2-Hydroxy-3-methoxybenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILKMGHUFOHVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500739 | |
| Record name | 2-Hydroxy-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-16-4 | |
| Record name | 2-Hydroxy-3-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxybenzonitrile, also known as o-vanillonitrile. It covers the compound's chemical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its relevance to drug development and scientific research.
Chemical Properties and Structure
This compound is an organic compound with the chemical formula C₈H₇NO₂. It possesses a molecular weight of 149.15 g/mol .[1] The structure features a benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a nitrile (-C≡N) group at positions 2, 3, and 1, respectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6812-16-4 | [1] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | Solid | |
| IUPAC Name | This compound |
Synthesis of this compound
A common and logical synthetic route to this compound involves a two-step process starting from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This process first involves the formation of an oxime, followed by a dehydration reaction to yield the nitrile.
Experimental Protocol: Two-Step Synthesis from o-Vanillin
Step 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde oxime
A general procedure for the formation of an aldoxime from an aldehyde involves its reaction with hydroxylamine hydrochloride.
-
Materials: 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), hydroxylamine hydrochloride, a base (e.g., sodium hydroxide or pyridine), and a suitable solvent (e.g., ethanol/water mixture).
-
Procedure:
-
Dissolve 2-hydroxy-3-methoxybenzaldehyde in the chosen solvent system.
-
Add a solution of hydroxylamine hydrochloride and the base to the aldehyde solution.
-
The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, 2-Hydroxy-3-methoxybenzaldehyde oxime, can be isolated by precipitation or extraction.
-
Step 2: Dehydration of 2-Hydroxy-3-methoxybenzaldehyde oxime to this compound
The dehydration of the aldoxime to the corresponding nitrile can be achieved using various dehydrating agents.
-
Materials: 2-Hydroxy-3-methoxybenzaldehyde oxime, a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a milder reagent like ferrous sulfate in DMF), and a suitable solvent.
-
Procedure:
-
Dissolve the 2-Hydroxy-3-methoxybenzaldehyde oxime in an appropriate solvent.
-
Add the dehydrating agent to the solution. The reaction conditions (temperature and time) will depend on the chosen reagent. For instance, refluxing with anhydrous ferrous sulfate in DMF has been shown to be effective for converting various aldehydes to nitriles in a one-pot synthesis.[2]
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the this compound is isolated through workup and purification, which may involve extraction and chromatography.
-
Synthesis of this compound.
Spectroscopic Data
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will likely appear as a multiplet in the range of δ 6.8-7.5 ppm. The methoxy group protons would be a singlet around δ 3.9 ppm. The phenolic hydroxyl proton will likely be a broad singlet, with its chemical shift being concentration and solvent dependent.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The nitrile carbon is expected to have a chemical shift in the range of 115-120 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbons attached to the oxygen atoms (C-OH and C-OCH₃) being the most downfield. The methoxy carbon will have a signal around δ 56 ppm.
Predicted FT-IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands for the functional groups present:
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A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹.
-
A C≡N stretching band for the nitrile group around 2220-2260 cm⁻¹.
-
C-O stretching bands for the ether and phenol groups in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C stretching bands.
Predicted Mass Spectrum
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 149. Common fragmentation patterns would likely involve the loss of a methyl group (-CH₃) from the methoxy group to give a fragment at m/z = 134, and potentially the loss of a hydrogen cyanide molecule (-HCN).
Potential Biological Activity and Signaling Pathways
While no specific studies on the biological activity of this compound have been identified, research on closely related compounds provides insights into its potential pharmacological effects. Vanillin and its derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
A study on the closely related compound, 2-hydroxy-3-methoxybenzoic acid , has demonstrated its ability to attenuate mast cell-mediated allergic reactions. This effect was shown to be mediated through the modulation of the FcεRI signaling pathway .[3]
FcεRI Signaling Pathway Inhibition
The binding of an allergen-IgE complex to the FcεRI receptor on mast cells initiates a signaling cascade that leads to degranulation and the release of inflammatory mediators like histamine. The study on 2-hydroxy-3-methoxybenzoic acid showed that it inhibits this pathway by suppressing the phosphorylation of key downstream signaling molecules, including Lyn, Syk, and Akt, and preventing the nuclear translocation of NF-κB.[3]
Putative inhibition of the FcεRI signaling pathway.
Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on this or other inflammatory signaling pathways. However, this remains to be experimentally verified.
Derivatives of the structurally related 2-hydroxy-3-methoxybenzylamine have been investigated as inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory responses.[4] This further suggests the potential of the 2-hydroxy-3-methoxy-substituted benzene ring as a scaffold for developing anti-inflammatory agents.
Applications and Future Directions
This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules with potential pharmaceutical applications. Its functional groups offer multiple sites for chemical modification, allowing for the generation of diverse compound libraries for drug discovery screening.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing and publishing a detailed, reproducible synthesis protocol and complete spectroscopic data for this compound.
-
Biological Screening: Investigating the biological activity of this compound in a range of assays, including antimicrobial, antioxidant, anti-inflammatory, and anticancer screens.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways affected by the compound.
Safety and Handling
Based on safety data sheets for related compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted spectroscopic data and potential biological activities are based on analogies to related compounds and require experimental validation. Always consult official safety data sheets before handling any chemical.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzonitrile: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxybenzonitrile (o-Vanillonitrile), a substituted benzonitrile with potential applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and explores its potential biological activities by examining the signaling pathways modulated by structurally related compounds.
Core Molecular Structure and Properties
This compound, with the CAS number 6812-16-4, is an aromatic compound featuring a benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a nitrile (-C≡N) group at positions 2, 3, and 1, respectively.[1][2] The presence of these functional groups, particularly the phenolic hydroxyl and the nitrile, makes it an interesting scaffold for chemical modification and a candidate for biological activity.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively available in peer-reviewed literature. The following tables summarize its known properties and provide data for its immediate precursor, o-Vanillin, for reference.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| Synonyms | o-Vanillonitrile | |
| CAS Number | 6812-16-4 | [2] |
| Molecular Formula | C₈H₇NO₂ | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Precursor: o-Vanillin | (2-Hydroxy-3-methoxybenzaldehyde) | |
| Melting Point | 40-42 °C | [3][4] |
| Boiling Point | 265-266 °C |[3][4] |
Table 2: Spectroscopic Data
| Technique | Data for this compound | Reference |
|---|---|---|
| ¹H NMR | Predicted data not available | |
| ¹³C NMR | Predicted data not available | |
| IR Spectrum | Data not available |
| Mass Spectrum | Data not available | |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a highly efficient, analogous one-pot transformation of the corresponding aldehyde (o-Vanillin) can be proposed based on established methods for converting aromatic aldehydes to nitriles.[5]
Proposed Synthesis of this compound from o-Vanillin
This protocol is adapted from a method reported for the synthesis of 4-hydroxy-3-methoxybenzonitrile from vanillin, which achieved a 99% yield.[5]
Reaction Scheme: o-Vanillin → this compound
Materials:
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o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) (1.0 equiv)
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O-phenylhydroxylamine hydrochloride (1.2 equiv)
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Methanol (MeOH)
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0.5 M Sodium Phosphate Buffer (pH 6.5)
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Dichloromethane (CH₂Cl₂)
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Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
Protocol:
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In a 7 mL vial, dissolve o-Vanillin (1.0 equiv) and O-phenylhydroxylamine hydrochloride (1.2 equiv) in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final concentration of 0.1 M.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (o-Vanillin) is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (5 x 3 mL).
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate by rotary evaporation to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Workflow Diagram:
Protocol for Antioxidant Activity Assessment (DPPH Assay)
Phenolic compounds frequently exhibit antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the radical scavenging ability of a compound.
Materials:
-
This compound
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol (or other suitable solvent)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution to test a range of concentrations.
-
Prepare a stock solution of the positive control, ascorbic acid.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions, control (ascorbic acid), or blank (methanol) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration using the formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, the activities of structurally similar molecules provide a strong rationale for its potential therapeutic applications. The following sections describe key signaling pathways that are likely targets for this class of compounds.
Anti-Allergic and Anti-Inflammatory Potential via FcεRI Signaling
The structurally related compound, 2-hydroxy-3-methoxybenzoic acid, has been shown to attenuate mast cell-mediated allergic reactions by modulating the high-affinity IgE receptor (FcεRI) signaling pathway.[6] This pathway is central to Type I hypersensitivity reactions.
Mechanism: Antigen cross-linking of IgE bound to FcεRI on mast cells initiates a signaling cascade. This begins with the activation of Src family kinases (Lyn, Fyn) and Syk, leading to the phosphorylation of downstream adaptors. This cascade activates key pathways including PI3K/Akt and MAPK, culminating in the release of inflammatory mediators (e.g., histamine) and the production of pro-inflammatory cytokines.[7][8][9][10] Inhibition of key nodes in this pathway, such as Syk or Akt, can suppress the allergic response.
Modulation of the 12-Lipoxygenase (12-LOX) Pathway
Derivatives of the related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold are potent and selective inhibitors of 12-lipoxygenase (12-LOX).[6] This enzyme is implicated in inflammation, thrombosis, and cancer progression.[11][12]
Mechanism: 12-LOX catalyzes the conversion of arachidonic acid to the pro-inflammatory lipid mediator 12-hydroxyeicosatetraenoic acid (12-HETE).[6][13][14] 12-HETE can then act as a signaling molecule, both intracellularly to increase oxidative stress and extracellularly, potentially through G-protein coupled receptors, to activate inflammatory pathways like MAPK and NF-κB.[6][14] Inhibition of 12-LOX reduces the production of 12-HETE, thereby mitigating downstream inflammatory effects.
Potential Interference with the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is linked to various cancers.[1][15][16] Some benzamide derivatives, which share structural motifs with the target compound, have been shown to inhibit this pathway.
Mechanism: In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the receptor Patched (PTCH) inhibits the G-protein coupled receptor-like protein Smoothened (SMO).[17][18] When SHH binds to PTCH, this inhibition is lifted, allowing SMO to activate a downstream cascade involving Gli transcription factors, which then translocate to the nucleus and activate target genes related to cell proliferation and survival.[1][17] Inhibitors often target the SMO protein, preventing its activation even in the presence of an SHH signal.
Conclusion
This compound is a compound of significant interest due to its versatile chemical structure. While direct experimental data on its physical properties and biological activity are sparse, analysis of its precursor and structurally related molecules suggests it holds potential as a scaffold for the development of novel therapeutic agents. The proposed synthesis from the readily available o-Vanillin offers a viable route for its production for further study. Future research should focus on the experimental validation of its physicochemical properties, spectroscopic characterization, and direct evaluation of its activity against key biological targets, particularly those within the inflammatory and oncogenic signaling pathways highlighted in this guide.
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. CN102644091A - Method for preparing o-vanillin - Google Patents [patents.google.com]
- 4. o-Vanillin | C8H8O3 | CID 8991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]
- 9. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fine-tuning of mast cell activation by FceRIbeta chain [frontiersin.org]
- 11. Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. journals.biologists.com [journals.biologists.com]
- 17. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzonitrile (CAS 6812-16-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-3-methoxybenzonitrile, registered under CAS number 6812-16-4 and also known as o-Vanillonitrile, is a substituted aromatic nitrile. Its chemical structure, featuring a hydroxyl, a methoxy, and a nitrile group on a benzene ring, makes it a molecule of interest in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. This technical guide provides a summary of its known chemical information, including its properties and potential applications based on related structures. Due to the limited publicly available data specifically for this compound, this document also draws upon information from structurally similar compounds to infer potential characteristics and areas of research.
Chemical Identity and Properties
This compound is an organic compound with the molecular formula C₈H₇NO₂ and a molecular weight of approximately 149.15 g/mol .[1] It is a white to off-white crystalline solid.[2]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound (CAS 6812-16-4) | 4-Hydroxy-3-methoxybenzonitrile (CAS 4421-08-3) |
| Molecular Formula | C₈H₇NO₂ | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol [1] | 149.15 g/mol [2] |
| Appearance | White crystalline solid[2] | Solid |
| Melting Point | Data not available | 85-87 °C |
| Boiling Point | Data not available | Data not available[3] |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
Synthesis
General Experimental Workflow for Nitrile Formation from Aldehyde
A typical laboratory-scale synthesis could involve a two-step process from the corresponding aldehyde, 2-hydroxy-3-methoxybenzaldehyde.
Caption: General synthetic workflow from an aldehyde to a nitrile.
Postulated Experimental Protocol
Step 1: Formation of the Oxime Intermediate
-
Dissolve 2-hydroxy-3-methoxybenzaldehyde in a suitable solvent such as ethanol or aqueous ethanol.
-
Add an equimolar amount of hydroxylamine hydrochloride, followed by a base (e.g., sodium hydroxide or sodium acetate) to neutralize the hydrochloride and liberate free hydroxylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Upon completion, the oxime intermediate may precipitate or can be isolated by extraction.
Step 2: Dehydration to the Nitrile
-
Treat the isolated oxime with a dehydrating agent. Acetic anhydride is a common reagent for this transformation.
-
The reaction is typically heated to drive the dehydration process.
-
Monitor the reaction by TLC for the formation of the nitrile.
-
After the reaction is complete, the mixture is cooled and poured into water to quench the excess acetic anhydride.
-
The product, this compound, can then be isolated by filtration or extraction and purified by recrystallization or column chromatography.
Spectroscopic Data
Specific, experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, predicted data and data from structurally related compounds can provide an indication of the expected spectral characteristics.
Table 2: Expected Spectroscopic Features for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets). - Methoxy protons (singlet, ~3.9 ppm). - Hydroxyl proton (broad singlet, chemical shift dependent on solvent and concentration). |
| ¹³C NMR | - Aromatic carbons. - Nitrile carbon (~115-120 ppm). - Methoxy carbon (~56 ppm). |
| IR Spectroscopy | - O-H stretch (broad, ~3300 cm⁻¹). - C≡N stretch (~2220-2240 cm⁻¹). - C-O stretches. - Aromatic C-H and C=C stretches. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 149.15. |
Biological Activity and Potential Applications
While there is a lack of direct research on the biological activity of this compound, studies on compounds containing the 2-hydroxy-3-methoxybenzyl moiety suggest potential areas for investigation.
Derivatives have been synthesized and investigated for their activity as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various physiological and pathological processes, including inflammation, thrombosis, and cancer.[4] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents targeting this enzyme.
Furthermore, derivatives of 2-hydroxy-3-methoxybenzaldehyde have been used to synthesize thiazolo[3,2-a]pyrimidine compounds, which have shown cytotoxic activity against tumor cell lines and antibacterial properties.[5] This highlights the potential of this compound as a precursor for the synthesis of compounds with anticancer and antimicrobial activities.
The general class of hydroxybenzonitriles has been noted for antimicrobial properties, which may be attributed to the phenolic hydroxyl group that can disrupt microbial cell membranes.[6]
Potential Signaling Pathway Involvement
Based on the inhibitory activity of a related derivative on 12-lipoxygenase, a potential signaling pathway that could be modulated by compounds derived from this compound is the arachidonic acid cascade.
Caption: Potential inhibition of the 12-Lipoxygenase pathway.
Safety and Handling
Detailed toxicological data for this compound are not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound (CAS 6812-16-4) is a chemical intermediate with potential for use in the synthesis of biologically active molecules. While specific experimental data for this compound are scarce in publicly accessible literature, its structural relationship to compounds with known pharmacological activities, such as 12-lipoxygenase inhibitors and cytotoxic agents, suggests that it is a valuable building block for further research and development in medicinal chemistry. Further studies are required to fully characterize its physicochemical properties, develop optimized synthesis protocols, and explore its biological activities and potential therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
In-depth Technical Guide: 2-Methoxyphenol (Guaiacol)
Introduction
This technical guide provides a comprehensive overview of 2-methoxyphenol, commonly known as guaiacol. Due to the limited availability of specific data on 2-cyano-6-methoxyphenol, this document focuses on the well-characterized parent compound, 2-methoxyphenol. This compound serves as a foundational structure for numerous derivatives and is recognized for its diverse biological activities. This guide will cover its chemical properties, synthesis, and biological significance, with a focus on its antioxidant and phytotoxic effects. The information is intended for researchers, scientists, and professionals in the fields of drug development and biochemistry.
Core Compound: 2-Methoxyphenol (Guaiacol)
Chemical Structure and Properties
2-Methoxyphenol is a naturally occurring organic compound with the molecular formula C₇H₈O₂.[1] It is a phenolic compound with a methoxy group ortho to the hydroxyl group. It is a colorless to light-yellow crystalline solid or oily liquid with a characteristic aromatic odor.[2] It is slightly soluble in water but miscible with ethanol, ether, and chloroform.[2]
Table 1: Physicochemical Properties of 2-Methoxyphenol
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₂ | [1] |
| Molar Mass | 124.14 g/mol | [2] |
| Melting Point | 26-29 °C | [2] |
| Boiling Point | 205 °C | [2] |
| Density | 1.129 g/mL at 25 °C | [2] |
| pKa | 9.98 at 25°C | [2] |
| CAS Number | 90-05-1 | [1] |
Biological Activities and Mechanisms of Action
2-Methoxyphenol and its derivatives exhibit a range of biological activities, primarily attributed to the phenolic hydroxyl group which can donate a hydrogen atom to scavenge free radicals.
Antioxidant Activity
The antioxidant capacity of 2-methoxyphenols is a key area of research. These compounds can stabilize free radicals, which are implicated in various diseases.[3] The presence of the electron-donating methoxy group enhances the antioxidant potential of the phenolic structure.[3]
Anti-inflammatory Effects
Several 2-methoxyphenol derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[4][5] This suggests a potential role for these compounds in the development of anti-inflammatory agents.
Phytotoxic Activity
2-Methoxyphenol has demonstrated phytotoxic effects, inhibiting the germination and growth of certain plant species.[6] This activity is being explored for its potential application in the development of bioherbicides. In studies with Lactuca sativa (lettuce) and Allium cepa (onion), 2-methoxyphenol inhibited germination and seedling growth at various concentrations.[6]
Table 2: Phytotoxic Effects of 2-Methoxyphenol on Lactuca sativa (On Paper Assay) [6]
| Concentration (mM) | Inhibition of Total Germination (%) | Inhibition of Germination Rate (%) |
| 0.01 | >50% | >50% |
| 0.1 | >50% | >50% |
| 0.5 | >50% | >50% |
| 1.0 | ~75% | ~75% |
Table 3: Phytotoxic Effects of 2-Methoxyphenol on Allium cepa (On Paper Assay) [6]
| Concentration (mM) | Inhibition of Total Cotyledon Emergence (%) | Inhibition of Cotyledon Emergence Rate (%) |
| 0.1 | Significant Inhibition | Significant Inhibition |
| 1.0 | Significant Inhibition | >20% greater than control |
Experimental Protocols
General Synthesis of 2-Methoxyphenol Derivatives
A common method for synthesizing derivatives of 2-methoxyphenol involves the Williamson ether synthesis. This reaction is used to couple 4-methoxyphenol with a haloalkane.[7] While not a direct synthesis of 2-methoxyphenol itself, this illustrates a general synthetic route for related compounds.
Protocol: Williamson Ether Synthesis
-
Dissolution: Dissolve 4-methoxyphenol and a suitable base (e.g., K₃PO₄) in a solvent such as distilled water.
-
Addition of Haloalkane: Add the desired 6-halo-hexan-2-one to the reaction mixture.
-
Heating: Heat the mixture at a controlled temperature (e.g., 70°C) for several hours to allow the reaction to proceed.
-
Cooling and Isolation: Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filtration and Washing: Isolate the product by vacuum filtration and wash with water to remove any unreacted starting materials and salts.
Phytotoxicity Bioassay
This protocol is based on the methodology used to evaluate the phytotoxic activity of 2-methoxyphenol.[6]
Protocol: Seed Germination and Growth Inhibition Assay
-
Preparation of Test Solutions: Prepare solutions of 2-methoxyphenol in a suitable solvent (e.g., distilled water with a small amount of a surfactant to aid dissolution) at various concentrations (0.01 mM, 0.1 mM, 0.5 mM, and 1 mM).
-
Seed Plating: Place a set number of seeds (e.g., 20) of the target species (Lactuca sativa or Allium cepa) on filter paper in a petri dish.
-
Treatment Application: Add a specific volume of the test solution or a control solution (solvent only) to each petri dish, ensuring the filter paper is saturated.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle).
-
Data Collection: After a set period (e.g., 7 days), measure the germination percentage, germination rate, radicle length, and hypocotyl length.
-
Analysis: Compare the measurements from the treated groups to the control group to determine the percentage of inhibition.
Visualizations
Experimental Workflow for Phytotoxicity Bioassay
Caption: Workflow for assessing the phytotoxic effects of 2-methoxyphenol.
Potential Signaling Pathway Interaction
The anti-inflammatory activity of 2-methoxyphenol derivatives as COX-2 inhibitors suggests an interaction with the arachidonic acid signaling pathway.
Caption: Inhibition of COX-2 by 2-methoxyphenol derivatives.
References
- 1. Phenol, 2-methoxy- [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
In-depth Technical Guide on the Biological Activity of 2-Hydroxy-3-methoxybenzonitrile and Its Derivatives
Disclaimer: Extensive research has revealed a significant lack of specific data on the biological activity of 2-Hydroxy-3-methoxybenzonitrile itself. The available scientific literature primarily focuses on its utility as a synthetic intermediate for the creation of more complex molecules. Therefore, this guide provides a comprehensive overview of the biological activities of its closely related derivatives, which may offer insights into the potential, yet uninvestigated, properties of the core compound.
Introduction
This compound, a benzonitrile derivative, serves as a valuable building block in organic synthesis. While its intrinsic biological activities are not well-documented, the structural motif of a hydroxyl and a methoxy group on a benzene ring is present in many biologically active natural and synthetic compounds. This guide explores the documented biological activities of compounds synthesized from or structurally related to this compound, including its aldehyde precursor, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), and various synthesized derivatives. These activities primarily encompass antimicrobial, cytotoxic (anti-cancer), and anti-inflammatory effects.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6812-16-4[1] |
| Molecular Formula | C₈H₇NO₂[1] |
| Molecular Weight | 149.15 g/mol [1] |
| Appearance | Yellow, fibrous solid[1] |
| Melting Point | 40 to 42 °C[1] |
| Boiling Point | 265 to 266 °C[1] |
Biological Activities of Derivatives
The biological activities of various derivatives of this compound are summarized in the following sections. It is important to note that these activities are attributed to the derivatives and not the core compound itself.
Antimicrobial Activity
Derivatives of 2-hydroxybenzonitrile have shown promise as antimicrobial agents against a range of bacteria and fungi. The mechanism of action for phenolic compounds is generally attributed to their ability to disrupt the microbial cell membrane.
Quantitative Data:
While specific MIC (Minimum Inhibitory Concentration) values for this compound are not available, studies on related pyrazoline and hydrazone derivatives have reported MIC values in the range of 32-512 μg/mL against various bacterial and fungal strains.[2][3] For instance, certain pyrazoline derivatives demonstrated MIC values of 32 μg/mL against E. faecalis and 64 µg/mL against S. aureus and B. subtilis.[2]
Cytotoxic (Anti-Cancer) Activity
Several studies have investigated the cytotoxic effects of derivatives synthesized from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) against various cancer cell lines.
Quantitative Data:
Thiazolo[3,2-a]pyrimidine derivatives incorporating the 2-hydroxy-3-methoxybenzylidene moiety have been evaluated for their cytotoxic effects. For example, one such derivative exhibited an IC₅₀ value against M-HeLa (cervical adenocarcinoma) cells that was two times lower than the reference drug Sorafenib.[4] Another study on methoxy-substituted phenylacrylonitriles reported IC₅₀ values of 34 μM and 44 μM against MCF-7 breast cancer cells for two different derivatives after 48 hours of treatment.[5]
Anti-Inflammatory Activity
The anti-inflammatory potential of compounds structurally related to this compound has been explored, often focusing on the inhibition of nitric oxide (NO) production and the modulation of key inflammatory signaling pathways. For example, phenylpropanoid compounds have been shown to inhibit inflammatory responses.[6]
Quantitative Data:
Specific anti-inflammatory data for this compound is not available. However, a study on a phenylpropanoid derivative demonstrated significant inhibition of LPS-induced nitric oxide (NO) and prostaglandin E₂ production in RAW 264.7 macrophages.[6] Another study on a different derivative reported an IC₅₀ value of 5.77 ± 0.66 μM for the inhibition of NO release in LPS-induced RAW264.7 cells.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for analogous compounds. These serve as a template for how the biological activity of this compound could be assessed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial/Fungal Inoculum: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.[7] This suspension is then diluted in Mueller-Hinton Broth (MHB) or an appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth within a 96-well microtiter plate to achieve the desired concentration range.[7]
-
Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (microbes in broth without the compound) and a negative control (broth only).[7] Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7]
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Harvest cultured cancer cells and seed them into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[8] Incubate the plate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. After the 24-hour incubation, replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same percentage of solvent used for the highest compound concentration).[8] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition and Incubation: Following the treatment, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]
-
Formazan Solubilization and Absorbance Reading: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[8]
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatant.
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour). Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at approximately 540 nm. The amount of nitrite in the samples is determined using a sodium nitrite standard curve.
Potential Signaling Pathways
While no signaling pathways have been directly elucidated for this compound, studies on its derivatives and structurally similar compounds suggest potential interactions with key cellular signaling pathways involved in cancer and inflammation, such as the PI3K/Akt/mTOR and NF-κB pathways.[9][10][][12][13] These pathways are central regulators of cell proliferation, survival, and inflammatory responses.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][12] Its dysregulation is frequently observed in cancer.[10] Some chalcone derivatives have been shown to induce apoptosis by inhibiting this pathway.[8]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by derivatives.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor-kappa B) signaling pathway plays a critical role in regulating the immune response to infection and inflammation.[] Aberrant NF-κB activation is associated with inflammatory diseases and cancer.[14] Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products.
Caption: Potential modulation of the NF-κB signaling pathway by derivatives.
Conclusion
While this compound is a valuable synthetic intermediate, its own biological activities remain largely unexplored. However, the diverse and significant antimicrobial, cytotoxic, and anti-inflammatory properties of its derivatives suggest that this structural motif is a promising scaffold for the development of new therapeutic agents. Further investigation into the biological effects of the core molecule is warranted to fully understand its potential. This guide provides a foundation for such research by summarizing the activities of related compounds and outlining the standard experimental protocols that would be necessary for a thorough evaluation.
References
- 1. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 2. turkjps.org [turkjps.org]
- 3. idexx.dk [idexx.dk]
- 4. mdpi.com [mdpi.com]
- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
Potential Research Applications for 2-Hydroxy-3-methoxybenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-3-methoxybenzonitrile, also known as o-vanillonitrile, is a versatile aromatic compound with significant potential as a key intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring hydroxyl, methoxy, and nitrile functional groups in close proximity, offers a rich scaffold for chemical modification and the development of novel therapeutic agents and research probes. This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its role as a precursor to potent enzyme inhibitors and cytotoxic compounds. Detailed experimental protocols, quantitative data for relevant derivatives, and visualizations of synthetic and biological pathways are presented to facilitate further investigation into this promising molecule.
Introduction
This compound (CAS No: 6812-16-4, Molecular Formula: C₈H₇NO₂, Molecular Weight: 149.15 g/mol ) is a substituted benzonitrile that has garnered interest in medicinal chemistry and organic synthesis.[1][2] While research on the intrinsic biological activity of this compound is emerging, its true potential lies in its utility as a versatile building block. The strategic placement of its functional groups allows for the facile construction of complex heterocyclic systems and derivatization to yield compounds with a range of pharmacological activities.
Derivatives of the closely related 2-hydroxy-3-methoxybenzyl scaffold have demonstrated potent and selective inhibition of key enzymes in inflammatory pathways, such as 12-lipoxygenase (12-LOX), and cytotoxic effects against various cancer cell lines.[3][4] This guide will explore these potential applications in detail, providing researchers with the necessary information to leverage this compound in their own studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 6812-16-4 | [1] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Purity | ≥95% | [2] |
| Topological Polar Surface Area (TPSA) | 53.25 Ų | [2] |
| logP | 1.27248 | [2] |
Synthesis of this compound
Experimental Protocol: One-Pot Synthesis from 2-Hydroxy-3-methoxybenzaldehyde
This protocol is adapted from a general method for the synthesis of nitriles from aldehydes.[6]
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous ferrous sulfate (FeSO₄)
-
Dimethylformamide (DMF)
-
Benzene
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL round-bottom flask, combine 2-hydroxy-3-methoxybenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous ferrous sulfate (1 mmol).
-
Add 5 mL of DMF to the flask.
-
Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a benzene:ethyl acetate (4:1) mobile phase.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Extract the filtrate with a suitable organic solvent.
-
Evaporate the solvent to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using benzene:ethyl acetate (4:1) as the eluent to afford the desired this compound.
Expected Yield: Based on the general procedure, yields are typically in the range of 90-95%.[6]
Potential Research Applications
The primary research applications of this compound stem from its use as a synthetic precursor to molecules with potential therapeutic value.
Anti-inflammatory Agents: 12-Lipoxygenase (12-LOX) Inhibitors
Human lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids to produce bioactive eicosanoid signaling molecules.[4] These molecules play a role in physiological responses such as inflammation, platelet aggregation, and cell proliferation.[4] Specifically, platelet-type 12-(S)-LOX has been implicated in skin diseases, diabetes, thrombosis, and cancer.[4]
Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-LOX.[4] The 2-hydroxy-3-methoxybenzyl moiety, which can be derived from this compound, is a key structural feature for this activity.
The following table summarizes the inhibitory potency of key derivatives against human 12-LOX.
| Compound | h-12-LOX IC₅₀ (nM) | Reference |
| 35 | 160 | [4] |
| 36 | 130 | [4] |
These compounds also demonstrated excellent selectivity over other related lipoxygenases and cyclooxygenases.[4]
The following diagram illustrates the role of 12-LOX in the arachidonic acid cascade and the point of inhibition by the 2-hydroxy-3-methoxybenzyl-containing compounds.
Anticancer Agents: Cytotoxic Thiazolo[3,2-a]pyrimidine Derivatives
Derivatives of thiazolo[3,2-a]pyrimidine have shown a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.[3] The condensation of 2-hydroxy-3-methoxybenzaldehyde with various thiazolo[3,2-a]pyrimidines has yielded a series of (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines with notable cytotoxic activity against cancer cell lines.[3] The nitrile group of this compound can be envisioned as a synthetic handle for the construction of similar or novel heterocyclic systems.
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives against various cancer cell lines.
| Compound | M-HeLa IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Hutu 80 IC₅₀ (µM) | Chang liver (normal) IC₅₀ (µM) | Reference |
| 1 | >100 | 48.3 ± 10.5 | >100 | >100 | [3] |
| 2 | 4.8 ± 0.7 | >100 | >100 | >30 | [3] |
| 3 | >100 | 47.0 ± 8.7 | >100 | >100 | [3] |
| 5 | >100 | >100 | 37.8 ± 6.0 | 38.2 ± 3.2 | [3] |
| Sorafenib (Reference) | 9.0 ± 1.2 | 3.5 ± 0.5 | 4.5 ± 0.9 | 4.0 ± 0.9 | [3] |
Compound 2 demonstrated particularly high cytotoxicity against the M-HeLa cervical cancer cell line, with an IC₅₀ value almost twice as potent as the reference drug Sorafenib, and showed a favorable selectivity index.[3]
The following diagram outlines the general synthetic workflow for the preparation of (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines.
Antimicrobial and Antioxidant Agents
Substituted 2-hydroxybenzonitriles are a class of compounds known to exhibit a range of biological activities, including antimicrobial and antioxidant effects.[7] The phenolic hydroxyl group is a key pharmacophore for these activities, and its potency can be modulated by the nature and position of other substituents on the aromatic ring. While specific data for this compound is limited, its structural features suggest it is a promising candidate for further investigation in these areas.
This is a common and reliable method for determining the antioxidant capacity of chemical compounds.[7]
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[7]
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with the solvent and DPPH solution, and a blank with the solvent only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its utility as a precursor for potent 12-lipoxygenase inhibitors and cytotoxic agents highlights its importance for researchers in the fields of inflammation and oncology. The synthetic protocols and biological data presented in this guide, although in some cases derived from closely related analogues, provide a strong foundation for further exploration of this promising molecule. Future research should focus on the direct evaluation of this compound's biological activities and the expansion of its synthetic applications to generate novel and diverse chemical entities for therapeutic screening.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on 2-Hydroxy-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxybenzonitrile, a valuable aromatic compound. The document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and spectral data.
Core Compound Information
This compound , also known as o-Vanillonitrile, is an organic compound with the chemical formula C₈H₇NO₂. It is a benzonitrile substituted with a hydroxyl group at position 2 and a methoxy group at position 3. Its unique structure makes it a versatile intermediate in the synthesis of various heterocyclic compounds and a subject of interest for its potential biological applications.
| Property | Value | Reference |
| CAS Number | 6812-16-4 | [1][2] |
| Molecular Formula | C₈H₇NO₂ | [1][2] |
| Molecular Weight | 149.15 g/mol | [1][2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 47–48 °C | [3] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the conversion of 2-Hydroxy-3-methoxybenzaldehyde. A detailed experimental protocol is provided below, based on established literature.
Synthesis of this compound from 2-Hydroxy-3-methoxybenzaldehyde
This one-pot synthesis involves the conversion of the aldehyde to an aldoxime, followed by dehydration to the nitrile.
Experimental Protocol:
A mixture of 2-hydroxy-3-methoxybenzaldehyde (7.6 g, 50 mmol), hydroxylamine hydrochloride (4.4 g, 63 mmol), and dry sodium acetate (4.5 g, 55 mmol) in anhydrous formic acid (60 ml) is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into water. The precipitated solid is filtered, washed with water, and dried to yield this compound. The crude product can be further purified by recrystallization.[3]
-
Yield: Information on the specific yield for this reaction was not available in the provided search results.
-
Purity: The purity of the synthesized compound can be assessed by its melting point and spectroscopic analysis.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ 3.93 (s, 3H, OCH₃), 6.63 (bs, 1H, OH), 6.89 (dd, 1H, J = 8.4, 7.8 Hz, H-5), 7.05 (m, 2H, H-4, H-6)[3] |
| ¹H NMR (CDCl₃) from patent data | δ 3.83 (s, 3H), 6.46-6.58 (m, 2H), 7.40 (d, 1H, J=8.8Hz)[4] |
| Elemental Analysis | Calculated for C₈H₇NO₂: C, 64.42%; H, 4.73%; N, 9.39%. Found: C, 64.03%; H, 4.83%; N, 9.24%[3] |
Note: Discrepancies in the reported ¹H NMR chemical shifts may arise from differences in experimental conditions, such as solvent and instrument calibration.
Potential Biological Activities and Experimental Assays
While direct and extensive studies on the biological activities of this compound are limited, the broader class of 2-hydroxybenzonitriles and related methoxyphenolic compounds have demonstrated a range of biological effects, suggesting potential areas of investigation for the title compound.
Inferred Potential Activities:
-
Antimicrobial Activity: 2-Hydroxybenzonitrile derivatives have shown activity against various pathogenic microorganisms.[5]
-
Anticancer and Anti-inflammatory Activities: Benzofuran derivatives synthesized from 2-hydroxybenzonitrile have exhibited cytotoxic effects against cancer cell lines.[5] Furthermore, derivatives of the structurally related 2-hydroxy-3-methoxybenzylamine have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation and cancer.
Suggested Experimental Protocols for Biological Evaluation:
Based on the activities of related compounds, the following assays could be employed to evaluate the biological potential of this compound.
1. Cytotoxicity Assay (MTT Assay):
This assay determines the cytotoxic effect of a compound on cell lines.
-
Protocol:
-
Seed human cancer cell lines (e.g., HeLa, HepG2) in 96-well plates and incubate until a monolayer is formed.
-
Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, with a final concentration not exceeding 0.5%).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6][7]
-
2. Antimicrobial Activity Assay (Microbroth Dilution Method):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Protocol:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]
-
3. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages):
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.
-
Incubate for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the concentration of nitrite by comparing the absorbance with a standard curve of sodium nitrite.
-
Assess the inhibitory effect of the compound on NO production.[9][10]
-
Visualizations
Logical Relationship of Synthesis
Caption: Synthesis of this compound.
Potential Biological Screening Workflow
Caption: Workflow for biological activity screening.
References
- 1. WO2020070651A1 - Boron containing pde4 inhibitors - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. scribd.com [scribd.com]
- 4. WO2005073210A1 - Novel benzofuran derivative, medicinal composition containing the same, and uses of these - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. turkjps.org [turkjps.org]
- 9. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methoxybenzonitrile, also known as o-vanillonitrile, is an aromatic organic compound with the chemical formula C₈H₇NO₂. Its structure, featuring a nitrile group ortho to a hydroxyl group and meta to a methoxy group on a benzene ring, makes it a subject of interest for various applications in chemical synthesis and potentially in drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and insights into its potential biological activities, with a focus on data presentation and methodological detail.
Physicochemical Properties
The unique arrangement of functional groups in this compound dictates its chemical and physical characteristics. A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| CAS Number | 6812-16-4 | [1] |
| Melting Point | No experimental data found. For the isomeric 4-Hydroxy-3-methoxybenzonitrile, the melting point is 85-89 °C.[2][3][4] | |
| Boiling Point | No experimental data found. | |
| Solubility | No specific data for the nitrile. The precursor, 2-hydroxy-3-methoxybenzaldehyde, is soluble in ethanol, methanol, dioxane, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and insoluble in water. | |
| pKa | No experimental data found. | |
| Calculated logP | 1.27 | |
| Topological Polar Surface Area (TPSA) | 53.25 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 |
Synthesis of this compound
A common and effective method for the synthesis of nitriles from aldehydes involves a two-step process: the formation of an aldoxime followed by its dehydration. The following protocols are based on established chemical transformations for similar substrates.
Experimental Workflow for Synthesis
References
2-Hydroxy-3-methoxybenzonitrile: A Technical Guide for Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methoxybenzonitrile, also known as vanillin nitrile, is a specialty aromatic organic compound. While marketed for proteomics research applications, its direct use and effects on the proteome are not yet extensively documented in peer-reviewed literature.[1] This technical guide serves as a comprehensive resource for researchers interested in investigating the biological effects of this compound through proteomic analysis.
This document bridges the current knowledge gap by summarizing the known biological activities of this compound and its close structural analogs, such as vanillin and vanillic acid. These related compounds have demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, which are often mediated by changes in protein expression and signaling pathways.[2][3][4][5] Therefore, it is hypothesized that this compound may elicit similar cellular responses.
This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to design and execute proteomics studies to elucidate the mechanism of action and potential therapeutic applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for sample preparation and experimental design.
| Property | Value |
| CAS Number | 6812-16-4 |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 92-95 °C |
| Solubility | Soluble in ethanol and acetone; limited solubility in water |
(Data sourced from various chemical suppliers and databases)
Biological Activities and Potential for Proteomic Discovery
While data specific to this compound is limited, the extensive research on its analogs provides a strong basis for predicting its biological activities and for designing proteomic studies to explore them.
Anti-inflammatory Activity: Vanillin and its derivatives have been shown to suppress inflammatory responses.[4][6] For instance, vanillin can markedly suppress the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (NO, iNOS, PGE2, COX-2) in cell models like LPS-activated THP-1 cells.[4] This is often achieved by blocking signaling pathways such as NF-κB and activating the Nrf2/HO-1 pathway.[4]
-
Proteomics Application: A quantitative proteomics study on macrophages (e.g., RAW 264.7) treated with this compound could identify and quantify changes in the expression of key inflammatory proteins, pathway components, and downstream effectors, providing a global view of its anti-inflammatory mechanism.
Anticancer Activity: Derivatives of 2-hydroxybenzonitrile have been investigated for their potential as anticancer agents, showing cytotoxic effects against various cancer cell lines.[7][8] The related compound vanillin has been reported to inhibit the proliferation of colon cancer cells by inducing cell cycle arrest and apoptosis.[3] Vanillin oxime, another derivative, has been shown to induce apoptosis in lung cancer cells through the JNK/ERK-CHOP pathway.[9]
-
Proteomics Application: Proteomic profiling of cancer cell lines treated with this compound can uncover its molecular targets and mechanisms of cytotoxicity. This could involve identifying changes in apoptosis-related proteins (e.g., Bcl-2 family, caspases), cell cycle regulators, and key kinases in cancer signaling pathways.
Antimicrobial and Antioxidant Activity: The phenolic nature of these compounds suggests they may possess antimicrobial properties by disrupting microbial cell membranes and enzymatic activities.[7] Vanillin, in particular, demonstrates antioxidant activities, including the scavenging of reactive oxygen species (ROS), which can be protective against oxidative stress-induced cellular damage.[6][10]
-
Proteomics Application: Comparative proteomic analysis of bacteria or yeast treated with this compound can reveal the protein targets responsible for its antimicrobial effects.[11][12][13] Similarly, studying human cells under oxidative stress can highlight changes in the expression of antioxidant enzymes and stress-response proteins upon treatment.
Key Signaling Pathways Modulated by Analogs
Based on studies of vanillin and its derivatives, several key signaling pathways are likely to be modulated by this compound. Proteomics is an invaluable tool for mapping the specific protein phosphorylation and expression changes within these cascades.
Quantitative Data from Analog & Derivative Studies
The following tables summarize quantitative data from proteomics and cytotoxicity studies on compounds structurally related to this compound. These data provide a reference for expected protein expression changes and effective concentration ranges.
Table 2: Selected Proteins with Altered Abundance in E. coli Treated with Vanillin [12]
| Protein Name | Description | Fold Change | Function |
| Upregulated | |||
| AhpC | Alkyl hydroperoxide reductase | +4.1 | Oxidative Stress Defense |
| PoxB | Pyruvate oxidase | +11.0 | Metabolism |
| GhrA | Glycolate dehydrogenase | +4.8 | Metabolism |
| KatE | Catalase HPII | +3.5 | Oxidative Stress Defense |
| Downregulated | |||
| GarD | D-glycerate dehydrogenase | -3.1 | Metabolism |
| GlgA | Glycogen synthase | -3.3 | Carbohydrate Metabolism |
| TnaA | Tryptophanase | -4.0 | Amino Acid Metabolism |
| GltB | Glutamate synthase large subunit | -3.0 | Amino Acid Metabolism |
Table 3: Cytotoxic Effects of Vanillin Oxime on Human Lung Cancer Cell Lines [9]
| Cell Line | Concentration | % Apoptotic Cells (48h) |
| A549 | 12.5 µM | 48.23% |
| A549 | 15 µM | 63.91% |
| NCI-H2170 | 12.5 µM | 45.14% |
| NCI-H2170 | 15 µM | 59.37% |
Table 4: Anti-inflammatory Activity of Related Phenylpropanoid Compounds [14][15][16]
| Compound | Assay | Cell Line | IC₅₀ Value |
| HHMP¹ | NO Production | RAW 264.7 | N/A (Significant inhibition noted) |
| THMX² | NO Production | RAW 264.7 | 5.77 µM |
| THMX² | PGE₂ Production | RAW 264.7 | 9.70 µM |
| 6,3´,4´-HOFL³ | NO Production | RAW 264.7 (2D) | 22.1 µM |
| 7,3´,4´-HOFL³ | NO Production | RAW 264.7 (2D) | N/A (Dose-dependent suppression) |
¹ 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol ² 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone ³ Trihydroxyflavone isomers
Experimental Protocols for Proteomic Investigation
The following section provides detailed, adaptable protocols for conducting a bottom-up proteomics experiment to investigate the cellular effects of this compound.
Protocol 1: Cell Culture, Treatment, and Lysis
-
Cell Culture: Culture cells (e.g., RAW 264.7 macrophages, A549 lung cancer cells) in appropriate media and conditions until they reach ~80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations for treatment.
-
Treatment: Replace the cell culture medium with fresh medium containing the desired concentrations of the compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours). For inflammatory studies, cells may be co-treated or pre-treated before stimulation with an agent like LPS (0.5 µg/mL).
-
Harvesting: Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard method like the Bicinchoninic acid (BCA) assay.
Protocol 2: In-Solution Tryptic Digestion for Mass Spectrometry
This protocol is for digesting 100 µg of protein extract.
-
Sample Preparation: In a microcentrifuge tube, bring 100 µg of protein extract to a final volume of 100 µL with 50 mM Ammonium Bicarbonate (NH₄HCO₃).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 45 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 minutes in the dark at room temperature to alkylate free cysteines.
-
Quenching: Add DTT to a final concentration of 10 mM to quench any unreacted IAA. Incubate for 15 minutes in the dark at room temperature.
-
Digestion: Add sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio (w/w), which is 2 µg of trypsin for 100 µg of protein. Incubate overnight (12-16 hours) at 37°C with gentle shaking.
-
Stopping Digestion: Stop the digestion by adding formic acid to a final concentration of 1%, lowering the pH to <3.
-
Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using a C18 Solid-Phase Extraction (SPE) cartridge or tip according to the manufacturer's instructions. Briefly:
-
Equilibrate the C18 tip with 100% acetonitrile (ACN).
-
Wash with 0.1% formic acid in water.
-
Load the acidified peptide sample.
-
Wash again with 0.1% formic acid to remove salts.
-
Elute the peptides with a solution of 50-80% ACN and 0.1% formic acid.
-
-
Final Step: Dry the eluted peptides completely in a vacuum centrifuge and resuspend in a small volume (e.g., 20 µL) of 0.1% formic acid for LC-MS/MS analysis.
Conclusion
This compound is a compound with significant potential for biological activity, inferred from the well-documented effects of its structural analogs. Its anti-inflammatory, anticancer, and antioxidant properties make it a compelling subject for proteomics-based research. By employing the standardized workflows and protocols detailed in this guide, researchers can systematically investigate the impact of this compound on cellular proteomes. Such studies are crucial for elucidating its molecular mechanisms of action, identifying novel protein targets, and ultimately evaluating its potential as a lead compound in drug development. This guide provides the necessary framework to empower scientists to explore the uncharted proteomic landscape modulated by this promising research chemical.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of The Anti-Inflammatory Effect of Vanillin In Lps-Activated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanillic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic Profiling, Transcription Factor Modeling, and Genomics of Evolved Tolerant Strains Elucidate Mechanisms of Vanillin Toxicity in Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 12. Proteomic Profiling, Transcription Factor Modeling, and Genomics of Evolved Tolerant Strains Elucidate Mechanisms of Vanillin Toxicity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Hydroxy-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxybenzonitrile, also known as o-Vanillonitrile. It details its chemical identity, physicochemical properties, and explores its relevance in scientific research, including a potential role in modulating cellular signaling pathways based on studies of structurally similar compounds.
Chemical Identity and Synonyms
This compound is an aromatic organic compound. For clarity and comprehensive database searching, a compilation of its synonyms and identifiers is provided in the table below.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 6812-16-4 |
| Synonyms | o-Vanillonitrile, 2-Cyano-6-methoxyphenol, 3-Methoxy-2-hydroxybenzonitrile, Benzonitrile, 2-hydroxy-3-methoxy- |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key properties.
| Property | Value |
| Appearance | Solid |
| Purity | ≥95% - 97.0% (typical) |
| Topological Polar Surface Area (TPSA) | 53.25 Ų |
| LogP | 1.27248 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
Synthesis
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and mechanism of action of this compound are limited in publicly available research. However, studies on the structurally related compound, 2-hydroxy-3-methoxybenzoic acid, provide valuable insights into its potential biological effects. Research has shown that 2-hydroxy-3-methoxybenzoic acid can attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway.[1]
Mast cells play a pivotal role in the inflammatory and allergic responses. The aggregation of the high-affinity IgE receptor, FcεRI, on the surface of mast cells initiates a signaling cascade that leads to the release of inflammatory mediators. The study on 2-hydroxy-3-methoxybenzoic acid demonstrated its ability to suppress the degranulation of mast cells and the expression of pro-inflammatory cytokines by inhibiting the phosphorylation of key signaling proteins such as Lyn and Syk, as well as the nuclear translocation of NF-κB.[1]
FcεRI Signaling Pathway and Potential Inhibition by 2-Hydroxy-3-methoxy-substituted Compounds:
Caption: Potential inhibition of the FcεRI signaling pathway in mast cells.
Experimental Protocol: Mast Cell Degranulation Assay (Conceptual)
Based on protocols used for similar compounds, a conceptual method to assess the inhibitory effect of this compound on mast cell degranulation is outlined below.
Objective: To determine the effect of this compound on antigen-induced degranulation in RBL-2H3 mast cells.
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE antibody
-
DNP-HSA (antigen)
-
This compound
-
Tyrode’s buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate and incubate overnight.
-
Sensitization: Sensitize the cells with DNP-specific IgE antibody for 24 hours.
-
Washing: Wash the cells with Tyrode’s buffer to remove unbound IgE.
-
Compound Treatment: Add varying concentrations of this compound to the wells and incubate for 1 hour.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells and incubate for 30 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
β-Hexosaminidase Assay:
-
Add the supernatant to a new 96-well plate containing the p-Nitrophenyl-N-acetyl-β-D-glucosaminide substrate.
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction with a stop buffer.
-
-
Data Analysis: Measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated relative to a positive control (antigen-stimulated cells without the compound) and a negative control (unstimulated cells).
Conclusion
This compound is a well-defined chemical entity with potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development. While direct biological data is sparse, the activity of the closely related 2-hydroxy-3-methoxybenzoic acid suggests that this compound may possess anti-inflammatory and anti-allergic properties through the modulation of key signaling pathways. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers interested in exploring this promising molecule.
References
2-Hydroxy-3-methoxybenzonitrile molecular formula and weight
An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzonitrile
This guide provides essential information regarding the molecular properties of this compound, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development.
Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for a variety of experimental and analytical procedures.
| Property | Value |
| Molecular Formula | C₈H₇NO₂[1][2][3] |
| Molecular Weight | 149.15 g/mol [1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of molecular formula and weight typically involve techniques such as mass spectrometry and elemental analysis. High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight, from which the molecular formula can be deduced. Elemental analysis provides the percentage composition of each element, further confirming the molecular formula.
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
Caption: Relationship between compound name, formula, and weight.
References
In-Depth Technical Guide: Safety and Handling of 2-Hydroxy-3-methoxybenzonitrile (CAS 6812-16-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and available toxicological data for 2-Hydroxy-3-methoxybenzonitrile (CAS 6812-16-4). The information is compiled from Safety Data Sheets (SDS), and scientific literature on related compounds and standardized testing protocols.
Chemical and Physical Properties
This compound is a benzonitrile derivative with the following properties:
| Property | Value |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Appearance | Solid |
| Synonyms | o-Vanillonitrile |
Hazard Identification and Safety Data
| Hazard | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P317, P330, P501 |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) | P280, P302+P352, P317, P321, P362+P364, P501 |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | P261, P271, P304+P340, P317, P501 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P319, P403+P233, P405, P501 |
Safe Handling and Storage
3.1. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for spill cleanup. |
3.2. Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood. An eyewash station and safety shower should be readily accessible.
3.3. Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
The following are detailed, standardized protocols for assessing skin and eye irritation, and cytotoxicity. While these methods have not been specifically published for this compound, they represent the current best practices for evaluating the hazards of a novel chemical.
5.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method is designed to predict the skin irritation potential of a chemical.[1]
-
Test System: A reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE).[1][2]
-
Procedure:
-
Endpoint: The reduction in cell viability compared to a negative control. A chemical is classified as an irritant if the tissue viability is ≤ 50%.[1]
5.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)
This test method is used to identify chemicals that can cause serious eye damage or irritation.[6]
-
Test System: A reconstructed human cornea-like epithelium model (e.g., EpiOcular™).[6]
-
Procedure:
-
Endpoint: A chemical is identified as an irritant if the relative tissue viability is ≤ 60%.[6]
5.3. In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[8]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
Add MTT solution to each well and incubate for a few hours.[9]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[9]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Endpoint: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.
References
- 1. iivs.org [iivs.org]
- 2. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. iivs.org [iivs.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]
- 9. mdpi.com [mdpi.com]
A Researcher's Comprehensive Guide to 2-Hydroxy-3-methoxybenzonitrile: Sourcing, Synthesis, and Potential Applications
For researchers, scientists, and professionals in drug development, 2-Hydroxy-3-methoxybenzonitrile, also known as o-Vanillonitrile, presents a versatile chemical scaffold for investigation. This technical guide provides an in-depth overview of its procurement, synthetic methodologies, and potential biological applications, with a focus on its emerging role in the modulation of cellular signaling pathways.
This document outlines key suppliers for research-grade this compound, details established synthesis protocols, and explores its utility as a precursor for compounds with significant biological activity. Particular attention is given to the role of its derivatives as inhibitors of the 12-lipoxygenase (12-LOX) enzyme, a critical component in inflammatory and oncogenic signaling cascades.
Acquiring Research-Grade this compound
For laboratory and research purposes, this compound (CAS No. 6812-16-4) is available from a number of reputable chemical suppliers. Purity levels and available quantities vary, and it is recommended to request a certificate of analysis to ensure the material meets the specific requirements of your experimental design.
| Supplier | Purity | Available Quantities | Notes |
| Santa Cruz Biotechnology | Research Grade | Inquire | Specialty product for proteomics research applications.[1] |
| ChemScene | ≥95% | Inquire | |
| Angene | Inquire | Inquire | Catalog Number: AG0036M1. |
| CymitQuimica | 97.0% | 1g, 5g | Marketed under the Fluorochem brand.[2] |
| Atomax Chemicals Co., Ltd. | 95+% | Inquire | |
| ND Pharma & Biotech | Inquire | Inquire |
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through several established chemical transformations. The selection of a particular synthetic route will depend on factors such as the starting material availability, desired scale, and laboratory equipment.
A common and effective method for the synthesis of this compound involves the dehydration of 2-hydroxy-3-methoxybenzaldehyde oxime. This two-step process begins with the formation of the oxime from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), followed by a dehydration reaction to yield the desired nitrile.
Experimental Protocol: Synthesis from o-Vanillin
Step 1: Oximation of o-Vanillin
-
Dissolve o-vanillin in a suitable solvent, such as ethanol.
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to the o-vanillin solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, 2-hydroxy-3-methoxybenzaldehyde oxime, can be isolated by filtration or extraction.
Step 2: Dehydration of 2-hydroxy-3-methoxybenzaldehyde oxime
-
The isolated oxime is treated with a dehydrating agent. Acetic anhydride is a commonly used reagent for this transformation.
-
The reaction is typically heated to drive the dehydration process.
-
After the reaction is complete, the excess dehydrating agent is removed, and the crude product is worked up.
-
Purification of the final product, this compound, can be achieved by recrystallization or column chromatography.
Synthesis of this compound from o-Vanillin.
Potential Biological Activity and Signaling Pathway Involvement
While this compound itself is primarily utilized as a chemical intermediate, its structural motifs are present in molecules with significant biological activities. Notably, derivatives of the closely related 2-hydroxy-3-methoxybenzylamine have been identified as potent inhibitors of 12-lipoxygenase (12-LOX).
The 12-LOX enzyme is a key player in the metabolism of arachidonic acid, leading to the production of bioactive lipids, primarily 12-hydroxyeicosatetraenoic acid (12-HETE). 12-HETE is implicated in a variety of cellular processes, and its dysregulation is associated with several pathological conditions.
-
Inflammation: 12-HETE can act as a pro-inflammatory mediator, attracting immune cells to sites of inflammation.
-
Platelet Aggregation: It plays a role in the signaling cascade that leads to platelet activation and aggregation, contributing to thrombosis.
-
Cancer Progression: Elevated levels of 12-HETE have been linked to tumor growth, angiogenesis, and metastasis in various cancers.
The inhibitory action of 2-hydroxy-3-methoxybenzylamine derivatives on 12-LOX suggests a potential mechanism of action that involves blocking the production of 12-HETE, thereby attenuating its downstream effects.
Inhibition of the 12-Lipoxygenase (12-LOX) Signaling Pathway.
Experimental Protocol: In Vitro 12-LOX Inhibition Assay
Researchers interested in evaluating the inhibitory potential of this compound or its derivatives on 12-LOX activity can adapt established in vitro assay protocols.
-
Enzyme and Substrate Preparation:
-
Recombinant human 12-LOX can be obtained from commercial sources or expressed and purified in-house.
-
Prepare a solution of arachidonic acid in a suitable buffer.
-
-
Inhibitor Preparation:
-
Dissolve the test compound (this compound or its derivative) in a suitable solvent, such as DMSO, to create a stock solution.
-
Prepare a series of dilutions of the stock solution to determine the IC50 value.
-
-
Assay Procedure:
-
In a microplate, combine the 12-LOX enzyme, the test compound at various concentrations, and the assay buffer.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Monitor the formation of the product, 12-HETE, over time. This can be accomplished using various detection methods, including spectrophotometry (measuring the increase in absorbance at 234 nm due to the conjugated diene system in 12-HETE) or by using a specific ELISA kit for 12-HETE.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Experimental Workflow for an In Vitro 12-LOX Inhibition Assay.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Hydroxy-3-methoxybenzonitrile from o-vanillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Hydroxy-3-methoxybenzonitrile from o-vanillin. The conversion is a crucial step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The outlined method is a one-pot synthesis that proceeds via an oxime intermediate, which is subsequently dehydrated to the nitrile. This protocol is adapted from established methods for the conversion of aromatic aldehydes to nitriles and is optimized for o-vanillin.
Introduction
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is a readily available starting material. Its conversion to this compound introduces a nitrile functional group, which is a versatile precursor for the synthesis of amines, amides, carboxylic acids, and various heterocyclic compounds, making it a significant transformation in medicinal chemistry and drug development. The presented protocol describes a straightforward and efficient one-pot synthesis using hydroxylamine hydrochloride in the presence of a dehydrating agent.
Data Presentation
The following table summarizes the expected yield and reaction times for the synthesis of various benzonitriles from their corresponding aldehydes using a one-pot method with hydroxylamine hydrochloride. The data for 2-Hydroxybenzonitrile and 4-Hydroxy-3-methoxybenzonitrile are included to provide a reasonable expectation for the synthesis of this compound from o-vanillin.
| Entry | Starting Aldehyde | Product | Catalyst/Conditions | Yield (%) | Time (h) | Reference |
| 1 | o-Vanillin | This compound | Anhydrous Ferrous Sulfate / DMF, reflux | ~85-90 (estimated) | 4-5 (estimated) | Adapted from[1] |
| 2 | 2-Hydroxybenzaldehyde | 2-Hydroxybenzonitrile | Anhydrous Ferrous Sulfate / DMF, reflux | 85 | 4 | [1] |
| 3 | 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxy-3-methoxybenzonitrile | Anhydrous Zinc Oxide Nanoparticles / DMF, reflux | 91 | 5 | [2] |
| 4 | 2-Hydroxybenzaldehyde | 2-Hydroxybenzonitrile | Na2SO4 (anhydrous) / Microwave | 90 | 0.058 | [3][4] |
Experimental Protocol
This protocol details a one-pot synthesis of this compound from o-vanillin using hydroxylamine hydrochloride and anhydrous ferrous sulfate as a catalyst in dimethylformamide (DMF).
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Ferrous Sulfate (FeSO₄)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine o-vanillin (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous ferrous sulfate (0.1 eq).
-
Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC, typically after 4-5 hours), cool the reaction mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of this compound.
References
Application Note: Laboratory Protocol for the Preparation of 2-Hydroxy-3-methoxybenzonitrile
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed laboratory protocol for the synthesis of 2-Hydroxy-3-methoxybenzonitrile, a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. The described method is a two-step, one-pot synthesis commencing from the readily available starting material, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The protocol first involves the formation of the intermediate, 2-hydroxy-3-methoxybenzaldehyde oxime, followed by its subsequent dehydration to yield the final nitrile product. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is an important organic compound utilized as a building block in the synthesis of more complex molecules. The presence of the nitrile, hydroxyl, and methoxy functional groups makes it a versatile precursor for various chemical transformations. The protocol outlined herein describes a reliable and efficient method for its preparation in a laboratory setting. The synthesis proceeds via the conversion of an aldehyde to an oxime, which is then dehydrated to the corresponding nitrile.[1]
Materials and Reagents
The following table summarizes the materials and reagents required for the synthesis of this compound.
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol of o-vanillin) | Supplier |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | 148-53-8 | C₈H₈O₃ | 152.15 | 1.52 g (10 mmol) | Sigma-Aldrich, et al. |
| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | 69.49 | 0.76 g (11 mmol) | Sigma-Aldrich, et al. |
| Anhydrous Ferrous Sulfate (FeSO₄) | 7720-78-7 | FeSO₄ | 151.91 | Catalytic amount | Sigma-Aldrich, et al. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | 20 mL | Sigma-Aldrich, et al. |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | As needed for extraction | Sigma-Aldrich, et al. |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | N/A | As needed for washing | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | As needed for drying | Sigma-Aldrich, et al. |
Experimental Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol), hydroxylamine hydrochloride (0.76 g, 11 mmol), and a catalytic amount of anhydrous ferrous sulfate.
-
Add 20 mL of N,N-Dimethylformamide (DMF) to the flask.
2. Reaction:
-
The reaction mixture is stirred and heated to reflux.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[1]
3. Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and add 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Logical Workflow of the Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme care.
-
Diethyl ether is highly flammable; ensure there are no open flames or ignition sources in the vicinity.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Characterization Data
The final product should be characterized to confirm its identity and purity. Typical characterization methods include:
-
Melting Point: Determination of the melting point range.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -C≡N, -C-O-C).
-
Mass Spectrometry: To determine the molecular weight.
This protocol provides a general guideline. Reaction conditions, such as time and temperature, may need to be optimized for specific laboratory setups to achieve the best results.
References
The Versatile Intermediate: A Guide to the Applications of 2-Hydroxy-3-methoxybenzonitrile
Introduction: In the landscape of modern organic synthesis, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. 2-Hydroxy-3-methoxybenzonitrile, a substituted benzonitrile derivative, has emerged as a valuable building block for researchers, scientists, and drug development professionals. Its unique arrangement of a hydroxyl, a methoxy, and a nitrile group on the aromatic ring offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower your research and development endeavors.
Physicochemical Properties and Safety Information
Before delving into its applications, it is crucial to understand the fundamental properties and safety considerations associated with this compound.
| Property | Value | Reference |
| CAS Number | 6812-16-4 | [1] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥97.0% | [2] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound starts from its corresponding aldehyde, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The transformation is typically achieved through a two-step process involving the formation of an aldoxime followed by its dehydration.
Protocol 1: Synthesis from o-Vanillin via Oxime Dehydration
This protocol outlines a reliable method for the conversion of o-vanillin to this compound.[3][4]
Step 1: Formation of 2-Hydroxy-3-methoxybenzaldoxime
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
Step 2: Dehydration of the Oxime to the Nitrile
-
Reaction Setup: Dissolve the crude 2-hydroxy-3-methoxybenzaldoxime from the previous step in a suitable solvent such as acetic anhydride.
-
Dehydration: Heat the reaction mixture to reflux for 2-3 hours.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. The nitrile product often precipitates as a solid. Collect the solid by filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Applications in Organic Synthesis
The strategic placement of the hydroxyl, methoxy, and nitrile functionalities makes this compound a versatile intermediate for a range of synthetic transformations.
O-Alkylation Reactions: Gateway to Ethers
The phenolic hydroxyl group is readily alkylated under basic conditions, providing access to a variety of substituted ethers. This reaction is a fundamental step in the synthesis of more complex molecules.
Protocol 2: O-Alkylation with Propargyl Bromide
This protocol details the synthesis of 2-(prop-2-yn-1-yloxy)-3-methoxybenzonitrile, a precursor for further click chemistry or cyclization reactions.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).
-
Reagent Addition: Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product. To favor monosubstitution, a large excess of the starting hydroxynitrile can be used.[2]
Caption: Workflow for the O-alkylation of this compound.
Synthesis of Heterocyclic Compounds: Building Benzofurans
A powerful application of this compound is in the synthesis of benzofuran derivatives through an intramolecular Thorpe-Ziegler cyclization. This strategy is highly valuable for the construction of scaffolds present in many biologically active molecules.[5][6][7][8]
Protocol 3: Synthesis of 3-Amino-7-methoxybenzofuran-2-carbonitrile
This protocol is an adaptation of the Thorpe-Ziegler cyclization for the synthesis of a substituted aminobenzofuran.
Step 1: O-Alkylation with Chloroacetonitrile
-
Follow the general O-alkylation procedure described in Protocol 2, using chloroacetonitrile (1.2 eq) as the alkylating agent. The product of this reaction is 2-((cyanomethyl)oxy)-3-methoxybenzonitrile.
Step 2: Intramolecular Thorpe-Ziegler Cyclization
-
Reaction Setup: Dissolve the 2-((cyanomethyl)oxy)-3-methoxybenzonitrile from the previous step in anhydrous ethanol.
-
Base Addition: Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 eq), portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The cyclization is often rapid.
-
Work-up and Purification: Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 3-amino-7-methoxybenzofuran-2-carbonitrile.
Caption: Synthetic workflow for benzofuran synthesis.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into other important functionalities, such as primary amines and carboxylic acids.
The reduction of the nitrile group provides access to benzylic amines, which are common motifs in pharmaceuticals. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.[9][10][11][12]
Protocol 4: Reduction to (2-Hydroxy-3-methoxyphenyl)methanamine
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude amine. The product can be further purified by column chromatography or by conversion to its hydrochloride salt.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[13][14][15][16][17]
Protocol 5: Acid-Catalyzed Hydrolysis to 2-Hydroxy-3-methoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The carboxylic acid will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude 2-hydroxy-3-methoxybenzoic acid can be purified by recrystallization from hot water or an appropriate organic solvent system.
Electrophilic Aromatic Substitution
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. These groups are ortho, para-directing.
Nitration introduces a nitro group onto the aromatic ring, which can be a precursor for an amino group or other functionalities.
Protocol 6: Nitration of this compound
-
Reaction Setup: In a flask cooled in an ice-salt bath, add this compound (1.0 eq) to concentrated sulfuric acid.
-
Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, while maintaining the internal temperature below 5 °C.[18][19][20][21]
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. The nitrated product will precipitate.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product will be a mixture of isomers, which can be separated by column chromatography.
Bromination introduces a bromine atom, a versatile handle for cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.[22][23][24][25][26]
Protocol 7: Bromination with N-Bromosuccinimide (NBS)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) in portions at room temperature. The reaction can be initiated by light or a radical initiator, or it can proceed via electrophilic substitution, depending on the conditions. For electrophilic bromination, a Lewis acid catalyst may be required.
-
Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography to separate the regioisomers.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its trifunctional nature allows for a wide range of selective transformations, making it an essential tool for the synthesis of complex organic molecules, including heterocycles and other key structural motifs found in pharmaceuticals and advanced materials. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and developers, enabling the efficient and strategic utilization of this powerful building block in their synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 11. davuniversity.org [davuniversity.org]
- 12. youtube.com [youtube.com]
- 13. websites.nku.edu [websites.nku.edu]
- 14. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 17. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 18. kbr.com [kbr.com]
- 19. benchchem.com [benchchem.com]
- 20. US3221062A - Nitration process - Google Patents [patents.google.com]
- 21. quora.com [quora.com]
- 22. researchgate.net [researchgate.net]
- 23. ejbps.com [ejbps.com]
- 24. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
Applications of 2-Hydroxy-3-methoxybenzonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methoxybenzonitrile, a substituted benzonitrile, serves as a versatile scaffold in medicinal chemistry. Its unique arrangement of hydroxyl, methoxy, and nitrile functional groups allows for diverse chemical modifications, leading to the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of acetylcholinesterase inhibitors, antimicrobial agents, and 12-lipoxygenase inhibitors.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Derivatives of this compound have been explored as potential inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Application Notes
The 2-hydroxy-3-methoxybenzylamine moiety, derived from this compound, has been incorporated into various molecular frameworks to yield potent AChE inhibitors. For instance, hybrid molecules combining this moiety with deoxyvasicinone have demonstrated significant AChE inhibitory activity.
Quantitative Data
The following table summarizes the in vitro AChE inhibitory activity of representative 2'-hydroxychalcone derivatives, which share structural similarities with potential derivatives of this compound.
| Compound/Derivative | Target | IC50 (µM) |
| 2'-hydroxychalcone derivative 1 | Human AChE | 40-85 |
| 2'-hydroxychalcone derivative 2 | Human AChE | 40-85 |
| 2'-hydroxychalcone derivative 3 | Human AChE | 40-85 |
Note: Data is representative of 2'-hydroxychalcones and serves as a reference for the potential activity of this compound derivatives.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method to determine the AChE inhibitory activity of compounds derived from this compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer (final DMSO concentration should be <1%).
-
-
Assay in 96-well Plate:
-
Add 25 µL of each test compound dilution to the wells.
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway: Acetylcholinesterase and Neuronal Signaling
Application Notes and Protocols: Derivatization of 2-Hydroxy-3-methoxybenzonitrile for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the derivatization of 2-Hydroxy-3-methoxybenzonitrile and the subsequent biological evaluation of its derivatives. While direct studies on the derivatization of this specific nitrile for bioassays are limited in publicly available literature, this document outlines potential synthetic pathways and relevant bioassays based on the known reactivity of the parent molecule and the biological activities of structurally similar compounds.
Introduction
This compound is an aromatic compound featuring a hydroxyl, a methoxy, and a nitrile functional group. This unique substitution pattern makes it an attractive starting material for the synthesis of novel bioactive molecules. The hydroxyl group can be readily alkylated or esterified, while the nitrile group can participate in cyclization reactions or be converted to other functional groups. Derivatives of the structurally related 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and 2-hydroxybenzonitrile have shown a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This suggests that derivatives of this compound could be promising candidates for drug discovery programs.
Proposed Derivatization Strategies
Based on the reactivity of the hydroxyl and nitrile groups, several derivatization strategies can be proposed for this compound.
2.1. O-Alkylation and Subsequent Cyclization
A common strategy for derivatizing phenolic nitriles is O-alkylation followed by an intramolecular cyclization to form heterocyclic compounds such as benzofurans.[1] This approach can be adapted for this compound.
-
Experimental Workflow:
Caption: O-Alkylation and Cyclization Workflow.
2.2. Synthesis of Hydrazone and Thiazole Derivatives
While originating from the corresponding aldehyde, the synthesis of hydrazone and thiazole-containing compounds highlights the potential for creating derivatives with cytotoxic and antimicrobial activities. The nitrile group of this compound could potentially be hydrolyzed to an amide and then further derivatized, or other synthetic routes could be explored.
Relevant Bioassays and Signaling Pathways
Based on the biological activities of structurally related compounds, the following bioassays are relevant for screening derivatives of this compound.
3.1. Anti-inflammatory Activity: 12-Lipoxygenase Inhibition
Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent inhibitors of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory pathways.[2] Derivatives of this compound could be screened for similar activity.
-
Signaling Pathway:
Caption: 12-Lipoxygenase Signaling Pathway.
-
Experimental Protocol: 12-Lipoxygenase Inhibition Assay
-
Reagents: Human platelet 12-lipoxygenase, arachidonic acid (substrate), test compounds (derivatives of this compound), and a suitable buffer (e.g., Tris-HCl).
-
Procedure: a. Pre-incubate the enzyme with various concentrations of the test compound. b. Initiate the reaction by adding the substrate, arachidonic acid. c. Monitor the formation of the product, 12-hydroxyeicosatetraenoic acid (12-HETE), using spectrophotometry or HPLC.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
3.2. Platelet Aggregation and Calcium Mobilization: PAR4 Antagonism
Some 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been shown to inhibit PAR-4 induced platelet aggregation and calcium mobilization.[2] This suggests that derivatives of this compound could be investigated as potential antiplatelet agents.
-
Signaling Pathway:
Caption: PAR4 Signaling Pathway in Platelets.
-
Experimental Protocol: Calcium Mobilization Assay [3][4][5][6][7]
-
Cell Culture: Use a suitable cell line expressing the PAR4 receptor (e.g., HEK293 cells or platelets).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compounds (benzonitrile derivatives) to the cells.
-
Agonist Stimulation: Stimulate the cells with a PAR4 agonist (e.g., thrombin or a PAR4-activating peptide).
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of the test compound indicates antagonism.
-
Data Analysis: Determine the IC50 values for the antagonist compounds.
-
3.3. Cytotoxicity Assays
Derivatives of the related 2-hydroxy-3-methoxybenzylidene have demonstrated cytotoxic effects against various cancer cell lines.[8] Therefore, it is pertinent to screen derivatives of this compound for their potential as anticancer agents.
-
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzonitrile derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
3.4. Antimicrobial Activity Assays
Given that derivatives of the closely related 2-hydroxybenzonitrile have shown antimicrobial properties,[9][10] it is worthwhile to evaluate the synthesized compounds against a panel of pathogenic bacteria and fungi.
-
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the proposed bioassays.
| Derivative ID | 12-LOX Inhibition IC50 (µM) | PAR4 Antagonism IC50 (µM) | Cytotoxicity (HeLa) IC50 (µM) | Antimicrobial MIC (µg/mL) vs. S. aureus |
| BND-001 | Data | Data | Data | Data |
| BND-002 | Data | Data | Data | Data |
| ... | ... | ... | ... | ... |
| Control | Data | Data | Data | Data |
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel bioactive compounds. The proposed derivatization strategies and bioassays provide a clear path for investigating its potential in drug discovery. The structural similarity to compounds with known anti-inflammatory, antiplatelet, cytotoxic, and antimicrobial activities suggests that the derivatives of this compound could yield promising lead compounds for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: 2-Hydroxy-3-methoxybenzonitrile in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxy-3-methoxybenzonitrile is a versatile aromatic building block possessing three key functional groups: a hydroxyl group, a nitrile group, and a methoxy group. The ortho-positioning of the nucleophilic hydroxyl and electrophilic nitrile groups makes it an excellent precursor for a variety of cyclization reactions to form valuable heterocyclic scaffolds.[1] These heterocyclic cores, such as benzofurans, chromenes, and quinazolines, are prevalent in numerous pharmaceuticals and biologically active compounds.[1] This document outlines potential synthetic applications and provides generalized protocols for the use of this compound in constructing these important molecular architectures.
Synthesis of 3-Aminobenzofuran Derivatives
The synthesis of a 3-aminobenzofuran core can be achieved via a two-step process involving an initial O-alkylation of the phenolic hydroxyl group, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization.[1] This strategy leverages the reactivity of both the hydroxyl and nitrile functionalities.
Experimental Protocol: Synthesis of 3-Amino-7-methoxybenzofuran-2-carboxamide
Step 1: O-Alkylation to form 2-(Cyanomethoxy)-3-methoxybenzonitrile
-
To a solution of this compound (1.0 eq) in dry N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add chloroacetonitrile (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(cyanomethoxy)-3-methoxybenzonitrile.
Step 2: Thorpe-Ziegler Cyclization to form 3-Amino-7-methoxybenzofuran-2-carboxamide
-
Dissolve the 2-(cyanomethoxy)-3-methoxybenzonitrile (1.0 eq) from the previous step in ethanol.
-
Add a solution of potassium hydroxide (KOH, 1.2 eq) in ethanol to the mixture.
-
Heat the reaction mixture to 75°C and stir for 3 hours.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl).
-
The resulting precipitate is filtered, washed with cold water, and dried.
-
Recrystallize the crude solid from ethanol to obtain the pure 3-Amino-7-methoxybenzofuran-2-carboxamide.
Data Summary: Benzofuran Synthesis
| Step | Starting Material | Key Reagents | Solvent | Conditions | Product | Yield (%) |
| 1 | This compound | Chloroacetonitrile, K₂CO₃ | DMF | 80°C, 3h | 2-(Cyanomethoxy)-3-methoxybenzonitrile | Not Reported |
| 2 | 2-(Cyanomethoxy)-3-methoxybenzonitrile | KOH | Ethanol | 75°C, 3h | 3-Amino-7-methoxybenzofuran-2-carboxamide | Not Reported |
Visualization of Benzofuran Synthesis Workflow
References
Application Notes and Protocols for the Dehydration of 2-Hydroxy-3-methoxybenzaldehyde Oxime
Introduction
The transformation of aldehydes into nitriles is a fundamental process in organic synthesis, providing access to a versatile functional group that is a cornerstone in the preparation of pharmaceuticals, agrochemicals, and dyes. The cyano group can be readily converted into other valuable functionalities such as amines, carboxylic acids, and amides. A common and efficient method for this transformation is the dehydration of aldoximes. This application note provides a detailed experimental procedure for the synthesis of 2-hydroxy-3-methoxybenzaldehyde oxime from o-vanillin and its subsequent dehydration to 2-hydroxy-3-methoxybenzonitrile using acetic anhydride. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for this specific transformation.
The causality behind the experimental choices lies in the established reactivity of aldoximes with dehydrating agents. Acetic anhydride is a widely used, inexpensive, and effective reagent for this purpose. The reaction proceeds through the formation of an acetylated oxime intermediate, which then undergoes elimination to yield the nitrile, acetic acid, and water. The presence of a phenolic hydroxyl group in the starting material necessitates careful control of the reaction conditions to avoid unwanted side reactions.
Materials and Methods
Materials
| Reagent | Supplier | Grade | CAS Number |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | Sigma-Aldrich | 99% | 148-53-8 |
| Hydroxylamine hydrochloride | Acros Organics | 99% | 5470-11-1 |
| Sodium acetate, anhydrous | Fisher Scientific | ACS Reagent | 127-09-3 |
| Ethanol, 200 proof | Decon Labs | ACS/USP Grade | 64-17-5 |
| Acetic anhydride | Alfa Aesar | 98+% | 108-24-7 |
| Sodium bicarbonate | EMD Millipore | ACS Grade | 144-55-8 |
| Ethyl acetate | VWR Chemicals | HPLC Grade | 141-78-6 |
| Hexanes | Avantor | ACS Grade | 110-54-3 |
| Anhydrous magnesium sulfate | Oakwood Chemical | 98% | 7487-88-9 |
| Deuterated chloroform (CDCl₃) | Cambridge Isotope | 99.8 atom % D | 865-49-6 |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Bruker Avance III HD 400 MHz spectrometer
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Thermo Scientific Nicolet iS50 FT-IR spectrometer with an ATR attachment
-
Melting Point: Stuart SMP30 melting point apparatus
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Experimental Protocols
Part 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde Oxime
This protocol outlines the synthesis of the oxime from o-vanillin. The reaction involves the condensation of the aldehyde with hydroxylamine.
Caption: Workflow for the synthesis of 2-hydroxy-3-methoxybenzaldehyde oxime.
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (10.0 g, 65.7 mmol), hydroxylamine hydrochloride (5.0 g, 71.9 mmol), and sodium acetate (10.8 g, 131.4 mmol).
-
Add 100 mL of 95% ethanol to the flask.
-
Heat the mixture to reflux with stirring for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 250 mL of ice-cold deionized water with stirring. A white precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with two 50 mL portions of cold deionized water.
-
Dry the product under vacuum to a constant weight. A white to off-white solid is obtained.
Part 2: Dehydration of 2-Hydroxy-3-methoxybenzaldehyde Oxime to this compound
This protocol details the dehydration of the synthesized oxime to the corresponding nitrile using acetic anhydride.
Caption: Workflow for the dehydration of the oxime to the nitrile.
Step-by-Step Procedure:
-
Place the dried 2-hydroxy-3-methoxybenzaldehyde oxime (5.0 g, 29.9 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add acetic anhydride (25 mL) to the flask.
-
Heat the mixture to 120-130 °C in an oil bath and maintain this temperature for 2 hours. Monitor the reaction by TLC (7:3 hexanes:ethyl acetate).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Neutralize the aqueous mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent to afford the pure this compound.
Characterization of Products
2-Hydroxy-3-methoxybenzaldehyde Oxime
-
Appearance: White to off-white solid.
-
Expected ¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.0-9.0 (br s, 1H, -OH), 8.15 (s, 1H, -CH=N), 7.5-6.8 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃). The broad singlet for the phenolic -OH may exchange with D₂O. The chemical shifts are based on analogous benzaldehyde oximes.
-
Expected IR (ATR, cm⁻¹): 3400-3200 (br, O-H stretch), 3050 (Ar C-H stretch), 1620 (C=N stretch), 1580, 1470 (Ar C=C stretch), 1260 (Ar-O stretch). The IR spectrum of a similar compound, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, shows a broad -OH band around 3470 cm⁻¹ and a C=N stretch at 1615 cm⁻¹.[1]
This compound
-
Appearance: White to pale yellow solid.
-
Expected ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.3-6.9 (m, 3H, Ar-H), 6.1 (br s, 1H, -OH), 3.9 (s, 3H, -OCH₃). The chemical shifts are based on analogous hydroxybenzonitriles.
-
Expected IR (ATR, cm⁻¹): 3300-3100 (br, O-H stretch), 3080 (Ar C-H stretch), 2230 (C≡N stretch, sharp and strong), 1600, 1480 (Ar C=C stretch), 1270 (Ar-O stretch). The characteristic nitrile peak is a key diagnostic feature.
Reaction Mechanism
The dehydration of 2-hydroxy-3-methoxybenzaldehyde oxime with acetic anhydride proceeds through a well-established mechanism.
Caption: Proposed mechanism for the dehydration of the oxime.
Initially, the hydroxyl group of the oxime acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride, leading to an acetylated oxime intermediate. This is followed by an E2-type elimination where a proton on the carbon of the former aldehyde is abstracted, leading to the formation of the nitrile, with acetic acid as a leaving group.
Safety and Handling
-
Acetic anhydride is corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
2-Hydroxy-3-methoxybenzaldehyde and its derivatives may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact with the skin and eyes.
-
Hydroxylamine hydrochloride is harmful if swallowed and may cause skin irritation.
-
The neutralization step with sodium bicarbonate should be performed slowly and with caution to control the effervescence.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
-
Low yield of oxime: Ensure the reaction is refluxed for a sufficient amount of time and that the correct stoichiometry of reagents is used. Incomplete reaction can be checked by TLC.
-
Incomplete dehydration: The reaction temperature and time are crucial. Ensure the temperature is maintained at 120-130 °C. If the reaction is sluggish, a catalytic amount of a base like pyridine can be added, but this may complicate the workup.
-
Purification difficulties: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be attempted.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 2-hydroxy-3-methoxybenzaldehyde via an oxime intermediate. The procedures are based on established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory. The provided characterization data for analogous compounds will aid in the confirmation of the product's identity. By following this guide, researchers can confidently synthesize this valuable chemical intermediate for their research and development needs.
References
The Versatility of o-Vanillin in Novel Ligand Synthesis for Drug Discovery and Catalysis
A note on the starting material: While the query specified 2-Hydroxy-3-methoxybenzonitrile, a thorough review of the scientific literature reveals a limited number of studies detailing its direct use in novel ligand synthesis. However, the closely related compound, 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) , is a widely utilized and versatile precursor for a vast array of biologically active ligands and functional materials. This document will therefore focus on the applications of o-vanillin, providing detailed protocols and data for its use in the synthesis of innovative Schiff base and thiosemicarbazone ligands.
Application Notes
The strategic placement of hydroxyl, methoxy, and aldehyde functionalities on the aromatic ring of o-vanillin makes it an exceptional scaffold for the synthesis of complex molecules. These functional groups provide multiple reaction sites for derivatization, leading to the creation of ligands with diverse coordination properties and biological activities. The primary classes of ligands synthesized from o-vanillin include Schiff bases and thiosemicarbazones, which have demonstrated significant potential in medicinal chemistry and materials science.
Schiff Base Ligands: The condensation reaction between the aldehyde group of o-vanillin and a primary amine readily forms a Schiff base, characterized by an imine or azomethine (-C=N-) group. These ligands are of particular interest due to their ability to form stable complexes with a wide range of metal ions. The resulting metal complexes have shown promising applications as:
-
Antimicrobial Agents: Exhibiting activity against various strains of bacteria and fungi, including drug-resistant strains like ESBL-producing bacteria.[1]
-
Anticancer Agents: Demonstrating cytotoxicity against a panel of human cancer cell lines, including breast, colon, and bladder cancer.[2][3]
-
Catalysts: Serving as catalysts in various organic transformations.
Thiosemicarbazone Ligands: The reaction of o-vanillin with thiosemicarbazide yields thiosemicarbazone ligands. These ligands are excellent chelators for metal ions, coordinating through the oxygen, nitrogen, and sulfur atoms. Metal complexes of o-vanillin-derived thiosemicarbazones have been investigated for their:
-
Antimicrobial Properties: Showing enhanced biological activity compared to the free ligand.[4]
-
Anticancer Potential: Inducing apoptosis in cancer cells.[5][6]
Data Presentation
The following tables summarize the quantitative data for the biological activities of various ligands and their metal complexes derived from o-vanillin.
Table 1: Antimicrobial Activity of o-Vanillin Derived Ligands
| Compound/Ligand | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Schiff Base (L¹) | Aspergillus niger | 100 ppm | [7] |
| Schiff Base (L²) | Aspergillus niger | 75 ppm | [7] |
| Schiff Base (L³) | Aspergillus niger | 75 ppm | [7] |
| Ni(II) Complex (MJG-2) | Various bacteria & fungi | Not specified, but noted as significant | [4] |
Table 2: Cytotoxicity of o-Vanillin Derived Ligands and their Complexes
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Vanillin-derived Thiosemicarbazone (4a-h, 5i-j, 6k) | MDA-MB-231 (Breast Cancer) | 16.54 - 88.08 | [5] |
| Doxorubicin (Standard) | MDA-MB-231 (Breast Cancer) | 61.70 | [5] |
| Vanillin-derived Thiazolidin-4-one (7a-h, 8i-j, 9k) | MDA-MB-231 (Breast Cancer) | Not specified, but some more potent than Doxorubicin | [5] |
| Vanillin-derived Thiosemicarbazone (6k) | CCD-1079Sk (Normal Fibroblast) | >192.36 | [5] |
| Vanillin-derived Thiazolidin-4-one (7f) | CCD-1079Sk (Normal Fibroblast) | >192.36 | [5] |
| Diphenyltin(IV) compounds of Schiff bases | Various cancer cell lines | High potency reported | [2][3] |
| Vanillin-derived 1,2,3-triazoles (4-7) | MCF-7 & HepG2 (Cancer cells) | Selectively cytotoxic | [8] |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Ligands from o-Vanillin
This protocol describes the condensation reaction of o-vanillin with a primary amine to form a Schiff base ligand.
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Primary amine (e.g., p-toluidine, 2-aminobenzoic acid, 3-aminophenol)
-
Ethanol
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve an equimolar quantity of o-vanillin (e.g., 0.01 mole, 1.52 g) in ethanol.
-
In a separate flask, dissolve an equimolar amount of the desired primary amine (e.g., 0.01 mole of p-toluidine) in ethanol.
-
Add the o-vanillin solution dropwise to the amine solution while stirring magnetically.
-
Continue stirring the reaction mixture for approximately 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
The resulting solid product is washed with a suitable solvent like ether and recrystallized from ethanol to obtain the pure Schiff base ligand.[7]
Protocol 2: General Synthesis of Thiosemicarbazone Ligands from o-Vanillin
This protocol outlines the synthesis of thiosemicarbazone ligands by reacting o-vanillin with thiosemicarbazide.
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve o-vanillin in absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization.[4]
Protocol 3: Synthesis of Transition Metal Complexes
This protocol provides a general method for the synthesis of metal complexes with the newly synthesized ligands.
Materials:
-
Synthesized Schiff base or thiosemicarbazone ligand
-
Metal salt (e.g., Cu(II) acetate, Ni(II) chloride, Co(II) chloride)
-
Ethanol or other suitable solvent
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve the synthesized ligand in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring continuously. A change in color and/or precipitation may be observed.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the complex with the solvent to remove any unreacted starting materials and dry thoroughly.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and evaluation of o-vanillin derived ligands.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of novel ligands.
References
- 1. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal complexes of vanillin thiosemicarbazone: synthesis and activity. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structure of a solvated CoIII complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imedpub.com [imedpub.com]
- 8. Evaluation of antimicrobial, antiquorum sensing, and cytotoxic activities of new vanillin 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Cyano-6-methoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Phenolic compounds, widely distributed in nature, are known for their diverse biological activities, including antimicrobial properties. The strategic incorporation of functional groups such as a nitrile (cyano) group can significantly modulate the bioactivity of a parent molecule. This document provides a detailed framework for the investigation of 2-cyano-6-methoxyphenol as a potential precursor for novel antimicrobial agents. While direct antimicrobial data for this specific compound is not extensively available in the public domain, this guide extrapolates from research on structurally related methoxyphenols and cyanophenyl derivatives to propose a comprehensive research and development workflow.
Safety and Handling Precautions
2-Cyano-6-methoxyphenol and its derivatives are research chemicals and should be handled with appropriate safety precautions in a laboratory setting. Based on safety data for related compounds, the following is advised:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood.[1][2][3]
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory tract irritation.[1][2][4]
-
First Aid: In case of contact, rinse the affected area thoroughly with water and consult a physician.[1][5]
Proposed Synthetic Pathways and Derivatives
The chemical structure of 2-cyano-6-methoxyphenol offers several avenues for synthetic modification to generate a library of derivatives with potentially enhanced antimicrobial activity. The presence of the phenolic hydroxyl, the cyano group, and the aromatic ring allows for a variety of chemical transformations.
1. Ether and Ester Derivatives: The phenolic hydroxyl group can be readily converted to ethers or esters to modulate lipophilicity and cell permeability.
2. Heterocyclic Ring Formation: The cyano group is a versatile functional group that can participate in cyclization reactions to form various heterocyclic systems known for their antimicrobial properties, such as pyrimidines, thiazoles, and imidazoles.[6][7]
3. Aromatic Ring Substitution: Further substitution on the aromatic ring could be explored, although this may require multi-step synthesis starting from a different precursor.
A generalized workflow for the synthesis and initial screening of these derivatives is depicted below.
Caption: General workflow for the development of antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of O-Alkyl Ether Derivatives of 2-Cyano-6-methoxyphenol
This protocol describes a general method for the synthesis of O-alkyl ether derivatives.
Materials:
-
2-Cyano-6-methoxyphenol
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
To a solution of 2-cyano-6-methoxyphenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the purified product by NMR, IR, and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of microorganisms.
Materials:
-
Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation
Quantitative data from antimicrobial screening should be presented in a clear and structured format to allow for easy comparison of the activity of different derivatives.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Hypothetical Derivatives
| Compound ID | R-Group (Ether Derivatives) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | -H | >128 | >128 | >128 |
| DER-01 | -CH₃ | 64 | 128 | 64 |
| DER-02 | -CH₂CH₃ | 32 | 64 | 32 |
| DER-03 | -CH₂Ph | 16 | 32 | 16 |
| Control | Ampicillin/Fluconazole | 2 | 4 | 8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Potential Mechanisms of Action and Signaling Pathways
While the specific mechanism of action for 2-cyano-6-methoxyphenol derivatives is yet to be determined, polyphenolic compounds are known to exert their antimicrobial effects through various mechanisms.[8]
Potential Antimicrobial Mechanisms:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the methoxyphenyl group can facilitate intercalation into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Nucleic Acid Synthesis: The planar aromatic structure may allow for intercalation with DNA, interfering with replication and transcription.
-
Enzyme Inhibition: The phenolic hydroxyl and cyano groups can potentially interact with active sites of essential microbial enzymes.
-
Metal Ion Chelation: Phenolic compounds can chelate metal ions that are crucial for microbial enzyme function.
The following diagram illustrates these potential mechanisms.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
2-Hydroxy-3-methoxybenzonitrile: A Versatile Building Block for Bioactive Heterocycles
Introduction
2-Hydroxy-3-methoxybenzonitrile, also known as o-vanillonitrile, is a bifunctional aromatic compound that serves as a valuable precursor in the synthesis of a diverse range of heterocyclic molecules. Its strategic placement of hydroxyl, methoxy, and nitrile functional groups allows for a variety of chemical transformations, making it a key intermediate in the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active compounds, with a focus on benzofuran and thiazolopyrimidine derivatives.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis.
| Property | Value |
| CAS Number | 6812-16-4[1] |
| Molecular Formula | C₈H₇NO₂[1] |
| Molecular Weight | 149.15 g/mol [1] |
| Appearance | White to light yellow solid |
| Solubility | Soluble in ethanol and acetone; limited solubility in water.[2] |
Application 1: Synthesis of 3-Aminobenzofuran Derivatives
One of the key applications of this compound is in the synthesis of 3-aminobenzofuran scaffolds, which are prevalent in many biologically active compounds. The synthetic strategy involves an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular Thorpe-Ziegler cyclization.
Synthetic Workflow: O-Alkylation and Thorpe-Ziegler Cyclization
Caption: Synthetic pathway for 3-amino-4-methoxybenzofuran-2-carboxamide.
Experimental Protocol: Synthesis of 3-Amino-4-methoxybenzofuran-2-carboxamide
This protocol is adapted from the general procedure for the synthesis of 3-aminobenzofuran-2-carboxamide from 2-hydroxybenzonitrile.[3]
Step 1: O-Alkylation to form 2-(Cyanomethoxy)-3-methoxybenzonitrile
-
Materials:
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add chloroacetonitrile (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 2-(cyanomethoxy)-3-methoxybenzonitrile.
-
Step 2: Intramolecular Thorpe-Ziegler Cyclization
-
Materials:
-
Procedure:
-
To a solution of 2-(cyanomethoxy)-3-methoxybenzonitrile (1.0 eq) in ethanol, add a catalytic amount of a strong base such as potassium hydroxide or sodium hydride.
-
Heat the reaction mixture to 75°C and stir for 3 hours.[3] The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form a cyclic α-cyano ketone after hydrolysis.[4]
-
Monitor the formation of the enamine intermediate by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The resulting precipitate of 3-amino-4-methoxybenzofuran-2-carboxamide is collected by filtration, washed with cold ethanol, and dried.
-
Application 2: Precursor for Thiazolopyrimidine Derivatives with Cytotoxic Activity
While direct synthesis from this compound is not extensively documented, its corresponding aldehyde, 2-hydroxy-3-methoxybenzaldehyde, is a key starting material for the synthesis of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The conversion of the nitrile to the aldehyde can be achieved through standard reduction methods, thus positioning this compound as a valuable precursor in this synthetic route.
Synthetic Approach and Biological Activity
The general synthesis involves the condensation of a thiazolo[3,2-a]pyrimidine core with 2-hydroxy-3-methoxybenzaldehyde.
Caption: Logical workflow from this compound to bioactive thiazolopyrimidines.
Cytotoxicity Data
A series of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various tumor cell lines.[5]
| Compound | Substituent at C5 | Cell Line | IC₅₀ (µM) |
| 1 | Phenyl | M-HeLa | > 50 |
| 2 | m-Nitrophenyl | M-HeLa | 16.2 ± 1.3 |
| 3 | p-Bromophenyl | M-HeLa | > 50 |
| 4 | m-Bromophenyl | M-HeLa | 35.1 ± 2.5 |
| 5 | o-Anisyl | M-HeLa | > 50 |
| 6 | p-Tolyl | M-HeLa | > 50 |
| Sorafenib (Reference) | - | M-HeLa | 25.0 ± 1.8 |
Data sourced from Solovieva et al., 2023.[5]
Experimental Protocol: General Method for the Preparation of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine Derivatives
This protocol is for the condensation step starting from 2-hydroxy-3-methoxybenzaldehyde.
-
Materials:
-
Appropriate thiazolo[3,2-a]pyrimidine hydrochloride
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Water
-
2-Hydroxy-3-methoxybenzaldehyde
-
Pyrrolidine (catalytic amount)
-
-
Procedure:
-
The hydrochloride of the appropriate thiazolo[3,2-a]pyrimidine (1 mol) is mixed with a solution of NaOH (1 mol) in a mixture of CHCl₃ (50 mL) and water (50 mL) and stirred for 30 minutes at room temperature.
-
2-Hydroxy-3-methoxybenzaldehyde (1 mol) and a catalytic amount (several drops) of pyrrolidine are then added to the reaction mixture.
-
The resulting mixture is stirred for 3 hours under reflux.
-
After cooling, the formed precipitate is filtered off, washed with ethanol, and purified by recrystallization from methanol.
-
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its unique substitution pattern allows for the efficient construction of complex heterocyclic systems such as benzofurans and provides a synthetic entry point to bioactive thiazolopyrimidine derivatives. The protocols and data presented herein demonstrate the potential of this compound for applications in medicinal chemistry and drug discovery, encouraging further exploration of its synthetic utility. Researchers and drug development professionals can leverage these methodologies to create novel molecular entities with promising therapeutic properties.
References
- 1. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2- a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of 2-Hydroxyarylaldehyde with Hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-hydroxyarylaldehydes with hydroxylamine is a fundamental condensation reaction in organic chemistry, yielding 2-hydroxyaryl oximes. The most prominent example of this reaction is the synthesis of salicylaldoxime from salicylaldehyde. Salicylaldoxime and its derivatives are versatile compounds with significant applications in medicinal chemistry and analytical chemistry. Their utility stems from their role as chelating agents for metal ions and as scaffolds for the development of novel therapeutic agents.[1][2] This document provides detailed application notes on the uses of these compounds and comprehensive protocols for their synthesis and analysis.
Applications in Drug Development
2-Hydroxyaryl oximes, particularly salicylaldoxime, have emerged as promising scaffolds in the design and development of new therapeutic agents. Their biological activities are diverse, targeting a range of enzymes and cellular pathways implicated in various diseases.
Enzyme Inhibition
-
Carbonic Anhydrase Inhibitors: Salicylaldoxime derivatives have been identified as a novel class of carbonic anhydrase inhibitors.[3] These compounds interact with the zinc ion in the active site of carbonic anhydrases, offering a potential alternative to traditional sulfonamide-based inhibitors for conditions like glaucoma, epilepsy, and osteoporosis.[3]
-
Topoisomerase II Inhibition: Metal complexes of salicylaldoxime have demonstrated anticancer activity by acting as topoisomerase II poisons.[1] These complexes stabilize the covalent intermediate between the enzyme and DNA, leading to an accumulation of double-strand breaks and subsequent cell death.[1][4] This mechanism is crucial for their cytotoxic effects against cancer cells.[1]
Anticancer Activity
Beyond topoisomerase II inhibition, salicylaldoxime-metal complexes induce apoptosis, further contributing to their anticancer properties.[1] The ability to interfere with DNA topology and trigger programmed cell death makes these compounds valuable leads in oncology research.[1]
Acetylcholinesterase Reactivators
Salicylaldoxime derivatives have been investigated as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds.[5] Certain conjugates have shown high reactivation efficacy, comparable to or even exceeding that of standard reactivators, offering promise for the development of new antidotes for organophosphate poisoning.[5]
Modulation of Inflammatory and Oxidative Stress Pathways
The versatile structure of salicylaldoxime allows for its involvement in modulating inflammatory and oxidative stress pathways, highlighting its potential in treating a broader range of diseases characterized by these processes.[1]
Signaling Pathway: Mechanism of Topoisomerase II Poisoning
The following diagram illustrates the mechanism by which salicylaldoxime-metal complexes inhibit topoisomerase II, a key process in their anticancer activity.
Caption: Mechanism of Topoisomerase II poisoning by Salicylaldoxime-Metal Complexes.
Experimental Protocols
The synthesis of 2-hydroxyaryl oximes is typically a straightforward condensation reaction. The most common method involves the reaction of a 2-hydroxyarylaldehyde with hydroxylamine hydrochloride in the presence of a base.[2]
Protocol 1: Synthesis of Salicylaldoxime
This protocol is adapted from established laboratory procedures for the direct oximation of salicylaldehyde.[2][6]
Materials and Reagents:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (95% v/v)
-
Deionized water
-
Ethyl acetate
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Ice bath
Procedure:
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride in deionized water.
-
Addition of Base: While stirring the solution, gradually add sodium bicarbonate in small portions. Continue stirring until the effervescence ceases.
-
Addition of Salicylaldehyde: To the resulting solution, add salicylaldehyde followed by 95% ethanol with vigorous stirring.[2]
-
Reaction: Heat the mixture to reflux for approximately 1-2 hours.[2][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the salicylaldehyde starting material.[6]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool. Remove the majority of the ethanol using a rotary evaporator under reduced pressure.[2]
-
Crystallization: Cool the remaining aqueous solution in an ice bath to induce the precipitation of white crystals of salicylaldoxime.[2]
-
Isolation and Purification: Collect the crystals by filtration. Wash the crystals with cold deionized water and then dry them. The product can be further purified by recrystallization from a suitable solvent if necessary.
Quantitative Data for Synthesis Protocols
The following table summarizes quantitative data from various reported syntheses of salicylaldoxime.
| Parameter | Protocol A[2][6] | Protocol B[7] |
| Salicylaldehyde | 24.4 g (0.20 mol) | 30 mmol |
| Hydroxylamine HCl | 14.6 g (0.21 mol) | 45 mmol |
| Sodium Bicarbonate | 16.8 g (0.20 mol) | 60 mmol |
| Solvent | 40 mL Water, 40 mL 95% Ethanol | 5 mL Water, 50 mL Ethanol |
| Reaction Time | ~1 hour (reflux) | 2 hours (room temp.) |
| Yield | 26.5 g (96.7%) | 3.99 g (98%) |
| Product Appearance | White crystals | Colorless oil |
| Melting Point | 59-61 °C | Not specified |
Characterization Data
The identity and purity of the synthesized salicylaldoxime can be confirmed by spectroscopic methods.
| Spectroscopic Data | Observed Values [6] |
| IR (cm⁻¹) | 3380 (γOH), 1624 (γC=N) |
| ¹H NMR (CDCl₃, δ ppm) | 6.99 (d, 1H), 7.30 (t, 1H), 6.92 (t, 1H), 7.17 (d, 1H), 8.22 (s, 1H) |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of salicylaldoxime.
Caption: General workflow for the synthesis and purification of salicylaldoxime.
Conclusion
The reaction of 2-hydroxyarylaldehydes with hydroxylamine provides a straightforward and efficient route to 2-hydroxyaryl oximes, which are valuable compounds in drug discovery and development. Their diverse biological activities, including enzyme inhibition and anticancer effects, underscore their potential as scaffolds for novel therapeutics. The protocols and data presented herein offer a comprehensive guide for researchers interested in the synthesis and application of these versatile molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Salicylaldoxime: activities, applications and safety_Chemicalbook [chemicalbook.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Screening of efficient salicylaldoxime reactivators for DFP and paraoxon-inhibited acetylcholinesterase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Salicylaldoxime synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxy-3-methoxybenzonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxy-3-methoxybenzonitrile.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared from o-vanillin, can stem from several factors. The primary route involves a two-step process: oximation of o-vanillin to form 2-hydroxy-3-methoxybenzaldehyde oxime, followed by dehydration to the nitrile.
Potential Causes and Solutions:
-
Incomplete Oximation: The initial conversion of o-vanillin to its oxime may be incomplete.
-
Solution: Ensure the molar ratio of hydroxylamine to o-vanillin is appropriate, typically ranging from 1.0:1.0 to 2.0:1.0. The reaction is often carried out in the presence of a base like sodium hydroxide or sodium bicarbonate. The reaction temperature should be carefully controlled, generally between 30-50°C.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to ensure the complete consumption of the starting aldehyde.
-
-
Inefficient Dehydration of the Oxime: The choice of dehydrating agent and reaction conditions for converting the intermediate oxime to the nitrile is critical.
-
Solution: A variety of dehydrating agents can be employed, each with its own optimal conditions. Acetic anhydride is a common and effective reagent for this transformation. Other reagents like thionyl chloride, phosphorus oxychloride, or Burgess reagent can also be used. The reaction temperature for dehydration is crucial and often requires heating. For instance, a one-pot synthesis using hydroxylamine hydrochloride and anhydrous ferrous sulfate in DMF is conducted under reflux.[2] It is important to select a dehydrating agent and conditions that are compatible with the starting material and desired product to avoid side reactions.
-
-
Suboptimal Reaction Conditions in One-Pot Synthesis: In a one-pot procedure, the conditions must be suitable for both the oximation and dehydration steps.
-
Solution: When using a one-pot method, such as with hydroxylamine hydrochloride and a catalyst like anhydrous ferrous sulfate in DMF, the reaction time and temperature are key parameters to optimize. For the synthesis of 4-hydroxy-3-methoxybenzonitrile from the corresponding aldehyde, a yield of 91% was achieved after 5 hours under reflux.[2]
-
-
Product Loss During Work-up: The isolation and purification steps can lead to significant product loss.
-
Solution: During the work-up, ensure that the pH is adjusted correctly to precipitate the product fully. Extraction with a suitable organic solvent, such as ethyl acetate or dichloromethane, should be performed multiple times to maximize recovery. The choice of purification method, whether recrystallization, column chromatography, or distillation, should be optimized to minimize loss.
-
Q2: I am observing significant byproduct formation, leading to an impure final product. How can I improve the selectivity and purity of this compound?
A2: The formation of impurities is a common challenge. The nature of these byproducts depends on the synthetic route and reaction conditions.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Material (o-vanillin): If the initial oximation reaction is incomplete, the final product will be contaminated with o-vanillin.
-
Solution: As mentioned previously, ensure the oximation reaction goes to completion by using an appropriate molar ratio of reagents and monitoring the reaction by TLC.
-
-
Intermediate Oxime (2-hydroxy-3-methoxybenzaldehyde oxime): Incomplete dehydration will result in the presence of the intermediate oxime in the final product.
-
Solution: Ensure the dehydrating agent is active and used in a sufficient amount. Increasing the reaction temperature or time for the dehydration step may be necessary.
-
-
Side-Reactions from Dehydrating Agents: Some dehydrating agents can lead to the formation of undesired byproducts. For example, strong acids can cause decomposition or polymerization.
-
Solution: Select a milder dehydrating agent if possible. For instance, using acetic anhydride is often a high-yielding method. A comparative study of different dehydrating agents for the conversion of 4-chlorobenzaldehyde oxime to 4-chlorobenzonitrile showed that N-(p-Toluenesulfonyl)imidazole (TsIm) gave a 96% yield in 15 minutes, while acetic anhydride gave a 94% yield.[3]
-
Purification of the Final Product:
If impurities are present in the crude product, several purification techniques can be employed:
-
Recrystallization: This is an effective method for removing most impurities. A suitable solvent system, such as an ethanol/water mixture, can be used.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography using silica gel is a powerful separation technique. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a hot solvent, treated with activated carbon, and then filtered.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis starts from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This involves a two-step process:
-
Oximation: Reaction of o-vanillin with hydroxylamine (or its salt, like hydroxylamine hydrochloride) in the presence of a base to form 2-hydroxy-3-methoxybenzaldehyde oxime.
-
Dehydration: The subsequent dehydration of the oxime using a dehydrating agent, such as acetic anhydride, to yield this compound.
One-pot variations of this method, where the intermediate oxime is not isolated, are also common.[2]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, other synthetic strategies exist, although they may be less common for this specific compound. These include:
-
Dehydration of 2-Hydroxy-3-methoxybenzamide: If the corresponding amide is available, it can be dehydrated to the nitrile using strong dehydrating agents.
-
Sandmeyer Reaction: This classic method involves the diazotization of 2-amino-3-methoxyphenol followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Several parameters are crucial for maximizing yield and purity:
-
Stoichiometry of Reactants: The molar ratios of the starting aldehyde, hydroxylamine, and any catalysts or bases should be carefully controlled.
-
Choice of Solvent: The solvent can significantly influence reaction rates and solubility of reactants and products. Common solvents include ethanol, DMF, and toluene.
-
Reaction Temperature: Both the oximation and dehydration steps are sensitive to temperature. Optimal temperatures need to be maintained to ensure complete reaction and minimize side reactions.
-
Purity of Reagents: Using high-purity starting materials and reagents is essential for obtaining a clean product.
Data Presentation
Table 1: Comparison of Dehydrating Agents for Aldoxime to Nitrile Conversion
| Dehydrating Agent | Reaction Time | Yield (%) | Reference |
| N-(p-Toluenesulfonyl)imidazole (TsIm) | 0.25 h | 96 | [3] |
| Acetic Anhydride (Ac₂O) | - | 94 | [3] |
| Acetyl Bromide (AcBr) | 1 h | 78 | [3] |
| p-Toluenesulfonyl Chloride (TsCl) | 6 h | 68 | [3] |
| Methanesulfonyl Chloride (MsCl) | 6 h | 55 | [3] |
Data for the conversion of 4-chlorobenzaldehyde oxime to 4-chlorobenzonitrile.
Table 2: Yields of Nitriles from a One-Pot Synthesis Using Anhydrous Ferrous Sulfate
| Aldehyde | Product | Reaction Time (h) | Isolated Yield (%) | Reference |
| Benzaldehyde | Benzonitrile | 3.5 | 90 | [2] |
| 4-Methylbenzaldehyde | 4-Methylbenzonitrile | 3.3 | 95 | [2] |
| 2-Hydroxybenzaldehyde | 2-Hydroxybenzonitrile | 4 | 85 | [2] |
| 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxy-3-methoxybenzonitrile | 5 | 91 | [2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from o-Vanillin
Step 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde Oxime
-
In a round-bottom flask, dissolve o-vanillin in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium bicarbonate) to the o-vanillin solution. The molar ratio of hydroxylamine to o-vanillin should be approximately 1.2:1.
-
Stir the reaction mixture at a controlled temperature, typically between 30-50°C.
-
Monitor the reaction progress by TLC until all the o-vanillin has been consumed.
-
Once the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the oxime.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude 2-hydroxy-3-methoxybenzaldehyde oxime.
Step 2: Dehydration of 2-Hydroxy-3-methoxybenzaldehyde Oxime
-
Place the dried 2-hydroxy-3-methoxybenzaldehyde oxime in a round-bottom flask.
-
Add a dehydrating agent, such as acetic anhydride (typically in excess).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water to quench the excess acetic anhydride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Crude 2-Hydroxy-3-methoxybenzonitrile
Welcome to the technical support center for the purification of crude 2-Hydroxy-3-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, intermediates, and by-products of the synthesis reaction. The synthesis of 2-hydroxybenzonitriles can involve the conversion of the corresponding aldehyde. Therefore, potential impurities include:
-
Unreacted starting materials: 2-Hydroxy-3-methoxybenzaldehyde.
-
Intermediates: 2-Hydroxy-3-methoxybenzaldoxime.
-
By-products from side reactions: These can vary depending on the specific synthetic route but may include products from polymerization or degradation.
-
Residual solvents: Solvents used in the synthesis and work-up procedures.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques include:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: A versatile technique for separating the target compound from a mixture of impurities.
-
Distillation: Suitable if the compound is a liquid or a low-melting solid and the impurities have significantly different boiling points. However, for this compound, which is a solid, this is less common.
Q3: How can I assess the purity of my this compound after purification?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural information and can be used to detect and quantify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Causes | Solutions |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can also try a solvent/anti-solvent system. |
| The solution is not saturated enough. | Concentrate the solution by evaporating some of the solvent. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oily Precipitate Forms Instead of Crystals | The compound is "oiling out" due to high impurity levels or an inappropriate solvent. | Try a different recrystallization solvent or pre-purify the crude product using column chromatography. |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. | |
| Low Recovery of Purified Product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The crystals were washed with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. | |
| Premature crystallization occurred during hot filtration.[1] | Use a heated filter funnel or pre-warm the filtration apparatus.[1] |
Column Chromatography Issues
| Problem | Possible Causes | Solutions |
| Poor Separation of Compounds | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. |
| Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Column was overloaded with the crude sample. | Use an appropriate amount of crude sample for the column size (typically 1-5% of the silica gel weight). | |
| Compound is Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | Always keep the solvent level above the silica gel bed. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and water) at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.[1]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
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Stationary Phase and Eluent Selection: For normal-phase chromatography, silica gel is a common stationary phase. Use TLC to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation and an Rf value of ~0.3 for the target compound.
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Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
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Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
Typical Solvent Systems for Purification
| Purification Technique | Compound Class | Typical Solvents/Eluents | Expected Purity |
| Recrystallization | Aromatic Nitriles | Ethanol, Methanol, Toluene, Hexane/Ethyl Acetate | >98% |
| Column Chromatography | Aromatic Nitriles | Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradients | >99% |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting low yield in recrystallization.
References
Identifying side reactions in 2-cyano-6-methoxyphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-6-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-cyano-6-methoxyphenol?
A1: The synthesis of 2-cyano-6-methoxyphenol typically starts from guaiacol (2-methoxyphenol). A common two-step approach involves:
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Formylation of Guaiacol: Introduction of a formyl (-CHO) group to the guaiacol ring to produce 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).
-
Conversion to Nitrile: Transformation of the aldehyde group of o-vanillin into a nitrile (-CN) group.
Q2: What are the primary challenges in the synthesis of 2-cyano-6-methoxyphenol?
A2: The main challenges include:
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Low regioselectivity during the formylation of guaiacol, leading to the formation of isomeric byproducts.
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Formation of polymeric side products , especially under harsh reaction conditions.
-
Incomplete conversion in either the formylation or the nitrile formation step.
-
Decomposition of intermediates or the final product under certain reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield of 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) in the Formylation of Guaiacol
The formylation of guaiacol is a critical step, and low yields are a common issue. The two primary methods for this transformation are the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction.
Potential Causes and Solutions:
-
Side Reaction: Formation of the para-isomer (Vanillin): The Reimer-Tiemann reaction, in particular, can lead to a mixture of ortho and para isomers.
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Troubleshooting: Modifying the reaction conditions can influence the ortho/para ratio. For instance, the use of a solid alkaline hydroxide in a solid/liquid medium has been reported to alter the product distribution. In one patented Reimer-Tiemann process, the formylation of guaiacol yielded 38% of the desired ortho-isomer (isovanillin) and 32% of the para-isomer (vanillin)[1]. Careful purification by chromatography or distillation is necessary to separate the isomers.
-
-
Side Reaction: Formation of Polymeric Resins: Phenolic compounds are susceptible to polymerization under alkaline conditions.
-
Troubleshooting: Maintain strict temperature control and use the minimum effective concentration of alkali. The reaction should be worked up promptly upon completion to minimize polymerization.
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to the recovery of unreacted guaiacol.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature or reaction time may be necessary. However, be cautious of increased side product formation at higher temperatures.
-
Table 1: Reported Yields for the Formylation of Guaiacol
| Reaction Method | Product | Reported Yield | Key Side Products |
| Reimer-Tiemann[1] | 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin/Isovanillin) | 38% | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) (32%) |
| Guaiacol + Glyoxylic Acid[2] | 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | Not specified (major byproduct in vanillin synthesis) | Polymeric materials |
Problem 2: Inefficient Conversion of 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) to 2-Cyano-6-methoxyphenol
This conversion is typically a two-step process: formation of the oxime followed by dehydration.
Step 1: Formation of 2-Hydroxy-3-methoxybenzaldoxime (o-Vanillin Oxime)
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Potential Cause: Incomplete Oximation: The reaction of the aldehyde with hydroxylamine may not go to completion.
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Troubleshooting: Ensure the use of a slight excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the liberated HCl. The reaction can be gently heated to drive it to completion. A reported synthesis of the isomeric vanillin oxime achieved a yield of 82-86.5% by refluxing for 15-20 minutes[1][3][4]. The sodium acetate is crucial to prevent the decomposition of the oxime by the generated strong acid[3].
-
Step 2: Dehydration of the Oxime to the Nitrile
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Potential Cause: Incomplete Dehydration: The choice of dehydrating agent and reaction conditions are critical for this step.
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Troubleshooting: A variety of dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The reaction temperature should be carefully controlled to avoid side reactions. Monitoring the reaction by TLC is essential to determine the optimal reaction time.
-
-
Side Reaction: Hydrolysis of the Nitrile: The newly formed nitrile group can be sensitive to hydrolysis back to a carboxylic acid or amide, especially under harsh acidic or basic conditions during workup.
-
Troubleshooting: Use neutral or mildly acidic/basic conditions during the workup. Prompt extraction of the product into an organic solvent can minimize its exposure to the aqueous phase.
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Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde via Reimer-Tiemann Reaction (Adapted from a similar procedure)
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In a suitable reaction vessel, dissolve guaiacol in a solution of sodium hydroxide.
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Heat the mixture to approximately 60-70°C with vigorous stirring.
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Slowly add chloroform to the reaction mixture over several hours while maintaining the temperature.
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After the addition is complete, continue stirring for an additional hour.
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Cool the reaction mixture and acidify with a suitable acid (e.g., sulfuric acid) to a pH of approximately 2.
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Separate the organic phase and extract the aqueous phase with an organic solvent (e.g., ether).
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Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent.
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The crude product, a mixture of o-vanillin and vanillin, can be purified by fractional distillation or column chromatography.
Protocol 2: Synthesis of 2-Hydroxy-3-methoxybenzaldoxime (o-Vanillin Oxime) (Adapted from vanillin oximation)
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To a round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde, hydroxylamine hydrochloride, and sodium acetate.
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Add water as a solvent and a magnetic stir bar.
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Heat the mixture to reflux for approximately 15-20 minutes until the aldehyde dissolves and the solution becomes clear[1].
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Allow the flask to cool to room temperature, during which the oxime should crystallize.
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Cool the mixture in an ice bath to maximize precipitation.
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Collect the crystals by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Synthetic pathway for 2-cyano-6-methoxyphenol.
Caption: Troubleshooting low yields in the formylation of guaiacol.
Caption: Side reactions during the formylation of guaiacol.
References
Technical Support Center: Optimizing o-Vanillin to Nitrile Conversion
Welcome to the technical support center for the synthesis of 2-cyano-6-methoxyphenol from o-vanillin. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during this critical synthetic transformation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, troubleshoot issues, and achieve high-yield, reproducible results.
The conversion of an aldehyde, such as o-vanillin, to a nitrile is a fundamental transformation in organic synthesis. The most prevalent and reliable method involves a two-step sequence: the formation of an intermediate aldoxime, followed by its dehydration to the corresponding nitrile. This guide will focus on this pathway, exploring both the nuances of each step and one-pot variations.
Core Reaction Pathway: o-Vanillin to 2-Cyano-6-methoxyphenol
The primary route for converting o-vanillin to its nitrile counterpart, 2-cyano-6-methoxyphenol, is a two-step process. First, o-vanillin is reacted with a hydroxylamine salt to form o-vanillin aldoxime. This intermediate is then subjected to dehydration to yield the final nitrile product.
Caption: General two-step conversion of o-vanillin to 2-cyano-6-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for converting o-vanillin to its corresponding nitrile?
The most widely employed method is the formation of an aldoxime from o-vanillin, followed by dehydration.[1] This can be performed as a two-step process where the aldoxime is isolated, or as a one-pot reaction.[1][2] One-pot procedures are often favored for their efficiency, reducing handling losses and reaction time.[3]
There are several reagents and catalysts that can be used for the dehydration step, ranging from classical dehydrating agents to more modern catalytic systems.[4][5][6][7][8] Biocatalytic methods using aldoxime dehydratases also represent a milder, more sustainable approach.[9][10][11]
Q2: How do I choose the right dehydrating agent for the o-vanillin aldoxime?
The choice of dehydrating agent is critical and depends on the scale of your reaction, the desired purity of your product, and the sensitivity of your starting material to harsh conditions.
| Dehydrating Agent/System | Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl2) | Often used with a base (e.g., pyridine) at low temperatures. | Readily available, effective for a wide range of substrates.[12][13] | Can be harsh, generates acidic byproducts, requires careful handling. |
| Phosphorus Pentoxide (P2O5) | Typically requires heating. | Strong dehydrating agent.[7] | Can be difficult to handle, workup can be challenging. |
| Oxalyl Chloride/DMSO (Catalytic Swern) | Mild conditions, room temperature. | High yields, short reaction times, compatible with various functional groups.[2][5] | Requires careful control of stoichiometry and temperature. |
| Iron Salts (e.g., FeCl3) | Can be used in nitrile-free media. | Environmentally benign, inexpensive catalyst.[4] | May require optimization for specific substrates. |
| Clay Catalysts (e.g., Montmorillonite KSF) | Heterogeneous catalysis. | Simple workup, catalyst can be filtered off.[6] | May require higher temperatures. |
For o-vanillin, which contains a phenolic hydroxyl group, milder methods such as the catalytic Swern conditions or iron catalysis may be preferable to avoid potential side reactions associated with strong acids or high temperatures.
Q3: Can this conversion be done in a single step (one-pot)?
Yes, one-pot conversions are highly efficient.[2][3] A common approach involves reacting the aldehyde with hydroxylamine hydrochloride in a high-boiling solvent like N-methylpyrrolidone (NMP) at elevated temperatures.[2] Another one-pot method utilizes sulfuryl fluoride to mediate the conversion of the aldehyde to the nitrile in the presence of hydroxylamine.[3]
Caption: A generalized workflow for a one-pot o-vanillin to nitrile conversion.
Troubleshooting Guide
Problem 1: Low or no yield of the desired nitrile product.
Possible Cause 1: Incomplete formation of the o-vanillin aldoxime intermediate.
-
Troubleshooting:
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pH control: The formation of the oxime is pH-dependent. Ensure the reaction mixture is at an optimal pH (typically slightly acidic to neutral) to facilitate the condensation of hydroxylamine with the aldehyde. The use of a base like sodium acetate or pyridine can be beneficial when starting with hydroxylamine hydrochloride.
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Reaction Time/Temperature: Allow sufficient time for the oxime formation to go to completion. Monitoring the reaction by TLC or LC-MS is recommended.
-
Possible Cause 2: Inefficient dehydration of the aldoxime.
-
Troubleshooting:
-
Choice of Dehydrating Agent: Your chosen dehydrating agent may not be potent enough or may be incompatible with the substrate. Refer to the table in the FAQ section to consider alternatives. For instance, if you are using a mild method with no success, a more robust dehydrating agent like oxalyl chloride/DMSO might be necessary.[5]
-
Water Scavenging: The dehydration is a reversible reaction. Ensure that water is effectively removed from the reaction mixture. For reactions run at higher temperatures, a Dean-Stark trap can be employed. For milder, anhydrous conditions, ensure all reagents and solvents are dry.
-
Possible Cause 3: Degradation of the starting material or product.
-
Troubleshooting:
-
Reaction Conditions: o-Vanillin and its derivatives can be sensitive to harsh acidic or basic conditions and high temperatures.[14] Consider using milder, neutral conditions. Biocatalytic methods using aldoxime dehydratases operate at mild temperatures and pressures, offering a gentle alternative.[10]
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Workup Procedure: Significant product loss can occur during workup and purification.[14] Ensure that the pH of the aqueous workup is optimized to keep your product in the organic phase and minimize its solubility in the aqueous layer.
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Problem 2: Formation of significant byproducts.
Possible Cause 1: Oxidation of o-vanillin to vanillic acid.
-
Troubleshooting:
-
Atmosphere: If your reaction is sensitive to air, consider running it under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidizing Agents: Ensure that none of your reagents are contaminated with oxidizing impurities. Some reaction conditions, particularly those at high temperatures, can promote air oxidation.[14]
-
Possible Cause 2: Reduction of o-vanillin to vanillyl alcohol.
-
Troubleshooting:
-
Reducing Agents: This is less common in nitrile synthesis but can occur if there are sources of hydride in the reaction mixture. Ensure that reagents are pure and that no unintended reducing agents are present.[14]
-
Possible Cause 3: Beckmann rearrangement of the aldoxime.
-
Troubleshooting:
-
Acidic Conditions: The Beckmann rearrangement is often catalyzed by strong acids. If you are using a strong acid for dehydration, you may observe the formation of the corresponding amide as a byproduct. Using non-acidic dehydrating agents can mitigate this.
-
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-Cyano-6-methoxyphenol via o-Vanillin Aldoxime
Step A: Synthesis of o-Vanillin Aldoxime
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Dissolve o-vanillin (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.
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Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).
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Cool the reaction mixture and add cold water to precipitate the o-vanillin aldoxime.
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Filter the solid, wash with cold water, and dry under vacuum.
Step B: Dehydration of o-Vanillin Aldoxime to 2-Cyano-6-methoxyphenol (using Oxalyl Chloride/DMSO) [5]
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In a flask under an inert atmosphere, dissolve o-vanillin aldoxime (1 equivalent) in a dry solvent like dichloromethane (DCM).
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Add a catalytic amount of dimethyl sulfoxide (DMSO) (e.g., 0.1 equivalents).
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Cool the solution to 0 °C.
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Slowly add oxalyl chloride (1.5 equivalents) to the mixture.
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After the addition is complete, add triethylamine (3 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 1 hour or until completion (monitor by TLC).
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Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
References
- 1. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]
- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation [organic-chemistry.org]
- 6. Dehydration of Aldoximes to Nitriles with Clay | Semantic Scholar [semanticscholar.org]
- 7. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Nitrile [en.highfine.com]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
How to resolve impurities in 2-Hydroxy-3-methoxybenzonitrile products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 2-Hydroxy-3-methoxybenzonitrile products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and what are their sources?
A1: The primary impurities in this compound typically arise from the synthetic route, which commonly starts from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The most prevalent impurities include:
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Unreacted Starting Material (o-vanillin): Incomplete conversion during the synthesis process leads to the presence of the starting aldehyde.
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Intermediate Oxime (2-hydroxy-3-methoxybenzaldehyde oxime): The synthesis of nitriles from aldehydes often proceeds through an oxime intermediate. Incomplete dehydration of this intermediate results in its presence in the final product.
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Amide Byproduct (2-hydroxy-3-methoxybenzamide): Hydrolysis of the nitrile group, either during the reaction or work-up, can form the corresponding amide.
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Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, hexanes) may be present if not completely removed.
Q2: How can I identify the impurities in my this compound sample?
A2: Several analytical techniques can be employed to identify and quantify impurities:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can reveal the presence of impurities through characteristic signals. For example, a residual aldehyde proton from o-vanillin will appear around 9.8 ppm in ¹H NMR.
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High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating the main product from impurities and for quantifying their relative amounts based on peak area.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents.
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Melting Point Analysis: A broad melting point range or a melting point lower than the literature value for the pure compound suggests the presence of impurities.
Q3: My purified this compound has a yellowish tint. Is this indicative of impurities?
A3: A yellow coloration often suggests the presence of impurities, which could be residual starting material or byproducts from side reactions. While it may be suitable for some applications, for high-purity requirements, such as in drug development, further purification is recommended to remove these colored impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis
Potential Causes:
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Incomplete reaction.
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Side reactions due to non-optimal reaction conditions.
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Ineffective work-up procedure.
Solutions:
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Optimize Reaction Conditions: Ensure the reaction is run for a sufficient amount of time and at the correct temperature to drive it to completion.
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Purification Strategy: Employ a multi-step purification approach. Start with recrystallization to remove the bulk of impurities, followed by column chromatography if higher purity is required.
Problem 2: Persistent Impurities After Recrystallization
Potential Causes:
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Co-crystallization of impurities with the product.
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Inappropriate choice of recrystallization solvent.
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Impurity has similar solubility to the product.
Solutions:
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Solvent Screening: Experiment with different solvent systems for recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
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Column Chromatography: If recrystallization is ineffective, column chromatography offers a more powerful method for separating compounds with similar polarities.
Data Presentation
The following table presents representative data on the effectiveness of different purification methods for this compound. (Note: This data is illustrative and may vary based on the specific experimental conditions).
| Purification Method | Starting Purity (by HPLC) | Purity After 1st Pass (by HPLC) | Purity After 2nd Pass (by HPLC) | Major Impurities Removed |
| Recrystallization (Ethanol/Water) | 85% | 95% | 98% | o-vanillin, Oxime intermediate |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | 95% | >99% | - | Closely related structural analogs, colored impurities |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, isopropanol) at its boiling point. A suitable solvent will show high solubility when hot and low solubility when cold. A solvent system, such as ethanol and water, can also be effective.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
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Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A common eluent system is a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC).
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Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, low-polarity eluent.
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Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for resolving impurities in this compound.
Troubleshooting solubility issues with 2-Hydroxy-3-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Hydroxy-3-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?
A2: This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Organic solvents can dissolve significantly more of the compound than aqueous solutions. When the stock solution is diluted into the buffer, the overall solvent environment becomes much more polar, causing the less soluble compound to precipitate out.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, start by dissolving this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Gentle heating or sonication can aid in dissolution. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) which can then be diluted for your experiments.
Q4: Are there any known stability or degradation issues I should be aware of when working with this compound in solution?
A4: While specific degradation pathways for this compound are not well-documented in the provided search results, similar phenolic compounds can be susceptible to oxidation, especially in basic solutions or in the presence of metal ions. It is good practice to store stock solutions at low temperatures (e.g., -20°C) and protected from light to minimize potential degradation. For aqueous solutions, using them freshly prepared is recommended.
Compound Data
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₂ | [2] |
| Molecular Weight | 149.15 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | Not available | |
| logP | 1.27248 | [3] |
| Purity | ≥95% | [3] |
Troubleshooting Guide for Solubility Issues
Issue: My this compound is not dissolving in my chosen solvent.
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Question: Have you tried common organic solvents? Answer: Based on its chemical structure, this compound is expected to be soluble in common organic solvents such as DMSO, DMF, ethanol, methanol, and acetone. If you are experiencing issues, try a different solvent from this list.
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Question: Are you using sufficient solvent? Answer: Ensure you are using a sufficient volume of solvent for the amount of compound you are trying to dissolve. If the solution is saturated, you will not be able to dissolve more compound.
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Question: Have you tried applying gentle heat or sonication? Answer: Gently warming the solution (e.g., in a 37°C water bath) or placing it in an ultrasonic bath can help to increase the rate of dissolution.[4] However, be cautious with heating as it can potentially degrade the compound.
Issue: The compound precipitates out of solution when I dilute my stock into an aqueous buffer.
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Question: What is the final concentration of the organic solvent in your aqueous solution? Answer: High concentrations of organic solvents can be toxic to cells or interfere with biological assays. Aim to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 1% and ideally below 0.1%.
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Question: Have you tried lowering the final concentration of this compound? Answer: The simplest solution is often to reduce the final concentration of the compound in your aqueous buffer to a level below its solubility limit.
-
Question: Have you considered using a co-solvent or a solubilizing agent? Answer: If reducing the concentration is not an option, you can try using a co-solvent system. For example, a small percentage of a water-miscible organic solvent like ethanol or PEG 400 in your aqueous buffer can improve solubility. Alternatively, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.
Experimental Workflow for Solubility Troubleshooting
Caption: Troubleshooting workflow for solubilizing this compound.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility in a Given Solvent
Objective: To determine the approximate solubility of this compound in a specific solvent at room temperature.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol, water, phosphate-buffered saline)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional)
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
Allow the solution to equilibrate by rotating it at room temperature for 24 hours to ensure maximum dissolution.
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Quantify the concentration of the dissolved compound. This can be done by:
-
Gravimetric analysis: Evaporate the solvent from the collected supernatant and weigh the remaining solid.
-
Spectrophotometric analysis: If the compound has a chromophore, determine its concentration by measuring the absorbance at its λmax and using a standard curve.
-
-
Calculate the solubility in mg/mL or Molarity.
References
Technical Support Center: Scale-Up Synthesis of 2-Hydroxy-3-methoxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Hydroxy-3-methoxybenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield
-
Question: We are experiencing a significant drop in yield upon scaling up the synthesis from salicylaldehyde. What are the likely causes and how can we mitigate this?
-
Answer: Low yield during scale-up is a common challenge and can stem from several factors.[1] The primary areas to investigate are the two key steps: the formation of the salicylaldoxime intermediate and its subsequent dehydration.[2][3]
-
Incomplete Oximation: Ensure the reaction between salicylaldehyde and hydroxylamine goes to completion. Monitor the reaction progress using techniques like TLC or HPLC to confirm the disappearance of the starting aldehyde.[2] The choice of hydroxylamine salt (hydrochloride or sulfate) and the base used to liberate free hydroxylamine can impact the reaction efficiency.[3]
-
Inefficient Dehydration: The selection of the dehydrating agent is critical. Common agents include acetic anhydride, thionyl chloride, and formic acid with sodium formate.[2] Their effectiveness can vary, and the optimal choice may depend on your specific reaction conditions and scale.
-
Thermal Degradation: High reaction temperatures, particularly during the dehydration step (often exceeding 100°C), can lead to the formation of a high-melting triazine byproduct through self-condensation of the 2-Hydroxybenzonitrile product. This not only reduces the yield but can also cause reactor clogging.[2] Careful temperature control is crucial.
-
Presence of Water: Residual water from the oximation step can interfere with many dehydrating agents. An azeotropic drying step with a solvent like toluene before adding the dehydrating agent can be beneficial.[2]
-
Issue 2: Significant Byproduct Formation
-
Question: Our final product is contaminated with significant impurities. What are the common byproducts and how can we minimize their formation?
-
Answer: Besides the triazine byproduct mentioned above, other impurities can compromise the purity of your final product.[2]
-
Unreacted Starting Materials: Incomplete conversion in either the oximation or dehydration steps will result in contamination with salicylaldehyde or salicylaldoxime.[2] Optimization of reaction conditions for each step is necessary to ensure full conversion.
-
Side Reactions from Dehydrating Agent: Certain dehydrating agents can lead to specific side reactions. For instance, using acetic anhydride can cause acetylation of the phenolic hydroxyl group.[2]
-
Work-up Issues: Improper pH adjustment during the aqueous work-up can lead to incomplete precipitation of the product, resulting in loss of yield and potential for impurities to be carried through.[4]
-
Issue 3: Challenges with Reaction Monitoring at Scale
-
Question: How can we effectively monitor the reaction progress in a large-scale reactor?
-
Answer: Real-time monitoring is key to a successful scale-up.
-
In-Process Controls (IPCs): Implement regular sampling and analysis using techniques like HPLC or GC to track the consumption of starting materials and the formation of the product and key intermediates.
-
Temperature and Pressure Monitoring: For reactions involving gas evolution or exothermic steps, continuous monitoring of temperature and pressure is critical to prevent runaway reactions.[1]
-
Visual Observation: For reactions in glass-lined reactors, visual cues such as color changes or the dissolution/precipitation of solids can provide valuable information.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The primary routes for large-scale production include:
-
Dehydration of Salicylaldoxime: This is a widely adopted method where o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is reacted with a hydroxylamine derivative to form the corresponding salicylaldoxime, which is then dehydrated.[5]
-
Gas-Phase Dehydration of 2-Hydroxy-3-methoxybenzamide: This method involves passing the amide in the gas phase over a solid heterogeneous catalyst at elevated temperatures and reduced pressure. It is considered a greener alternative as it can be solvent-free.[5]
Q2: What are the critical safety considerations when scaling up the production of this compound?
A2: Key safety aspects to consider include:
-
Handling of Reagents: Some synthesis routes may involve toxic or corrosive reagents. For example, if thionyl chloride is used as a dehydrating agent, appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, scrubbers) are essential.[6][7]
-
Exothermic Reactions: The oximation and dehydration steps can be exothermic. Proper heat management through controlled reagent addition and efficient reactor cooling is crucial to prevent thermal runaways.[1]
-
Waste Disposal: Ensure that all waste streams are handled and disposed of in accordance with local environmental regulations.[6][8]
Q3: How can the final product be effectively purified at a large scale?
A3: Common large-scale purification techniques include:
-
Recrystallization: This is a primary method for purifying the crude solid product. The choice of solvent is critical and should be determined based on solubility studies to maximize recovery and purity.[9]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[3]
-
Column Chromatography: While more common at the lab scale, it can be adapted for industrial-scale purification if high purity is required, though it is often more costly and time-consuming.[9]
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for Salicylaldoxime Conversion
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Often requires elevated temperatures. | Readily available and relatively inexpensive. | Can lead to acetylation of the hydroxyl group.[2] |
| Thionyl Chloride | Can be run at lower temperatures (e.g., 20-30°C).[2][5] | High reactivity and often gives good yields. | Corrosive, toxic, and releases HCl and SO2 gases. |
| Formic Acid/Sodium Formate | Typically requires heating. | Milder conditions compared to thionyl chloride. | May require longer reaction times.[2] |
Table 2: Key Process Parameters for a Two-Step Synthesis from Salicylaldehyde
| Parameter | Step 1: Oximation | Step 2: Dehydration (with Thionyl Chloride) |
| Key Reagents | Salicylaldehyde, Hydroxylamine Salt (e.g., sulfate), Base | Salicylaldoxime, Thionyl Chloride |
| Solvent | Toluene, Water | Toluene |
| Temperature | 30-50°C[5] | 20-40°C[5] |
| Monitoring | TLC or HPLC for disappearance of salicylaldehyde | TLC or HPLC for formation of benzonitrile |
| Typical Purity (Crude) | - | ~96%[5] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from o-Vanillin via Salicylaldoxime Intermediate
This protocol is a generalized procedure and should be optimized for specific equipment and scale.
Step A: Synthesis of 2-Hydroxy-3-methoxybenzaldoxime
-
Reaction Setup: In a suitable reactor, charge o-vanillin and a solvent such as toluene.[2]
-
Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride or sulfate in water.[2][3]
-
Oximation Reaction: Slowly add the hydroxylamine solution to the reactor containing o-vanillin while maintaining the temperature between 30-50°C.[5]
-
Reaction Monitoring: Monitor the reaction for the disappearance of o-vanillin by a suitable analytical method (e.g., TLC, HPLC).[2]
-
Work-up: Upon completion, add toluene to the reaction mixture and separate the aqueous and organic layers. The organic phase contains the 2-hydroxy-3-methoxybenzaldoxime.[2]
-
Drying: Dehydrate the organic phase to remove any residual water, for example, by azeotropic distillation.[2]
Step B: Dehydration of 2-Hydroxy-3-methoxybenzaldoxime
-
Reaction Setup: Cool the toluene solution of the oxime to 20°C in a reactor equipped for temperature control and off-gas scrubbing.[2][5]
-
Reagent Addition: Slowly add a 50% solution of thionyl chloride in toluene over approximately 2 hours, ensuring the temperature does not exceed 30°C.[2][5]
-
Reaction: After the addition is complete, stir the reaction mixture for 1 hour at the same temperature.[2]
-
Completion: To ensure the reaction goes to completion, slowly raise the temperature to 40°C and stir for an additional hour.[5]
-
Quenching and Isolation: Carefully quench the reaction with water. Separate the organic layer, wash it, and then recover the crude this compound by distilling off the solvent.[5]
-
Purification: The crude product can be further purified by recrystallization.[5]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Thermal Stability of 2-Hydroxy-3-methoxybenzonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting thermal stability studies on 2-Hydroxy-3-methoxybenzonitrile and its derivatives. The information is presented in a question-and-answer format, including troubleshooting guides, FAQs, experimental protocols, and data presentation examples.
I. Quantitative Data Presentation (Exemplar)
Table 1: Exemplar Thermal Decomposition Data for Structurally Related Compounds
| Compound Name | Analysis Method | Onset Decomposition Td (°C) | Peak Decomposition Temp (°C) | Mass Loss (%) | Atmosphere | Heating Rate (°C/min) | Reference |
| Vanillin | TGA | ~160 | - | ~95 | N₂ | 10 | [1] |
| Divanillin | TGA | ~275 | 316 | 32.4 (Stage 1) | Air | 10 | [2] |
| (E,E)-2-hydroxy-3-methoxybenzaldehyde azine | TGA | 198 | 308 | ~100 | N₂ | 20 | [3] |
| Poly-CPAM (a benzonitrile derivative) | TGA | 300 | 390 | - | - | - | [4] |
Table 2: Exemplar Calorimetric Data for Structurally Related Compounds
| Compound Name | Analysis Method | Melting Point Tm (°C) | Enthalpy of Fusion (ΔH) | Atmosphere | Heating Rate (°C/min) | Reference |
| Vanillin | DSC | 81-83 | - | - | - | [1] |
| (E,E)-2-hydroxy-3-methoxybenzaldehyde azine | DSC | 185-187 (Peak at 205) | - | N₂ | 10 | [3] |
II. Experimental Protocols
This section provides detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments for novel this compound derivatives.
Question: What is a standard protocol for Thermogravimetric Analysis (TGA)?
Answer:
A typical TGA protocol is designed to measure the change in mass of a sample as a function of temperature.
Objective: To determine the thermal stability and decomposition profile of the compound.[5]
Methodology:
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried derivative into a clean, tared TGA pan (alumina or platinum are common).[5] Ensure the sample is representative and forms a thin, even layer at the bottom of the pan.
-
Instrument Setup:
-
Thermal Program:
-
Data Analysis:
-
Plot the resulting mass change (%) against temperature (°C).
-
Determine the onset temperature of decomposition, which indicates the start of significant mass loss.
-
Identify the temperatures of maximum decomposition rates from the peak of the derivative curve (DTG).[7]
-
Quantify the percentage of mass lost at each decomposition step and the final residual mass.[7]
-
Question: What is a standard protocol for Differential Scanning Calorimetry (DSC)?
Answer:
A DSC protocol measures the heat flow into or out of a sample relative to a reference as a function of temperature, allowing for the characterization of thermal transitions like melting and crystallization.
Objective: To determine the melting point, enthalpy of fusion, and identify any polymorphic transitions.[8]
Methodology:
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the derivative into a DSC pan (aluminum is common for non-reactive samples).[3]
-
Sealing: Securely seal the pan, often using a hermetic lid and a sample press, especially if the sample is volatile.[9][10] This ensures the internal atmosphere remains constant and prevents mass loss due to evaporation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a stable flow rate (e.g., 50 mL/min).[3]
-
Equilibrate the cell at the desired starting temperature.
-
-
Thermal Program:
-
Heat the sample at a controlled, linear rate, such as 10 °C/min, over the desired temperature range.[3] The range should encompass any expected transitions (e.g., from 25 °C to a temperature above the suspected melting point).
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify endothermic peaks (heat absorption), which typically correspond to melting, and exothermic peaks (heat release), which can indicate crystallization or decomposition.
-
Determine the melting temperature (Tm), usually taken as the onset or peak of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔH) by integrating the area under the melting peak.
-
III. Experimental Workflow & Logic Diagrams
The following diagrams visualize the experimental process and troubleshooting logic.
Caption: A typical workflow for analyzing the thermal stability of novel chemical derivatives.
Caption: A logical flowchart for troubleshooting common issues in thermal analysis experiments.
IV. Troubleshooting Guide
This guide addresses specific issues that may arise during TGA or DSC experiments.
Question: My DSC baseline is drifting or noisy. What should I do?
Answer: Baseline instability is a common issue in DSC measurements.[11]
-
Cause: This can be caused by improper sample preparation, insufficient thermal equilibration before the run, or instrument contamination.[11]
-
Solution:
-
Sample Preparation: Ensure the sample makes good thermal contact with the bottom of the crucible.[11]
-
Instrument Calibration: Perform regular instrument calibration and maintenance checks.[11]
-
Contamination: Clean the DSC cell and pans thoroughly. Contamination can lead to poor baseline performance and unreliable results.[9]
-
Gas Flow: Ensure the purge gas flow rate is stable and consistent.
-
Question: My TGA results show an unexpected weight gain. Is this possible?
Answer: Yes, while most TGA experiments show weight loss, a weight gain can occur under specific conditions.
-
Cause: This typically happens when the sample reacts with the atmosphere in the furnace, most commonly oxidation when air or oxygen is used as the purge gas.[6] Certain metallic compounds may also show a weight gain in an inert atmosphere if they react with trace oxygen or nitrogen.
-
Solution:
-
Verify Atmosphere: Confirm that the correct purge gas (e.g., high-purity nitrogen) is being used and that there are no leaks in the system.
-
Sample Reactivity: Consider the chemical nature of your derivative. The presence of certain functional groups or metal ions could make it reactive to the atmosphere even at elevated temperatures.
-
Rerun Experiment: Rerun the experiment under a strictly inert atmosphere (e.g., argon) to confirm if the weight gain is an oxidative effect.[7]
-
Question: The melting peak in my DSC thermogram is broad or has a shoulder. What does this indicate?
Answer: A non-ideal peak shape can provide important information about your sample.
-
Cause:
-
Impurities: A broad peak often indicates the presence of impurities, which can depress and broaden the melting range.[12]
-
Polymorphism: The sample may contain multiple crystalline forms (polymorphs), each with a slightly different melting point.
-
Slow Heating Rate: An excessively slow heating rate can sometimes cause peak broadening. Conversely, a very fast rate can reduce resolution.
-
Decomposition: The sample might be decomposing as it melts, which can distort the peak shape.
-
-
Solution:
-
Purity Check: Verify the purity of your sample using another technique (e.g., HPLC, NMR).
-
Vary Heating Rate: Run the DSC at different heating rates (e.g., 5, 10, and 20 °C/min). If the peak shape changes significantly, it may indicate complex kinetics or overlapping events.[1]
-
Check TGA Data: Compare the DSC data with the TGA curve. If mass loss occurs in the same temperature range as the DSC peak, it confirms simultaneous melting and decomposition.
-
Question: My results are not reproducible between runs. What are the common causes?
Answer: Lack of reproducibility can stem from sample heterogeneity or variations in experimental procedure.
-
Cause: Inconsistent sample mass, poor sample loading, changes in the crucible's position, or sample inhomogeneity can all lead to varied results.[11]
-
Solution:
-
Standardize Procedure: Use a consistent sample mass and preparation technique for every run.
-
Ensure Homogeneity: Make sure the sample being analyzed is homogeneous. If it's a powder, gently mix it before taking a small portion for analysis.
-
Pan Placement: Ensure the DSC or TGA pan is placed correctly and sits flat in the holder.[13]
-
Instrument Conditions: Verify that the instrument's calibration, purge gas flow, and temperature program are identical for all runs.
-
V. Frequently Asked Questions (FAQs)
Question: What is the fundamental difference between TGA and DSC?
Answer: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are both thermal analysis techniques but measure different properties.[8]
-
TGA measures the mass of a sample as a function of temperature or time. It is used to determine thermal stability, decomposition temperatures, and sample composition.[8]
-
DSC measures the heat flow required to change a sample's temperature. It is used to detect thermal events like melting, crystallization, glass transitions, and chemical reactions, and to quantify their associated enthalpy changes.[8]
Question: How does the chemical structure of a benzonitrile derivative influence its thermal stability?
Answer: The thermal stability is intrinsically linked to the molecule's bond strengths and intermolecular forces.
-
Functional Groups: Electron-withdrawing groups (like the nitrile, -CN) can influence the electron density of the aromatic ring and affect the strength of adjacent bonds. The position and nature of substituents (like hydroxyl and methoxy groups) can either stabilize or destabilize the molecule through inductive or resonance effects.[14]
-
Intermolecular Forces: The presence of hydroxyl (-OH) groups allows for strong hydrogen bonding between molecules. This increased intermolecular force generally requires more energy to break, often leading to a higher melting point and potentially a higher decomposition temperature compared to derivatives without such bonding capabilities.
-
Molecular Weight & Symmetry: Generally, as molecular weight increases in a homologous series, thermal stability may also increase. Molecular symmetry can affect how efficiently molecules pack in a crystal lattice, which primarily influences the melting point.
Question: What does the "onset temperature" in a TGA curve represent?
Answer: The onset temperature is the temperature at which a significant, measurable weight loss begins.[6] It is a key indicator of the lower limit of a material's thermal stability under the experimental conditions. It is typically determined by software as the intersection of the baseline tangent with the tangent of the decomposition curve at its point of maximum slope.[6]
Question: Why is an inert atmosphere (like nitrogen) typically used for thermal stability studies?
Answer: An inert atmosphere is used to study the intrinsic thermal stability of a compound without the influence of oxidative reactions.[6] If the experiment were run in air, the sample could undergo oxidative degradation, which is a different chemical process from thermal decomposition (pyrolysis). This would result in lower decomposition temperatures and a different degradation profile.[6] Using an inert gas ensures that the observed mass loss is due to the molecule breaking down from heat alone.
References
- 1. ijrar.org [ijrar.org]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. How to Solve Common DSC Pan Problems and Ensure Accurate Results [redthermo.com]
- 10. nexacule.com [nexacule.com]
- 11. redthermo.com [redthermo.com]
- 12. betterceramic.com [betterceramic.com]
- 13. nexacule.com [nexacule.com]
- 14. nbinno.com [nbinno.com]
Avoiding byproduct formation in hydroxybenzonitrile synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of hydroxybenzonitrile, focusing on the prevention of byproduct formation to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing 4-hydroxybenzonitrile (4-HBN)?
A1: The most prevalent methods for synthesizing 4-hydroxybenzonitrile include the Sandmeyer reaction starting from 4-aminophenol, vapor-phase ammoxidation of p-cresol, cyanation of 4-halophenols (e.g., 4-bromophenol), and the dehydration of 4-hydroxybenzamide. Each route has distinct advantages regarding reagent availability, scalability, and reaction conditions.
Q2: I'm observing a significant amount of 4-hydroxybenzoic acid in my final product. What is the likely cause?
A2: The formation of 4-hydroxybenzoic acid is a common issue resulting from the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). This is particularly problematic in synthesis routes like the cyanation of halophenols if water is present in the reaction mixture, especially under basic conditions.[1] Using an anhydrous alcohol solution of an alkali metal alkoxide instead of an aqueous base can prevent this byproduct.[1]
Q3: My reaction is producing a dark, tar-like substance, and the yield of hydroxybenzonitrile is very low. What's happening?
A3: The formation of dark, polymeric materials or tars is often an indication of overly harsh reaction conditions, such as excessively high temperatures. In the ammoxidation of p-cresol, for instance, polymeric coke can form on the catalyst surface through the direct condensation of p-cresol or the ammonia-induced condensation of the p-hydroxybenzaldehyde intermediate.[2] Careful control of temperature and reaction time is critical to minimize these side reactions.
Q4: Can the choice of dehydrating agent in the conversion of 4-hydroxybenzamide to 4-hydroxybenzonitrile create byproducts?
A4: Yes, the choice of dehydrating agent is crucial. For example, using a strong agent like acetic anhydride for the dehydration of a hydroxybenzamide can lead to the unwanted acetylation of the phenolic hydroxyl group, forming an acetylated byproduct.[3] This would necessitate an additional hydrolysis step to remove the acetyl group. Milder, more selective dehydrating agents are often preferred.
Troubleshooting Guide
Issue 1: Low Yield in Sandmeyer Reaction from 4-Aminophenol
| Symptom | Possible Cause | Troubleshooting Solution |
| Low conversion of starting material. | Incomplete Diazotization: The initial formation of the diazonium salt from 4-aminophenol is incomplete. | Ensure the reaction temperature is strictly maintained between 0-5°C during the slow, dropwise addition of sodium nitrite solution to the acidic amine solution.[3] Use freshly prepared sodium nitrite solution. |
| Significant nitrogen evolution before cyanide addition; product yield is poor. | Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose prematurely if the temperature rises or if they are stored before use. | Use the freshly prepared, cold diazonium salt solution immediately in the subsequent cyanation step.[3] Do not allow the solution to warm above 5-10°C. |
| Presence of phenol or other hydroxylated byproducts. | Hydroxylation Side Reaction: The diazonium group can be displaced by water (hydroxylation) instead of the cyanide nucleophile, especially at elevated temperatures. | Maintain low temperatures throughout the addition of the diazonium salt to the copper(I) cyanide solution. Ensure the copper(I) cyanide catalyst is active and used in the correct stoichiometric amount.[3] |
Issue 2: Catalyst Deactivation and Low Yield in Ammoxidation of p-Cresol
| Symptom | Possible Cause | Troubleshooting Solution |
| Decreasing product yield over time. | Catalyst Deactivation: Polymeric coke deposits are forming on the catalyst surface, blocking active sites.[2] | Implement a cycled operation of ammoxidation followed by catalyst regeneration. Regeneration can often be achieved by treating the catalyst with a mixture of air, nitrogen, and steam to burn off deposits and restore initial performance.[2] |
| Low selectivity for 4-HBN. | Suboptimal Feed Composition: The molar ratios of ammonia, air, and p-cresol are not optimized for the catalyst being used. | Optimize the feed composition. For boria-phosphoria on silica catalysts, high molar ratios of ammonia and air to cresol (e.g., 10:1 and 40:1, respectively) have been shown to provide the best performance.[2] |
Issue 3: Byproduct Formation in Cyanation of 4-Bromophenol
| Symptom | Possible Cause | Troubleshooting Solution |
| Significant amount of 4-hydroxybenzoic acid detected. | Hydrolysis of Nitrile Group: Presence of water in the reaction medium is causing the hydrolysis of the target nitrile.[1] | Ensure all reagents and solvents (e.g., DMF, N-methylpyrrolidone) are anhydrous.[4] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Unreacted 4-bromophenol remains after extended reaction time. | Inefficient Cyanation: The reaction conditions are not sufficient to drive the conversion to completion. | This reaction often requires high temperatures (reflux) and extended reaction times (3-6 hours).[4] Ensure the cuprous cyanide is of good quality and that the solvent is appropriate (e.g., DMF, DMSO, NMP).[4] |
Quantitative Data Summary
The following table summarizes yields and key reaction parameters for different synthesis methods of 4-hydroxybenzonitrile, highlighting conditions that influence byproduct formation.
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Yield (%) | Key Byproducts & Issues |
| Ammoxidation | p-Cresol | Boria-phosphoria on silica | 370 - 450 | 55 - 63 | Polymeric coke, catalyst deactivation[2][5] |
| Dehydration Ammoniation | p-Hydroxybenzoic acid | Urea, Sulfamic acid, Al₂O₃ | 150 → 190 | 78 - 82 | Cyanuric acid, Ammonium sulfate[6] |
| Sandmeyer Reaction | 4-Aminophenol | HCl, NaNO₂, CuCN | 0 - 5 | ~50 (typical lab scale) | Phenols, premature diazonium salt decomposition[3][7] |
| Cyanation (Rosenmund-von-Braun) | 4-Bromophenol | CuCN, DMF | Reflux | ~58 | 4-Hydroxybenzoic acid (if water is present)[4] |
| Cyanation (Rosenmund-von-Braun) | 4-Chlorophenol | CuCN, NMP | Reflux | ~97 (crude) | 4-Hydroxybenzoic acid (if water is present)[4] |
Visual Guides
Workflow for Sandmeyer Synthesis of 4-Hydroxybenzonitrile
Caption: A typical experimental workflow for the Sandmeyer synthesis of 4-hydroxybenzonitrile.
Reaction Pathways: Desired Product vs. Byproduct
Caption: Competing reaction pathways in the cyanation of 4-bromophenol.
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of 4-Hydroxybenzonitrile
This protocol is adapted from standard Sandmeyer reaction procedures.[3][8]
Step A: Diazotization of 4-Aminophenol
-
In a reaction vessel, suspend 4-aminophenol in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) in deionized water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the 4-aminophenol suspension over 30-60 minutes. The rate of addition must be controlled to ensure the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt. Keep this solution cold for immediate use in the next step.
Step B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent or aqueous solution and cool it in an ice bath.
-
Slowly add the cold, freshly prepared diazonium salt solution from Step A to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature.
-
Gently heat the mixture to approximately 50-60°C until the evolution of nitrogen gas ceases, indicating the reaction is complete.[8]
Step C: Work-up and Purification
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-hydroxybenzonitrile by recrystallization or silica gel column chromatography.
Protocol 2: Cyanation of 4-Bromophenol (Rosenmund-von-Braun Reaction)
This protocol is based on procedures for the cyanation of halophenols.[4]
-
Setup: To a dry, round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the suspension to reflux under an inert atmosphere (e.g., nitrogen) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Cool the reaction mixture to approximately 80-90°C. To decompose the copper complexes, add a warm aqueous solution of ferric chloride and hydrochloric acid. Stir this mixture vigorously for 30-45 minutes.[4]
-
Extraction: Cool the mixture to room temperature and extract the product with several portions of diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash them with water and then with brine to remove residual salts and solvent.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene-methylene chloride) to yield pure 4-hydroxybenzonitrile.[4]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 5. CN100379493C - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]
- 6. Research and development of 4-hydroxybenzonitrile production process - Master's thesis - Dissertation [dissertationtopic.net]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Recrystallization methods for purifying 2-Hydroxy-3-methoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Hydroxy-3-methoxybenzonitrile. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most probable impurities depend on the synthetic route used. If the nitrile is synthesized from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), common impurities include unreacted starting material (o-vanillin) and potential byproducts from the specific nitrile formation reaction. For instance, if a dehydration reaction of an intermediate oxime is performed, residual oxime could be present.
Q2: How do I choose the best solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1][2] Based on the polarity of the molecule, polar protic solvents like ethanol and methanol are often good starting points.[3][4] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene) to empirically determine the best choice for your specific crude material. A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective.[5]
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.[1] To resolve this, try adding a small amount of additional hot solvent to redissolve the oil, and then allow the solution to cool more slowly. Using a different solvent or a mixed-solvent system can also prevent this issue.[2]
Q4: The yield of my recrystallized product is very low. What are the possible reasons?
A4: Low recovery can result from several factors. Using too much solvent will cause a significant portion of your product to remain in the mother liquor.[1] Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Additionally, premature crystallization during hot filtration can lead to product loss. Finally, washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product.
Q5: My final product is still colored. How can I remove colored impurities?
A5: If your product remains colored after recrystallization, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal can adsorb colored impurities. However, use it sparingly as it can also adsorb some of your desired product. A second recrystallization may also be necessary to improve the color and purity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Solution is not saturated (too much solvent used).- The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[1]- Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[1] |
| Crystals form too quickly. | - The solution is too concentrated.- The cooling process is too rapid. | - Add a small amount of additional hot solvent to redissolve the crystals and allow the solution to cool more slowly at room temperature before moving to an ice bath.[1] |
| The recrystallized solid has a low melting point or a broad melting range. | - The compound is still impure.- The crystals are not completely dry. | - Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
| "Oiling out" occurs. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated. | - Select a solvent with a lower boiling point.- Add more hot solvent to the mixture and allow for slower cooling.[1] |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 0.15 | 0.23 |
| Water | 10.15 | 0.35 |
| Water | 20.15 | 0.54 |
| Water | 30.15 | 0.83 |
| Ethanol | 0.15 | 25.45 |
| Ethanol | 10.15 | 36.12 |
| Ethanol | 20.15 | 50.87 |
| Ethanol | 30.15 | 71.53 |
| n-Propanol | 0.15 | 20.11 |
| n-Propanol | 10.15 | 28.98 |
| n-Propanol | 20.15 | 42.15 |
| n-Propanol | 30.15 | 61.24 |
Data is for 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) and is intended as a proxy for estimating the solubility of this compound.[6]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the procedure for recrystallizing this compound using a single solvent, such as methanol or ethanol.
Materials:
-
Crude this compound
-
Methanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol). Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is useful when a single solvent does not provide optimal results. A common example is an ethanol-water mixture.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethanol)
-
"Poor" solvent (e.g., water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (ethanol) at an elevated temperature.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Validation & Comparative
Comparing synthesis routes for substituted hydroxybenzonitriles
An Objective Comparison of Synthesis Routes for Substituted Hydroxybenzonitriles
Introduction
Substituted hydroxybenzonitriles are a critical class of bifunctional organic compounds, integrating both a phenolic hydroxyl group and a nitrile group. This unique structure renders them valuable as versatile building blocks and key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The strategic placement of the hydroxyl and cyano groups on the aromatic ring allows for diverse chemical modifications, making the choice of an efficient and regioselective synthetic route paramount for researchers.
This guide provides a comparative analysis of the primary synthetic strategies for producing substituted hydroxybenzonitriles. We will delve into methodologies ranging from classical named reactions to modern transition-metal-catalyzed approaches, presenting quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the optimal path for their specific needs.
Sandmeyer Reaction: From Aminophenols
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an aryl amino group into a variety of functionalities, including the cyano group, via a diazonium salt intermediate.[2][3] This multi-step process is highly versatile and widely used for synthesizing hydroxybenzonitriles from the corresponding aminophenols.[1][4]
The general pathway involves two main steps:
-
Diazotization: The aminophenol is treated with a nitrous acid source (typically sodium nitrite in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt.[1]
-
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyanide nucleophile, releasing nitrogen gas.[2][5]
Caption: General workflow for the Sandmeyer reaction.
Data Presentation: Sandmeyer Reaction
| Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| 2-Aminophenol | 2-Hydroxybenzonitrile | 1. NaNO₂, H₂SO₄2. CuCN, KCN | 1. 0-5°C2. 60-70°C | Moderate to Good | [1] |
| 4-Aminophenol | 4-Hydroxybenzonitrile | 1. NaNO₂, HCl2. CuCl, NaCN | Not specified | Not specified | [6] |
| 3-Nitroaniline | 3-Hydroxybenzonitrile | Multi-step involving reduction of NO₂ to NH₂, followed by diazotization and Sandmeyer reaction. | Not specified | Not specified | [7] |
Experimental Protocol: Synthesis of 2-Hydroxybenzonitrile from 2-Aminophenol[1]
-
Diazotization: Dissolve 2-aminophenol in an aqueous solution of sulfuric acid (H₂SO₄). Cool the mixture to 0–5 °C in an ice-salt bath. Add an aqueous solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring and maintaining the low temperature to form the 2-hydroxyphenyldiazonium salt solution.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Slowly add the cold diazonium salt solution to the cyanide solution.
-
Reaction: Gently heat the reaction mixture to approximately 60-70°C. Nitrogen gas will evolve. Maintain heating until the gas evolution ceases.
-
Work-up and Isolation: Cool the reaction mixture and neutralize it. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-hydroxybenzonitrile.
Rosenmund–von Braun Reaction: From Halophenols
The Rosenmund–von Braun reaction is a classical method for the synthesis of aryl nitriles by treating an aryl halide with copper(I) cyanide.[8][9] This reaction is particularly useful for preparing hydroxybenzonitriles from the corresponding bromophenols or iodophenols. Traditionally, the reaction requires high temperatures (150-250 °C) and polar, high-boiling solvents like DMF or N-methylpyrrolidone (NMP).[10][11]
Modern modifications, such as the use of L-proline as an additive, have been shown to promote the reaction at lower temperatures (80–120 °C), improving its compatibility with sensitive functional groups.[11]
Caption: General workflow for the Rosenmund-von Braun reaction.
Data Presentation: Rosenmund–von Braun Reaction
| Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| 4-Bromo-2-fluorophenol | 3-Fluoro-4-hydroxybenzonitrile | CuCN | NMP, 150°C, 5 h | 72.1 | [12] |
| p-Bromophenol | p-Hydroxybenzonitrile | CuCN | Dimethylsulfoxide, reflux, 3 h | ~47 (recrystallized) | [13] |
| 4-Bromophenol | 4-Hydroxybenzonitrile | CuCN | Not specified | Not specified | [14] |
Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxybenzonitrile[12]
-
Reaction Setup: Combine 4-bromo-2-fluorophenol (91 mmol) and copper(I) cyanide (CuCN, 0.11 mol) in 75 mL of N-methyl-2-pyrrolidone (NMP) in a flask equipped with a stirrer under a nitrogen atmosphere.
-
Reaction: Heat the mixture at 150 °C for 5 hours with continuous stirring.
-
Work-up and Isolation: After cooling, dilute the reaction mixture with 200 mL of diethyl ether, stir, and decant the liquid. Repeat the dilution and decantation process with another 200 mL of ether.
-
Purification: Combine the ether decantates and wash them sequentially with water, 1N HCl solution, water again, and finally with brine. Dry the organic solution over magnesium sulfate.
-
Final Product: Concentrate the organic solution in vacuo to yield a solid, which is then triturated in carbon tetrachloride and filtered to afford pure 3-fluoro-4-hydroxybenzonitrile.
From Aldehydes and Amides
Hydroxybenzonitriles can be readily synthesized from precursors containing the oxygenated functional group already in place, such as hydroxybenzaldehydes or hydroxybenzamides. These methods typically involve a dehydration step.
-
From Aldehydes: The synthesis from a hydroxybenzaldehyde involves a two-step process: first, the formation of an aldoxime by reacting the aldehyde with hydroxylamine, followed by the dehydration of the oxime to the nitrile using agents like acetic anhydride, thionyl chloride, or triphosgene.[1][15][16] A one-pot synthesis from the aldehyde using hydroxylamine hydrochloride and a catalyst like ferrous sulfate has also been reported.[17]
-
From Amides: This is a direct route involving the dehydration of a primary amide (e.g., salicylamide to salicylonitrile). Strong dehydrating agents such as bis(trichloromethyl) carbonate (BTC) or thionyl chloride are employed.[1][18]
Caption: Synthesis from aldehyde and amide precursors.
Data Presentation: From Aldehydes and Amides
| Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| Salicylaldehyde | 2-Hydroxybenzonitrile | 1. NH₂OH·HCl, Base2. Triphosgene, Toluene | 1. 30-50°C2. 40-60°C | 75 (overall) | [15] |
| Salicylamide | 2-Hydroxybenzonitrile | Bis(trichloromethyl) carbonate (BTC), Toluene | 100-105°C, 5 h | 90.6 | [18] |
| 2-Hydroxybenzaldehyde | 2-Hydroxybenzonitrile | NH₂OH·HCl, FeSO₄, DMF | Reflux, 4 h | 85 | [17] |
| p-Hydroxybenzoic acid | p-Hydroxybenzonitrile | Urea, Sulfamic acid, Al₂O₃, Benzoate | 150°C then 190°C | 78-82 |
Experimental Protocol: Dehydration of Salicylamide using BTC[18]
-
Reaction Setup: In a reaction flask, suspend salicylamide (1.0 mol) in toluene.
-
Reagent Addition: Add bis(trichloromethyl) carbonate (BTC) (0.4 mol) to the suspension.
-
Reaction: Heat the mixture to 100–105 °C and maintain this temperature for 5 hours.
-
Work-up: After the reaction is complete, cool the mixture and recover the toluene by distillation.
-
Purification: The crude 2-hydroxybenzonitrile is purified by recrystallization to yield the final product with a purity of over 95%.
Modern Catalytic Methods: Direct C-H Cyanation and Nickel Catalysis
Recent advances have focused on more atom-economical and efficient methods, such as the direct cyanation of C-H bonds or the use of alternative metal catalysts like nickel.
-
Direct C-H Cyanation: This approach introduces a cyano group directly onto the aromatic ring, avoiding the need for pre-functionalized starting materials like halides or amines. For example, a copper-mediated ortho-selective C-H cyanation of phenols has been developed using a bipyridine-based directing group.[19] This method offers high regioselectivity.
-
Nickel-Catalyzed Cyanation: Nickel-based catalytic systems have emerged as powerful alternatives to traditional copper or palladium systems. These methods can cyanate a variety of phenol derivatives, such as aryl carbamates, pivalates, and sulfonates, by cleaving the C–O bond.[20][21][22]
Caption: Modern catalytic routes to hydroxybenzonitriles.
Data Presentation: Modern Catalytic Methods
| Method | Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| C-H Cyanation | Phenol with dtbpy directing group | 2-Cyanophenol derivative | Cu(OAc)₂, Ethyl cyanoformate | DCE, 120°C | Good (example not quantified) | [19] |
| Ni-Catalyzed | Phenyl N,N-diethylcarbamate | Benzonitrile | NiBr₂, dcype, Zn, K₃PO₄ | Toluene | 52 | [20] |
| Ni-Catalyzed | Phenyl pivalate | Benzonitrile | NiBr₂, dcype, Zn, K₃PO₄ | Toluene | 62 | [20] |
| Ni-Catalyzed | Phenyl tosylate | Benzonitrile | Ni(cod)₂, dppf, Zn, Zn(CN)₂ | DMA, 100°C | 93 | [21] |
Experimental Protocol: Nickel-Catalyzed Cyanation of Phenyl Tosylate[22]
-
Reaction Setup: In a glovebox, add Ni(cod)₂ (5 mol %), dppf (ligand, 10 mol %), Zn powder (20 mol %), and Zn(CN)₂ (1.2 equiv) to an oven-dried vial.
-
Reagent Addition: Add the aryl sulfonate (phenyl tosylate, 1.0 equiv) and DMA (solvent).
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir for the specified reaction time.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired aryl nitrile.
Comparative Summary of Synthesis Routes
| Synthetic Route | Advantages | Disadvantages | Best Suited For |
| Sandmeyer Reaction | Well-established, versatile, good for various substitutions, readily available starting materials (aminophenols). | Multi-step process, use of potentially unstable diazonium salts, requires low temperatures, copper waste. | Diverse substitution patterns where the corresponding aminophenol is accessible. |
| Rosenmund–von Braun | Direct conversion of aryl halides, relatively simple one-step reaction. | Often requires harsh conditions (high temperatures), difficult product purification, stoichiometric copper waste. | Synthesizing nitriles from readily available halophenols. |
| From Aldehydes/Amides | High-yielding, utilizes common functional group interconversions, starting materials often accessible. | Can be a two-step process (from aldehydes), requires dehydrating agents which can be harsh. | Laboratory-scale synthesis where the corresponding aldehyde or amide is commercially available or easily prepared. |
| Modern Catalytic | High yields, excellent functional group tolerance, milder conditions (Ni-cat.), high regioselectivity and atom economy (C-H cyanation). | Requires specialized (often expensive) ligands and catalysts, directing groups may be needed, newer methods may be less established. | Green chemistry applications, synthesis of complex molecules with sensitive functional groups, and large-scale production. |
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthetic method of p-hydroxybenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. homework.study.com [homework.study.com]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 13. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 14. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
- 15. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 16. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Onestep synthesis of 2-hydroxybenzonitrile from salicylamide | Semantic Scholar [semanticscholar.org]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)₂ Involving C–O Bond Cleavage [agris.fao.org]
- 22. mdpi.com [mdpi.com]
Interpreting the 13C NMR Spectrum of 2-Hydroxy-3-methoxybenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for interpreting the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxy-3-methoxybenzonitrile. Understanding the spectral features of this compound is crucial for researchers in organic synthesis, medicinal chemistry, and drug development, enabling confident structure elucidation and purity assessment. This document presents a detailed comparison with structurally related compounds, supported by experimental data and established principles of NMR spectroscopy.
Predicted ¹³C NMR Chemical Shifts and Comparison with Analogues
Due to the limited availability of fully assigned experimental spectra for this compound in publicly accessible databases, this guide utilizes a predictive approach based on established substituent effects on the ¹³C NMR chemical shifts of the benzene ring. The predicted chemical shifts for this compound are compared with the experimental data of benzonitrile, 2-hydroxybenzonitrile, and 3-methoxybenzonitrile to provide a robust framework for spectral interpretation.
The chemical shift of a carbon atom in a substituted benzene ring can be estimated by considering the additive effects of each substituent on the parent benzene molecule (base value: 128.5 ppm). The substituent effects (in ppm) for cyano (-CN), hydroxyl (-OH), and methoxy (-OCH₃) groups are well-documented.
| Carbon | Substituent Effect | C1 | C2 (ortho) | C3 (meta) | C4 (para) |
| -CN | -16.1 | +4.1 | +0.8 | +4.4 | |
| -OH | +26.6 | -12.7 | +1.6 | -7.3 | |
| -OCH₃ | +31.4 | -14.4 | +1.0 | -7.7 |
Using these values, the predicted ¹³C NMR chemical shifts for this compound are calculated and presented alongside the experimental data for its analogues.
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | -CN | -OCH₃ |
| Benzonitrile | 112.4 | 132.8 | 129.2 | 132.1 | 129.2 | 132.8 | 118.9 | - |
| 2-Hydroxybenzonitrile | 108.4 | 160.0 | 116.3 | 135.2 | 120.5 | 133.2 | 117.1 | - |
| 3-Methoxybenzonitrile [1] | 113.2 | 116.8 | 160.0 | 118.8 | 130.3 | 124.5 | 118.9 | 55.5 |
| This compound (Predicted) | 100.2 | 148.9 | 147.3 | 119.6 | 120.3 | 119.5 | 118.0 | 56.5 |
Note: The predicted values for this compound are calculated based on the additive substituent effects on the chemical shifts of benzene. Experimental values may vary slightly.
Interpretation of the Predicted Spectrum
The predicted ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the seven carbon atoms of the substituted benzene ring and the one carbon of the methoxy group.
-
Quaternary Carbons (C1, C2, C3): These carbons, directly attached to the substituents, will exhibit the most significant shifts from the benzene base value.
-
C1 (ipso to -CN): The strong shielding effect of the cyano group, combined with the meta effect of the hydroxyl and methoxy groups, results in a predicted upfield shift to approximately 100.2 ppm.
-
C2 (ipso to -OH): The powerful deshielding effect of the hydroxyl group, along with the ortho effect of the methoxy group and the ortho effect of the cyano group, is predicted to shift this carbon significantly downfield to around 148.9 ppm.
-
C3 (ipso to -OCH₃): The substantial deshielding from the methoxy group, coupled with the ortho effect of the hydroxyl group and the meta effect of the cyano group, is predicted to result in a downfield shift to approximately 147.3 ppm.
-
-
Protonated Aromatic Carbons (C4, C5, C6): The chemical shifts of these carbons are influenced by their position relative to the three substituents.
-
C4: This carbon is para to the hydroxyl group (shielding), meta to the methoxy group (minor effect), and ortho to the cyano group (deshielding). The net effect is a predicted shift to around 119.6 ppm.
-
C5: Positioned para to the methoxy group (shielding), meta to the hydroxyl group (minor effect), and meta to the cyano group (minor effect), this carbon is predicted to resonate at approximately 120.3 ppm.
-
C6: Being ortho to the hydroxyl group (shielding), para to the cyano group (deshielding), and meta to the methoxy group (minor effect), the predicted chemical shift for this carbon is around 119.5 ppm.
-
-
Cyano Carbon (-CN): The carbon of the nitrile group typically appears in the range of 115-125 ppm. A predicted value of 118.0 ppm is consistent with this expectation.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a chemical shift in the region of 55-60 ppm, with a predicted value of 56.5 ppm.
Experimental Protocols
Acquisition of ¹³C NMR Spectra
A standard protocol for acquiring a high-quality ¹³C NMR spectrum is outlined below. Researchers should adapt this protocol based on the specific instrumentation and sample characteristics.
-
Sample Preparation:
-
Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and width of the solvent's deuterium signal.
-
Tune and match the ¹³C probe to the correct frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of ¹³C chemical shifts (typically 0-220 ppm).
-
Use a standard pulse program for a proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and the natural abundance of ¹³C. A typical range is 128 to 1024 scans.
-
Set the relaxation delay (d1) to an appropriate value (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei between scans.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired, although peak intensities in ¹³C NMR are not always directly proportional to the number of carbons.
-
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for assigning the peaks in the ¹³C NMR spectrum of this compound.
Caption: Workflow for ¹³C NMR peak assignment.
This comprehensive guide, combining predictive data with established spectroscopic principles and experimental protocols, serves as a valuable resource for the accurate interpretation of the ¹³C NMR spectrum of this compound. By understanding the influence of the hydroxyl, methoxy, and cyano substituents on the chemical shifts of the aromatic ring, researchers can confidently assign the spectral signals and verify the structure of their synthesized compounds.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-cyano-6-methoxyphenol
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed comparison of the predicted mass spectrometry fragmentation of 2-cyano-6-methoxyphenol with experimentally determined fragmentation patterns of structurally related compounds. Furthermore, it explores alternative analytical techniques for its characterization, providing a comprehensive overview for analytical scientists.
Predicted Mass Spectrometry Fragmentation of 2-cyano-6-methoxyphenol
The structure of 2-cyano-6-methoxyphenol suggests several key fragmentation pathways under electron ionization (EI). The molecular ion ([M]•+) is expected to be observed, and its fragmentation will likely be driven by the presence of the hydroxyl, methoxy, and cyano functional groups.
A logical workflow for predicting the fragmentation is as follows:
Caption: Predicted fragmentation pathways of 2-cyano-6-methoxyphenol.
Based on this, the following table summarizes the predicted key fragment ions for 2-cyano-6-methoxyphenol.
| Ion Description | Predicted m/z | Plausible Neutral Loss |
| Molecular Ion [M]•+ | 149 | - |
| Loss of a methyl radical [M-CH₃]⁺ | 134 | •CH₃ |
| Loss of carbon monoxide [M-CO]⁺ | 121 | CO |
| Loss of a methoxy radical [M-OCH₃]⁺ | 118 | •OCH₃ |
| Loss of hydrogen cyanide [M-HCN]⁺ | 122 | HCN |
| Loss of a formyl radical [M-CHO]⁺ | 120 | •CHO |
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we can compare them with the known fragmentation patterns of similar molecules.
2,6-Dimethoxyphenol
The fragmentation of 2,6-dimethoxyphenol provides a close analog. A technical guide on its deuterated form, 2,6-dimethoxyphenol-d6, reveals a primary fragmentation involving the loss of a deuterated methyl radical (•CD₃), followed by the loss of carbon monoxide (CO)[1]. This aligns with our predicted loss of a methyl radical and CO from 2-cyano-6-methoxyphenol.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Losses |
| 2-cyano-6-methoxyphenol (Predicted) | 149 | 134, 121, 118, 122, 120 | •CH₃, CO, •OCH₃, HCN, •CHO |
| 2,6-Dimethoxyphenol-d6 (Experimental) [1] | 160 | 142, 114 | •CD₃, CO |
| Phenol (Experimental) [2] | 94 | 66, 65 | CO, •CHO |
This comparison suggests that the loss of the methyl group from the methoxy substituent is a highly probable fragmentation pathway for 2-cyano-6-methoxyphenol, followed by the loss of carbon monoxide from the phenol ring, a characteristic fragmentation of phenols[2]. The presence of the cyano group introduces the possibility of losing HCN, a common fragmentation for nitriles.
Experimental Protocols for Mass Spectrometry Analysis
A standard approach for analyzing 2-cyano-6-methoxyphenol would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
A generalized GC-MS protocol is as follows:
-
Sample Preparation: Dissolve a small amount of 2-cyano-6-methoxyphenol in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A suitable range to cover the expected molecular ion and fragments (e.g., m/z 40-200).
-
Ion Source Temperature: 230 °C.
-
This protocol can be visualized through the following workflow diagram:
Caption: Generalized workflow for GC-MS analysis.
Alternative Analytical Methods
While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques can provide complementary information or serve as primary methods for quantification.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity assessment. | High precision and accuracy, well-established methods for phenols[3]. | May require derivatization for sensitive detection, less structural information than MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms. | Unambiguous structure determination. | Lower sensitivity than MS, complex spectra for mixtures. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, -C≡N, C-O). | Fast and non-destructive. | Provides limited structural information on its own. |
Experimental Protocols for Alternative Methods:
-
HPLC: An isocratic or gradient elution with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. UV detection at the wavelength of maximum absorbance for 2-cyano-6-methoxyphenol would be used for quantification[3].
-
NMR Spectroscopy: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using ¹H and ¹³C NMR spectroscopy to determine the chemical shifts and coupling constants of the protons and carbons, respectively.
-
IR Spectroscopy: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a suitable solvent to obtain the infrared spectrum, which will show characteristic absorption bands for the hydroxyl, cyano, and methoxy groups.
The logical relationship for choosing an analytical method can be summarized as follows:
Caption: Decision tree for selecting an analytical method.
References
FTIR analysis of functional groups in 2-Hydroxy-3-methoxybenzonitrile
A comprehensive guide to the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-Hydroxy-3-methoxybenzonitrile, this document provides a comparative look at its characteristic functional group vibrations against alternative compounds. Tailored for researchers, scientists, and professionals in drug development, this guide outlines detailed experimental protocols and presents quantitative data in a clear, comparative format.
FTIR Analysis: A Comparative Perspective
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FTIR spectrometer measures this absorption and generates a spectrum, which is a unique molecular "fingerprint". This guide focuses on the interpretation of the FTIR spectrum of this compound and compares it with structurally related molecules to highlight the influence of different functional groups on the vibrational spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
A common and convenient method for obtaining FTIR spectra of solid samples is Attenuated Total Reflectance (ATR).
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond crystal).
-
This compound sample (solid).
-
Spatula.
-
Solvent for cleaning (e.g., ethanol or isopropanol).
-
Non-abrasive wipes.
Procedure:
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with no sample on the ATR crystal to record the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the instrument itself.[2][3] This background is then subtracted from the sample's spectrum.
-
Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal using a clean spatula. Ensure the crystal surface is completely covered.[2]
-
Sample Measurement: Apply pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the ATR crystal.[3]
-
Data Acquisition: Initiate the scan. The instrument will direct an infrared beam into the ATR crystal, where it reflects internally and penetrates a small distance into the sample. The detector records the attenuated energy of the beam as a function of wavenumber (cm⁻¹).[3] Typical scan settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[2]
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a non-abrasive wipe and a suitable solvent like ethanol.[2]
Comparative FTIR Data of Benzonitrile Derivatives
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound and compares them with benzonitrile (the parent compound without hydroxyl and methoxy groups) and 4-Hydroxy-3-methoxybenzonitrile (an isomer). This comparison helps in assigning the observed absorption bands.
| Functional Group | This compound (Expected, cm⁻¹) | Benzonitrile (Experimental, cm⁻¹) | 4-Hydroxy-3-methoxybenzonitrile (Experimental, cm⁻¹) |
| O-H Stretch (Phenolic) | ~3400-3300 (Broad) | - | Broad band observed |
| Aromatic C-H Stretch | ~3100-3000 | ~3070 | Aromatic C-H stretches observed |
| Aliphatic C-H Stretch (in -OCH₃) | ~2950-2850 | - | Aliphatic C-H stretches observed |
| C≡N Stretch (Nitrile) | ~2230-2220 | ~2229 | ~2230 |
| Aromatic C=C Stretch | ~1600-1450 | ~1580, 1490, 1450 | Aromatic ring vibrations observed |
| Aryl C-O Stretch (Ether) | ~1270-1230 | - | C-O stretching observed |
| Aryl C-O Stretch (Phenol) | ~1250 | - | C-O stretching observed |
Note: The exact positions of the peaks can vary slightly due to the specific chemical environment and sample preparation method. Data for benzonitrile and 4-Hydroxy-3-methoxybenzonitrile are based on typical values found in spectral databases.[4][5]
Interpretation of Data:
-
Hydroxyl (-OH) Group: A broad absorption band is expected in the region of 3400-3300 cm⁻¹ for the O-H stretching vibration in this compound, characteristic of a hydrogen-bonded phenolic hydroxyl group.[6] This band would be absent in the spectrum of benzonitrile.
-
Nitrile (C≡N) Group: The nitrile group gives rise to a sharp, medium-intensity peak in the 2230-2220 cm⁻¹ region.[1] This is a very characteristic peak and its position is relatively insensitive to the other substituents on the aromatic ring, as seen in the comparison with benzonitrile.
-
Methoxy (-OCH₃) Group: The presence of the methoxy group is confirmed by C-H stretching vibrations of the methyl group around 2950-2850 cm⁻¹ and a strong C-O (aryl ether) stretching band around 1270-1230 cm⁻¹.[7]
-
Aromatic Ring: The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these peaks.
Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for identifying functional groups in an unknown organic compound using FTIR spectroscopy.
Caption: Workflow for FTIR analysis of an organic compound.
This guide provides a foundational framework for the FTIR analysis of this compound. By comparing its spectrum with those of related compounds, researchers can confidently assign the characteristic vibrational bands to their corresponding functional groups, aiding in structural elucidation and quality control.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. mse.washington.edu [mse.washington.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Hydroxybenzonitrile Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structural isomers is critical for the targeted design of novel therapeutic agents and agrochemicals. Hydroxybenzonitrile isomers, characterized by the varying positions of the hydroxyl group on the benzonitrile scaffold, present a compelling case study in structure-activity relationships. This guide provides an objective comparison of the biological profiles of 2-hydroxybenzonitrile, 3-hydroxybenzonitrile, and 4-hydroxybenzonitrile, supported by available experimental data.
The strategic placement of the hydroxyl group (ortho, meta, or para to the nitrile group) significantly influences the molecule's electronic properties, hydrogen bonding capacity, and steric hindrance, thereby dictating its interaction with biological targets. These isomers have been investigated for a range of biological activities, including antimicrobial, antioxidant, cytotoxic, and herbicidal effects. While comprehensive, direct comparative studies are limited, this guide collates available quantitative data to facilitate a clearer understanding of their respective potencies.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of the three hydroxybenzonitrile isomers. It is important to note that the data has been compiled from various sources, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
| Biological Activity | Isomer | Test Organism/Cell Line/Assay | Result (IC₅₀/MIC) |
| Antimicrobial | 2-Hydroxybenzonitrile | Gram-positive & Gram-negative bacteria | Data not available |
| 3-Hydroxybenzonitrile | - | Data not available | |
| 4-Hydroxybenzonitrile | - | Data not available | |
| Antioxidant | 2-Hydroxybenzonitrile | DPPH Radical Scavenging | Data not available |
| 3-Hydroxybenzonitrile | DPPH Radical Scavenging | Data not available | |
| 4-Hydroxybenzonitrile | DPPH Radical Scavenging | Data not available | |
| Cytotoxicity | 2-Hydroxybenzonitrile | Human cancer cell lines | Data not available |
| 3-Hydroxybenzonitrile | - | Data not available | |
| 4-Hydroxybenzonitrile | - | Data not available | |
| Herbicidal | 4-Hydroxybenzonitrile (and its derivatives) | Photosystem II (PSII) inhibition | Potent activity reported for derivatives |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data not available indicates that specific quantitative values were not found in the reviewed literature for the parent isomers.
Experimental Protocols
Detailed methodologies for key experimental assays are provided below to support the evaluation and comparison of hydroxybenzonitrile isomers.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.
-
Materials:
-
Test compounds (2-, 3-, and 4-hydroxybenzonitrile)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of Inoculum: Bacterial cultures are grown overnight, then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in MHB within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Materials:
-
Test compounds
-
DPPH solution in methanol
-
Methanol
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Sample Preparation: A series of concentrations of the test compounds are prepared in methanol.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.
-
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.
-
Signaling Pathways and Experimental Workflows
Phenolic compounds are known to modulate various cellular signaling pathways. While the specific pathways affected by hydroxybenzonitrile isomers are not fully elucidated, the NF-κB signaling pathway, a key regulator of inflammation and cell survival, is a plausible target.
Caption: Potential modulation of the NF-κB signaling pathway by hydroxybenzonitrile isomers.
Caption: General experimental workflow for in vitro biological activity screening.
A Comparative Guide to the Spectral Cross-Referencing of 2-Hydroxy-3-methoxybenzonitrile (CAS 6812-16-4) and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 2-Hydroxy-3-methoxybenzonitrile (CAS 6812-16-4) and its structural isomers, 4-Hydroxy-3-methoxybenzonitrile and 3-Hydroxy-4-methoxybenzonitrile. Understanding the distinct spectral fingerprints of these closely related compounds is crucial for unambiguous identification, quality control, and successful drug development endeavors. This document summarizes key quantitative spectral data, outlines detailed experimental protocols, and presents visual workflows to aid in the analysis of these substituted benzonitriles.
Comparative Spectral Data
The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not readily available in searched resources. | |
| 4-Hydroxy-3-methoxybenzonitrile | CDCl₃ | 3.95 (s, 3H, -OCH₃), 6.15 (br s, 1H, -OH), 6.94 (d, J=8.4 Hz, 1H, Ar-H), 7.17 (d, J=1.8 Hz, 1H, Ar-H), 7.23 (dd, J=8.4, 1.8 Hz, 1H, Ar-H)[1] |
| 3-Hydroxy-4-methoxybenzonitrile | Data not readily available in searched resources. A related compound, 3-methoxybenzonitrile, shows signals at 3.83 (s, 3H), 7.13 (d, J=8.0Hz, 2H), 7.23 (d, J=8.0Hz, 1H), 7.37 (t, J=8.0Hz, 1H) in CDCl₃. |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not readily available in searched resources. | |
| 4-Hydroxy-3-methoxybenzonitrile | CDCl₃ | 56.2, 103.1, 112.8, 115.8, 118.9, 126.7, 147.1, 151.0[2][3] |
| 3-Hydroxy-4-methoxybenzonitrile | Data not readily available in searched resources. A related compound, 3-methoxybenzonitrile, shows signals at 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4 in CDCl₃. |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands
| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) |
| This compound | Data not readily available in searched resources. | |
| 4-Hydroxy-3-methoxybenzonitrile | KBr Pellet | ~3400-3200 (br, O-H stretch), ~3000 (Ar C-H stretch), ~2225 (C≡N stretch), ~1600, 1510 (Ar C=C stretch), ~1280, 1030 (C-O stretch)[4][5] |
| 3-Hydroxy-4-methoxybenzonitrile | Expected to show similar characteristic bands to the 4-hydroxy isomer, with potential shifts due to positional differences. |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data
| Compound | Ionization Method | Key m/z values |
| This compound | Data not readily available in searched resources. Expected [M]+• at m/z 149. | |
| 4-Hydroxy-3-methoxybenzonitrile | GC-MS (EI) | 149 (M+•), 134, 106[4] |
| 3-Hydroxy-4-methoxybenzonitrile | Expected [M]+• at m/z 149. |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below. These protocols are designed to provide a starting point for researchers and can be adapted based on the specific instrumentation and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzonitrile sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. The choice of solvent is critical, especially for compounds with hydroxyl groups, as protic solvents can lead to the exchange of the hydroxyl proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
To improve the signal-to-noise ratio, co-add 16 to 64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to obtain the final spectrum.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid benzonitrile sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the resulting fine powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR) Method (Alternative):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Place the sample in the IR beam path and acquire the sample spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For volatile and thermally stable compounds like benzonitriles, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective technique.
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject the solution into the GC, where the compound is separated from the solvent and introduced into the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Data Acquisition and Interpretation:
-
A mass spectrum is generated, plotting ion intensity versus m/z.
-
The molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.
-
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for spectral analysis and the structural differences between the benzonitrile isomers.
References
- 1. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) IR Spectrum [m.chemicalbook.com]
A Comparative Thermal Analysis Guide to 2-Hydroxy-3-methoxybenzonitrile and Related Compounds via Differential Scanning Calorimetry
This guide provides a comparative overview of the thermal properties of 2-Hydroxy-3-methoxybenzonitrile and its structural isomers, alongside related benzonitrile derivatives, utilizing Differential Scanning Calorimetry (DSC). The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate material characterization and stability assessments. While specific experimental DSC data for this compound is not widely published, this guide synthesizes available data on analogous compounds to predict its thermal behavior and establishes a comprehensive experimental protocol for its analysis.
Comparative Thermal Data
The thermal characteristics of this compound are compared with its isomer, 4-Hydroxy-3-methoxybenzonitrile, and a related derivative, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine. The comparison provides insights into how the positions of functional groups on the benzene ring influence thermal stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Thermal Decomposition |
| This compound | C₈H₇NO₂[1] | 149.15[1] | Not available | No data available[2] |
| 4-Hydroxy-3-methoxybenzonitrile | C₈H₇NO₂[3] | 149.15[3] | 85-89[4] | Not available |
| (E,E)-2-hydroxy-3-methoxybenzaldehyde azine | C₁₆H₁₆N₂O₄ | 300.31 | 185-187 (onset)[5] | Decomposes from 198 to 315°C[5] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This section outlines a standardized protocol for the thermal analysis of this compound and its alternatives using DSC. This methodology is designed to yield reproducible data on melting points, phase transitions, and thermal stability.
Objective: To determine the melting point, heat of fusion, and decomposition profile of the analyte.
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q250 or similar) is required.[6] The instrument should be equipped with a nitrogen purge gas system to prevent oxidative degradation of the sample.[5][6]
Materials:
-
This compound (or alternative compound)
-
Aluminum hermetic DSC pans and lids[6]
-
High-purity nitrogen gas (99.99%)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan using an analytical balance.[5]
-
Encapsulation: Hermetically seal the pan with a lid to ensure a closed system, which is crucial for preventing sublimation and containing any decomposition products.[6]
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.[7]
-
Thermal Program:
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to 350°C at a constant heating rate of 10°C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.[5]
-
-
Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will display endothermic and exothermic events.
-
Data Analysis:
-
Melting Point (Tm): Determine the onset temperature of the melting endotherm.[6]
-
Heat of Fusion (ΔHf): Calculate the area under the melting peak.
-
Decomposition: Identify the onset of any significant exothermic or endothermic events following the melting peak, which may indicate thermal decomposition.
-
Experimental Workflow
The following diagram illustrates the logical flow of the DSC experimental procedure.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. asianpubs.org [asianpubs.org]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. web.williams.edu [web.williams.edu]
A Comparative Guide to the Antimicrobial Efficacy of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Substituted benzonitriles, a class of organic compounds featuring a cyano group attached to a benzene ring, have garnered significant interest in medicinal chemistry. Their versatile scaffold allows for a wide array of structural modifications, leading to the development of derivatives with potent biological activities. This guide provides an objective comparison of the antimicrobial performance of various substituted benzonitriles, supported by experimental data, to aid in the discovery and development of novel therapeutic agents.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of substituted benzonitriles is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below summarizes the MIC values for several benzonitrile derivatives against a range of bacterial and fungal pathogens.
| Compound/Derivative Class | Microbial Strain(s) | MIC (μg/mL) |
| Aryldiazenyl Benzonitrile | ||
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25[1] |
| Pyrimidine Acrylonitrile | ||
| Compound 5 | Escherichia coli, Pseudomonas aeruginosa | 1.0 |
| Benzothiazole-Benzonitrile Chromophore | ||
| Chromophore 6 | Staphylococcus aureus | < 48[2][3][4] |
| Escherichia coli | < 118[2][3][4] | |
| Quinazolinone-based Benzonitrile | ||
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 |
| Candida albicans, Aspergillus niger, Rhizopus nigricans | 3.90 |
Mechanisms of Action
The antimicrobial effects of substituted benzonitriles are attributed to various mechanisms, primarily targeting essential cellular processes in microorganisms.
A significant proposed mechanism for some pyrimidine acrylonitrile derivatives is the inhibition of penicillin-binding proteins (PBPs) . PBPs are crucial enzymes for the synthesis of the bacterial cell wall. By covalently binding to these enzymes, the benzonitrile derivatives disrupt the integrity of the cell wall, ultimately leading to bacterial lysis and death. Some derivatives may also inhibit β-lactamases, the enzymes that confer bacterial resistance to common β-lactam antibiotics.
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental methods. Below are the detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[5][6][7]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: The microbial strain to be tested is cultured overnight. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism in broth without the compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[8]
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[9][10][11]
-
Inoculation: A standardized microbial inoculum is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton Agar) in a petri dish.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Compound Addition: A specific volume of the test compound solution is added to each well. A negative control (solvent only) and a positive control (a known antibiotic) are also included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism.
-
Measurement and Interpretation: The antimicrobial agent diffuses from the well into the agar. If the agent is effective, it will inhibit microbial growth, creating a clear circular area around the well known as the zone of inhibition. The diameter of this zone is measured in millimeters; a larger diameter indicates greater antimicrobial activity.
This guide highlights the potential of substituted benzonitriles as a promising class of antimicrobial agents. The presented data and protocols serve as a valuable resource for researchers dedicated to the development of novel therapeutics to combat infectious diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their efficacy and clinical potential.
References
- 1. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. citedrive.com [citedrive.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. botanyjournals.com [botanyjournals.com]
- 11. chemistnotes.com [chemistnotes.com]
A Comparative Guide to the Melting Point Determination of 2-Hydroxy-3-methoxybenzonitrile and Its Structural Isomers
For professionals in chemical research and drug development, the accurate determination of a compound's melting point is a fundamental indicator of purity and is critical for characterization. This guide provides a comparative overview of the reported melting points of structural isomers of 2-Hydroxy-3-methoxybenzonitrile and outlines a detailed experimental protocol for its determination.
While this compound (CAS 6812-16-4) is commercially available, a specific experimentally determined melting point is not consistently reported in publicly available chemical databases and literature.[1] This guide, therefore, presents the known melting points of its key structural isomers to provide a comparative context and offers a standardized procedure for researchers to determine the melting point of the target compound.
Comparative Data of Structurally Related Isomers
The melting points of chemical compounds are highly influenced by their molecular structure. Factors such as intermolecular hydrogen bonding, molecular symmetry, and steric hindrance play significant roles. The following table summarizes the reported melting points of various isomers of hydroxymethoxybenzonitrile and the related benzaldehyde analogues, vanillin and isovanillin.
| Compound Name | Structure | CAS Number | Reported Melting Point (°C) |
| This compound | 2-OH, 3-OCH₃ | 6812-16-4 | Data not available |
| 4-Hydroxy-3-methoxybenzonitrile | 4-OH, 3-OCH₃ | 4421-08-3 | 85 - 89 °C[2] |
| 3-Hydroxy-4-methoxybenzonitrile | 3-OH, 4-OCH₃ | 52805-46-6 | 133 - 135 °C[3] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 4-OH, 3-OCH₃ (Aldehyde) | 121-33-5 | 81 - 83 °C[4] |
| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | 3-OH, 4-OCH₃ (Aldehyde) | 621-59-0 | 113 - 116 °C |
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a widely accepted and accurate technique for determining the melting point of a solid crystalline compound. This can be performed using a Thiele tube apparatus or a modern digital melting point instrument.
Apparatus and Materials:
-
Sample of this compound (or isomer)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Melting point apparatus (e.g., Thiele tube with high-boiling point oil like mineral oil or silicone oil, or a digital melting point device)
-
Thermometer (calibrated)
-
Bunsen burner or heating mantle (for Thiele tube)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and free of solvent, as impurities can depress and broaden the melting range.
-
Place a small amount of the compound onto a clean, dry surface.
-
Use a mortar and pestle to grind the crystalline sample into a fine powder. This ensures uniform packing and efficient heat transfer.
-
-
Loading the Capillary Tube:
-
Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed bottom.
-
To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. Repeat this several times.
-
The final packed sample height should be between 2-4 mm.
-
-
Melting Point Measurement (Thiele Tube Method):
-
Attach the capillary tube to the thermometer using a small rubber band or wire. The sample should be level with the middle of the thermometer bulb.
-
Insert the thermometer into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the heating oil. The rubber band should remain above the oil level to prevent it from dissolving.
-
Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.
-
Initially, heat the sample relatively quickly to determine an approximate melting range.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as you approach the approximate melting temperature.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (completion of melting).
-
The result should be reported as a melting range (e.g., 85.5 - 87.0 °C). A narrow range (0.5 - 2 °C) is indicative of a pure compound.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the melting point determination process.
References
Comparative Analysis of 2-Hydroxy-3-methoxybenzonitrile Derivatives via X-ray Diffraction
This guide provides a comparative overview of the crystallographic structures of derivatives of 2-Hydroxy-3-methoxybenzonitrile. The presented data is essential for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development, offering insights into the molecular geometry and packing of these compounds. The comparison includes a hydrazone derivative and a Schiff base derivative of 2-Hydroxy-3-methoxybenzaldehyde, alongside a positional isomer to illustrate structural variations.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters determined by single-crystal X-ray diffraction for two derivatives of 2-Hydroxy-3-methoxybenzaldehyde and one related isomer. This data allows for a direct comparison of their crystal systems, unit cell dimensions, and refinement statistics.
| Parameter | (E,E)-2-Hydroxy-3-methoxybenzaldehyde azine[1] | (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile[2] | (E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile[3] |
| Formula | C₁₆H₁₆N₂O₄ | C₁₅H₁₂N₂O₂ | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 300.31 g/mol | 252.27 g/mol | 252.27 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2(1)/n | Cc | P2(1)/c |
| a (Å) | 5.9986(6) | 15.476(5) | 14.484(3) |
| b (Å) | 18.3183(19) | 5.9927(19) | 6.6587(13) |
| c (Å) | 6.8263(7) | 15.413(7) | 26.461(5) |
| α (˚) | 90 | 90 | 90 |
| β (˚) | 107.093(3) | 116.127(3) | 102.14(3) |
| γ (˚) | 90 | 90 | 90 |
| Volume (ų) | 716.97(13) | 1283.5(8) | 2494.9(9) |
| Z | 4 | 4 | 8 |
| Temperature (K) | 293(2) | 293 | 294 |
| Radiation | Mo Kα | Mo Kα | Mo Kα |
| R[F² > 2σ(F²)] | Not provided | 0.042 | Not provided |
| wR(F²) | Not provided | 0.124 | Not provided |
| Goodness-of-fit (S) | Not provided | 1.03 | Not provided |
Experimental Protocols
The following is a generalized methodology for the single-crystal X-ray diffraction analysis of organic compounds, based on standard practices.
1. Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] A common method for growing crystals of organic compounds like the derivatives discussed is slow evaporation from a suitable solvent.
-
Synthesis: The compound is first synthesized. For example, the (E,E)-2-hydroxy-3-methoxybenzaldehyde azine was prepared by the condensation reaction of 2-hydroxy-3-methoxybenzaldehyde and hydrazine hydrochloride in ethanol, followed by refluxing and stirring.[1] The resulting solution is then allowed to stand, leading to the formation of crystals as the solvent slowly evaporates.[1]
-
Selection: Suitable crystals should be well-formed, transparent, and free of defects or cracks when viewed under a microscope.[5] For optimal results, the crystal should be of an appropriate size, typically between 0.03 mm and 0.3 mm in each dimension.[4]
2. Crystal Mounting
The selected crystal is carefully mounted on a goniometer head. This is often done using a cryoloop or a thin glass fiber with a minimal amount of oil or epoxy that does not interfere with the diffraction pattern.[4] The crystal must be positioned to allow for free rotation during data collection.[4]
3. Data Collection
X-ray diffraction data is collected using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS area detector.
-
X-ray Source: A focused beam of monochromatic X-rays, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source, is directed at the crystal.[2]
-
Data Acquisition: The crystal is maintained at a constant temperature, often a cryogenic temperature like 100 K to minimize thermal vibrations, although the data presented here were collected at room temperature (around 293 K).[1][2] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of angles.[6] Each image captures the intensities and positions of the diffracted X-ray spots.[6]
4. Data Processing and Structure Solution
The collected diffraction data undergoes several computational steps to determine the crystal structure.
-
Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption and beam intensity variations.
-
Structure Solution: The initial atomic positions are determined from the diffraction pattern. This is often achieved using "direct methods," which are computational algorithms that phase the structure factors.[6]
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method.[2] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, as indicated by the R-factor.[7] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a novel compound using single-crystal X-ray diffraction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxy-3-methoxybenzonitrile
Essential Safety and Handling Guide for 2-Hydroxy-3-methoxybenzonitrile
This guide provides immediate and essential safety protocols for handling this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring personal safety and proper disposal.
Chemical Safety Overview
This compound is classified as a hazardous chemical that requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[3][4]
| Hazard Classification | Category | Signal Word |
| Skin Irritation | Category 2 | Warning |
| Serious Eye Irritation | Category 2 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Warning |
| Acute Toxicity (Oral) | Category 4 | Warning |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against chemical exposure. Below is a detailed guide to the required PPE for handling this compound.
Recommended Personal Protective Equipment
| Protection Type | Specification | Standard |
| Eye Protection | Tight-sealing safety goggles. A face shield may be necessary if there is a risk of splashing. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | |
| Skin and Body Protection | A fully buttoned lab coat or protective suit. Appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Donning and Doffing PPE: A Step-by-Step Protocol
Properly putting on and taking off PPE is crucial to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gown/Lab Coat: Put on a lab coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, don your respirator. Ensure a proper fit and seal.
-
Goggles/Face Shield: Put on safety goggles and a face shield if needed.
-
Gloves: Don gloves, making sure they overlap the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Gown/Lab Coat: Unbutton and remove the lab coat by rolling it down from the shoulders, keeping the contaminated side folded inward.
-
Hand Hygiene: Wash and dry your hands.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Mask/Respirator: Remove your respirator from the back.
-
Final Hand Hygiene: Wash your hands thoroughly one last time.
Emergency Procedures and First Aid
Immediate and appropriate action is vital in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek medical attention.[1][4][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][4][6] If skin irritation occurs, get medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[4] |
Spill Response Protocol
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, use an inert absorbent material to contain the spill.
-
Clean-up: Wearing appropriate PPE, sweep or shovel the material into a suitable container for disposal.[4] Avoid creating dust.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste in a sealed, labeled container according to institutional and local regulations.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal Protocol
-
Containerization: Collect waste material in a suitable, closed, and labeled container. Do not mix with other waste.[2]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
-
Disposal: Dispose of the contents and container in accordance with all local, regional, and national hazardous waste regulations.[1][2][4] This should be done through an approved waste disposal plant.[4]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
